molecular formula C20H22N2O9 B15289940 Thalidomide-o-PEG2-acid

Thalidomide-o-PEG2-acid

货号: B15289940
分子量: 434.4 g/mol
InChI 键: LDBBOUWQJLSTOP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thalidomide-o-PEG2-acid is a useful research compound. Its molecular formula is C20H22N2O9 and its molecular weight is 434.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C20H22N2O9

分子量

434.4 g/mol

IUPAC 名称

3-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C20H22N2O9/c23-15-5-4-13(18(26)21-15)22-19(27)12-2-1-3-14(17(12)20(22)28)31-11-10-30-9-8-29-7-6-16(24)25/h1-3,13H,4-11H2,(H,24,25)(H,21,23,26)

InChI 键

LDBBOUWQJLSTOP-UHFFFAOYSA-N

规范 SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCC(=O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Thalidomide-o-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Thalidomide-o-PEG2-acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document offers detailed experimental protocols, structured data presentation, and visualizations of the synthetic and logical workflows.

Introduction

Thalidomide has been repurposed as a powerful ligand for the E3 ubiquitin ligase Cereblon (CRBN), making it a cornerstone in the field of targeted protein degradation. By incorporating thalidomide into heterobifunctional molecules known as PROTACs, researchers can hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This compound is a derivative of thalidomide that features a two-unit polyethylene glycol (PEG) linker terminating in a carboxylic acid. This functional group provides a versatile handle for conjugation to a ligand for a target protein of interest, while the PEG linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC. This guide outlines a robust synthetic route and the necessary analytical methods for the successful synthesis and characterization of this important PROTAC building block.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of 4-hydroxythalidomide, followed by the preparation of a protected PEG linker, and culminates in their coupling and subsequent deprotection.

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound A 3-Hydroxyphthalic Anhydride + 3-Aminoglutarimide HCl B 4-Hydroxythalidomide A->B Pyridine, TEA, Reflux E Thalidomide-o-PEG2-t-butyl ester B->E K2CO3, DMF C tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate D tert-Butyl 3-(2-(2-tosyloxyethoxy)ethoxy)propanoate C->D TsCl, Pyridine D->E F This compound E->F TFA, DCM

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 4-Hydroxythalidomide

  • Materials and Reagents:

    • 3-Hydroxyphthalic anhydride

    • 3-Aminoglutarimide hydrochloride

    • Pyridine

    • Triethylamine (TEA)

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of 3-aminoglutarimide hydrochloride (1.0 eq) in pyridine, add triethylamine (2.2 eq) and 3-hydroxyphthalic anhydride (1.0 eq).

    • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold 1M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford 4-hydroxythalidomide.

Part 2: Synthesis of tert-Butyl 3-(2-(2-tosyloxyethoxy)ethoxy)propanoate

  • Materials and Reagents:

    • tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

  • Procedure:

    • Dissolve tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate (1.0 eq) in pyridine and cool to 0 °C.

    • Slowly add p-toluenesulfonyl chloride (1.2 eq) to the solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the mixture with DCM.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylated PEG linker.

Part 3: Synthesis of this compound

  • Materials and Reagents:

    • 4-Hydroxythalidomide

    • tert-Butyl 3-(2-(2-tosyloxyethoxy)ethoxy)propanoate

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Water

    • Brine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure (Coupling):

    • To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of tert-butyl 3-(2-(2-tosyloxyethoxy)ethoxy)propanoate (1.2 eq) in anhydrous DMF to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Dilute the filtrate with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Thalidomide-o-PEG2-t-butyl ester.

  • Procedure (Deprotection):

    • Dissolve the purified Thalidomide-o-PEG2-t-butyl ester in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

    • The crude product can be purified by preparative HPLC to yield the final product, this compound.

Characterization of this compound

The structural identity and purity of the synthesized this compound are confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Characterization

Characterization_Workflow cluster_characterization Product Characterization Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS HPLC HPLC Analysis Start->HPLC Structure_Confirmed Structural Confirmation NMR->Structure_Confirmed MS->Structure_Confirmed Purity_Confirmed Purity Assessment (>95%) HPLC->Purity_Confirmed Final_Product Final Characterized Product Structure_Confirmed->Final_Product Purity_Confirmed->Final_Product

Caption: Logical workflow for product characterization.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂₀H₂₂N₂O₉
Molecular Weight 434.40 g/mol
CAS Number 2488752-64-1
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF
Purity (Typical) >95% (HPLC)

Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.10br s1H-COOH
~11.10s1HGlutarimide N-H
~7.80 - 7.20m3HAromatic C-H
~5.10dd1HGlutarimide C-H
~4.20t2H-O-CH₂-CH₂-O-
~3.80t2H-O-CH₂-CH₂-O-
~3.70t2H-O-CH₂-CH₂-COOH
~3.60t2H-O-CH₂-CH₂-O-
~2.90 - 2.50m3HGlutarimide -CH₂- and -CH-
~2.45t2H-CH₂-COOH
~2.05m1HGlutarimide -CH₂-

Table 3: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
~172.5-COOH
~172.0, ~169.5Glutarimide C=O
~167.0, ~164.0Phthalimide C=O
~155.0 - ~110.0Aromatic C
~70.0 - ~68.0PEG -CH₂-O-
~49.0Glutarimide C-H
~34.0-CH₂-COOH
~31.0Glutarimide -CH₂-
~22.0Glutarimide -CH₂-

Table 4: Mass Spectrometry Data

ParameterExpected Value
Ionization Mode Electrospray Ionization (ESI), Positive/Negative
Expected [M+H]⁺ 435.1404
Expected [M-H]⁻ 433.1249

Table 5: HPLC Data

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient, e.g., 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Experimental Protocols for Characterization
  • ¹H and ¹³C NMR Spectroscopy: NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer via direct infusion.

  • High-Performance Liquid Chromatography (HPLC): Purity is determined by reverse-phase HPLC using a C18 column. The mobile phase consists of a gradient of acetonitrile in water with an additive like formic acid to improve peak shape. The eluent is monitored by a UV detector at a wavelength where the compound has significant absorbance (e.g., 280 nm).

Signaling Pathway in PROTAC-mediated Degradation

This compound, once conjugated to a target protein ligand, forms a PROTAC that hijacks the ubiquitin-proteasome pathway to induce the degradation of the target protein.

Signaling_Pathway cluster_protac PROTAC-Mediated Protein Degradation PROTAC PROTAC (Thalidomide-Linker-Ligand) CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Binds Target Target Protein PROTAC->Target Binds Ternary Ternary Complex (Target-PROTAC-CRBN) CRBN->Ternary Target->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Catalyzes Ub Ubiquitin Ub->Ub_Target Ubiquitination Proteasome 26S Proteasome Ub_Target->Proteasome Recognized by Degradation Degraded Protein Fragments Proteasome->Degradation Degrades

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This technical guide provides a detailed methodology for the synthesis and characterization of this compound. The presented protocols and data are intended to serve as a valuable resource for researchers engaged in the development of PROTACs and other targeted therapeutic agents. The successful synthesis and thorough characterization of this key building block are crucial first steps in the construction of novel drug candidates for a wide range of diseases.

The Mechanism of Thalidomide-o-PEG2-acid in CRBN Recruitment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to target and eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest. At the heart of many successful PROTACs lies the recruitment of an E3 ubiquitin ligase, a critical step in marking the target protein for destruction. This technical guide provides a comprehensive exploration of the mechanism of action of Thalidomide-o-PEG2-acid, a key building block in the development of PROTACs that leverage the Cereblon (CRBN) E3 ligase. We will delve into the molecular interactions, signaling pathways, and the experimental methodologies used to characterize this pivotal process.

Core Principle: Hijacking the CRL4-CRBN E3 Ligase Complex

Thalidomide and its derivatives, such as lenalidomide and pomalidomide, are well-established ligands for the Cereblon (CRBN) protein.[1][2] CRBN functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), which also comprises DDB1, CUL4A, and RBX1.[3][4] The binding of a thalidomide-based ligand to a specific pocket in CRBN allosterically modulates the complex, altering its substrate specificity.[4][5] This induced proximity enables the recruitment of "neosubstrates"—proteins not endogenously targeted by CRBN—for ubiquitination and subsequent degradation by the 26S proteasome.[1][4]

This compound is a synthetic chemical entity designed to exploit this mechanism. It consists of three key components:

  • A thalidomide moiety: This serves as the CRBN-recruiting ligand.

  • A polyethylene glycol (PEG) linker (PEG2): This flexible spacer connects the thalidomide moiety to the target protein ligand and plays a crucial role in the formation and stability of the ternary complex.[6][7]

  • A terminal carboxylic acid: This functional group allows for the covalent conjugation of a ligand that specifically binds to the protein of interest.[6]

By incorporating this compound into a PROTAC, researchers can effectively tether a target protein to the CRL4-CRBN complex, thereby marking it for degradation.

Quantitative Data Summary

The binding affinity of the thalidomide moiety to CRBN is a critical determinant of a PROTAC's efficacy. While specific binding data for this compound is not widely published, the affinity is expected to be comparable to that of thalidomide, as the PEG linker is attached at a position that extends away from the primary binding pocket. The following table summarizes the reported binding affinities of thalidomide and its key derivatives to CRBN.

CompoundBinding AssayDissociation Constant (Kd)IC50
ThalidomideIsothermal Titration Calorimetry (ITC)1.0 µM
(S)-ThalidomideBiochemical Assays~10-fold stronger binding than (R)-thalidomide
LenalidomideFluorescence Polarization268.6 nM
PomalidomideFluorescence Polarization153.9 nM

Signaling Pathways and Experimental Workflows

The mechanism of action of a thalidomide-based PROTAC involves a series of well-defined molecular events, from initial binding to the final degradation of the target protein. The following diagrams, generated using the DOT language, illustrate these key processes.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound -based PROTAC Target Target Protein PROTAC->Target Binds CRBN CRL4-CRBN E3 Ligase PROTAC->CRBN Recruits cluster_ternary cluster_ternary PROTAC_bound PROTAC CRBN_bound CRL4-CRBN PROTAC_bound->CRBN_bound Target_bound Target Protein Target_bound->PROTAC_bound Ub Ubiquitin (Ub) Ub->cluster_ternary Ubiquitination Proteasome 26S Proteasome Degraded_Target Degraded Protein Fragments Proteasome->Degraded_Target Degradation cluster_ternary->Proteasome Recognition

Caption: Overview of PROTAC-mediated protein degradation.

The following diagram illustrates the detailed signaling cascade of CRBN-mediated ubiquitination.

Ubiquitination_Pathway cluster_ub_cascade Ubiquitination Cascade E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer CRL4_CRBN CRL4-CRBN (E3 Ligase) E2->CRL4_CRBN Ub Transfer Target Target Protein CRL4_CRBN->Target Ub Transfer to Target (in ternary complex) PolyUb_Target Polyubiquitinated Target Protein Target->PolyUb_Target Polyubiquitination PROTAC Thalidomide-based PROTAC PROTAC->CRL4_CRBN Recruits PROTAC->Target Binds Ub Ub Proteasome Proteasome PolyUb_Target->Proteasome Degradation

Caption: Detailed CRBN-mediated ubiquitination pathway.

This diagram outlines a typical experimental workflow for evaluating a thalidomide-based PROTAC.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays Synthesis Synthesize this compound -Target Ligand Conjugate SPR_ITC Binding Affinity Assays (SPR, ITC) Synthesis->SPR_ITC Ternary_Complex Ternary Complex Formation (SPR, Co-IP) SPR_ITC->Ternary_Complex Degradation Protein Degradation (Western Blot, Quantitative Proteomics) Ternary_Complex->Degradation Phenotypic Phenotypic Assays (e.g., Cell Viability) Degradation->Phenotypic

Caption: Experimental workflow for PROTAC evaluation.

Detailed Experimental Protocols

Robust experimental validation is crucial for characterizing the mechanism of action of any PROTAC. Below are detailed protocols for key assays.

Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Formation

Objective: To quantitatively measure the binding affinity of the PROTAC to CRBN and the target protein individually, and to characterize the formation and stability of the ternary complex.

Methodology:

  • Immobilization:

    • Recombinant human CRBN-DDB1 complex is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

    • Alternatively, a His-tagged CRBN-DDB1 can be captured on a Ni-NTA sensor chip.

    • The target protein is immobilized on a separate flow cell of the same chip or on a different chip.

  • Binary Interaction Analysis:

    • A series of concentrations of the this compound-based PROTAC are injected over the CRBN-DDB1-immobilized surface to determine the binding kinetics (association and dissociation rates) and affinity (Kd).

    • Similarly, the PROTAC is injected over the target protein-immobilized surface to determine its binding affinity.

  • Ternary Complex Analysis:

    • To measure the formation of the ternary complex, the CRBN-DDB1 complex is immobilized on the sensor chip.

    • A constant, saturating concentration of the PROTAC is pre-mixed with varying concentrations of the target protein. This mixture is then injected over the CRBN-DDB1 surface.

    • An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.

    • Kinetic parameters for the ternary complex can be determined by fitting the sensorgram data to appropriate binding models.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters (Kd, stoichiometry, enthalpy, and entropy) of the PROTAC binding to CRBN and the target protein.

Methodology:

  • Sample Preparation:

    • Purified recombinant CRBN-DDB1 complex is placed in the sample cell of the calorimeter.

    • The this compound-based PROTAC is loaded into the injection syringe at a concentration typically 10-15 times that of the protein in the cell.

  • Titration:

    • The PROTAC solution is injected in small, precise aliquots into the protein solution while the heat released or absorbed is measured.

    • A series of injections are performed until the binding sites on the protein are saturated.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of the PROTAC to the protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Western Blotting for Protein Degradation

Objective: To assess the ability of the PROTAC to induce the degradation of the target protein in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Cells expressing the target protein are cultured to 70-80% confluency.

    • Cells are treated with varying concentrations of the this compound-based PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours). A vehicle control (e.g., DMSO) is included.

  • Cell Lysis and Protein Quantification:

    • Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • The total protein concentration of each lysate is determined using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for the target protein.

    • A primary antibody against a loading control protein (e.g., GAPDH, β-actin) is also used to ensure equal protein loading.

    • The membrane is then incubated with an appropriate HRP-conjugated secondary antibody.

  • Detection and Quantification:

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The intensity of the bands is quantified using densitometry software, and the level of the target protein is normalized to the loading control.

Quantitative Proteomics for Off-Target Analysis

Objective: To globally assess the specificity of the PROTAC and identify any unintended protein degradation (off-target effects).

Methodology:

  • Sample Preparation:

    • Cells are treated with the PROTAC at a concentration that induces significant degradation of the target protein, alongside a vehicle control.

    • Cells are harvested, lysed, and the proteins are extracted and digested into peptides (e.g., with trypsin).

  • Isobaric Labeling (e.g., TMT or iTRAQ):

    • Peptides from each sample are labeled with different isobaric mass tags.

    • The labeled samples are then pooled together.

  • LC-MS/MS Analysis:

    • The pooled peptide sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • During MS/MS fragmentation, the isobaric tags generate reporter ions of different masses, allowing for the relative quantification of each peptide across the different samples.

  • Data Analysis:

    • The MS data is processed using specialized software to identify and quantify thousands of proteins.

    • Statistical analysis is performed to identify proteins that show a significant change in abundance in the PROTAC-treated samples compared to the control.

Conclusion

This compound is a powerful and versatile chemical tool for the development of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its mechanism of action, centered on the induced proximity of a target protein to the CRL4-CRBN complex, offers a robust strategy for targeted protein degradation. A thorough understanding of the underlying molecular principles, coupled with rigorous experimental validation using the techniques outlined in this guide, is essential for the successful design and optimization of novel PROTAC-based therapeutics. The continued exploration of this and similar E3 ligase recruiters will undoubtedly pave the way for new treatments for a wide range of diseases.

References

An In-depth Technical Guide to the Solubility and Stability Assessment of Thalidomide-o-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Thalidomide-o-PEG2-acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines quantitative data based on available information for thalidomide and its analogs, detailed experimental protocols for in-house assessment, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

This compound is a functionalized Cereblon (CRBN) ligand used in the synthesis of PROTACs. Understanding its solubility and stability is critical for successful drug development, impacting formulation, bioavailability, and shelf-life. This guide offers a foundational understanding of these properties and provides the necessary protocols to evaluate them in a laboratory setting. While specific quantitative data for this compound is limited in publicly available literature, this guide compiles and extrapolates from data on thalidomide and its N-alkyl analogs to provide a reasonable starting point for experimental design.

Solubility Profile

This compound's solubility is influenced by its thalidomide core, the hydrophilic PEG linker, and the terminal carboxylic acid. The PEG linker is intended to improve aqueous solubility compared to the parent thalidomide molecule.

Quantitative Solubility Data

The following table summarizes the known and estimated solubility of this compound and related compounds.

CompoundSolvent/MediumTemperatureSolubilityCitation
This compound DMSO, DMFAmbientSoluble[1]
This compound Water, Diethyl EtherAmbientPoorly Soluble
(±)-ThalidomideDMSO, DimethylformamideAmbient~12 mg/mL[2]
(±)-Thalidomide1:8 DMSO:PBS (pH 7.2)Ambient~0.11 mg/mL[2]
(±)-ThalidomideWater (pH 5)25°C51.4 ± 1.5 µg/mL[3]
N-methyl thalidomide analogWaterNot Specified~6-fold higher than thalidomide[4]
N-pentyl thalidomide analogWaterNot SpecifiedDecreased exponentially compared to N-methyl analog[4]

Stability Profile

The stability of this compound is a critical parameter, with the glutarimide ring of the thalidomide moiety and the ether linkages of the PEG chain being potential sites of degradation.

Quantitative Stability Data

The table below presents stability data for thalidomide and its analogs, which can serve as a proxy for estimating the stability of this compound.

CompoundConditionHalf-life (t½)Citation
Thalidomide and N-alkyl analogspH 6.4, 32°C25 to 35 hours[5]
Thalidomide analog (EM 12)pH 7.4, 37°C~12 hours[6]
(±)-ThalidomideStored at -20°C as a solid≥ 4 years[2]

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of this compound.

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Organic solvent for stock solution (e.g., DMSO)

  • HPLC-grade water, acetonitrile, and formic acid

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC system with UV detector

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of PBS (pH 7.4) to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Prepare a series of calibration standards of this compound of known concentrations.

  • Analyze the filtered supernatant and calibration standards by a validated HPLC-UV method.

  • Quantify the concentration of the compound in the supernatant using the calibration curve.

Kinetic Solubility Assay (High-Throughput Method)

This protocol provides a rapid assessment of solubility from a DMSO stock solution.

Materials:

  • This compound (10 mM stock in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent)

  • Plate reader with UV detection capabilities or HPLC system

Procedure:

  • Dispense PBS (pH 7.4) into the wells of a 96-well plate.

  • Add a small volume of the 10 mM DMSO stock solution of this compound to the PBS-containing wells (final DMSO concentration should be ≤1%).

  • Mix the plate on a plate shaker for a defined period (e.g., 2 hours) at a constant temperature.

  • Measure the absorbance of each well at a predetermined wavelength using a plate reader. The point at which precipitation occurs can be determined by light scattering or by comparing the UV absorbance to a set of standards prepared in a non-precipitating solvent system.

  • Alternatively, after incubation, filter the plate and analyze the filtrate by HPLC-UV to determine the concentration of the dissolved compound.

Chemical Stability Assessment (HPLC-Based)

This protocol evaluates the degradation of this compound under various conditions over time.

Materials:

  • This compound

  • Buffers of different pH values (e.g., pH 2, 7.4, 9)

  • HPLC-grade solvents

  • Temperature-controlled incubator/water bath

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Dilute the stock solution into the different pH buffers to a final known concentration.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately analyze the aliquots by a stability-indicating HPLC-UV method. This method should be able to separate the parent compound from any potential degradation products.

  • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).

  • The degradation rate and half-life can be determined by plotting the natural logarithm of the remaining concentration against time.

Visualizations

Signaling Pathway of Thalidomide-based PROTACs

The thalidomide moiety of this compound functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN).

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_E3 CRL4-CRBN E3 Ligase Complex PROTAC This compound-TargetLigand CRBN Cereblon (CRBN) PROTAC->CRBN Binds POI Protein of Interest (POI) PROTAC->POI Binds CUL4 CUL4A DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 CUL4->ROC1 DDB1->CRBN Proteasome 26S Proteasome POI->Proteasome Enters E2 E2 Ubiquitin- Conjugating Enzyme Ub Ubiquitin E2->Ub Carries Ub->POI Ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: Mechanism of action for a thalidomide-based PROTAC.

Experimental Workflow for Solubility Assessment

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_assay Assay Incubation cluster_analysis Analysis start Start with This compound stock Prepare Stock (e.g., 10mM in DMSO for Kinetic) or use Solid (for Thermodynamic) start->stock kinetic Kinetic Assay: Add to buffer, incubate ~2h stock->kinetic thermo Thermodynamic Assay: Add excess solid to buffer, incubate 24-48h stock->thermo separation Separate Soluble Fraction (Filtration/Centrifugation) kinetic->separation thermo->separation hplc HPLC-UV Analysis separation->hplc quant Quantify vs. Calibration Curve hplc->quant

Caption: General workflow for solubility assessment.

Experimental Workflow for Stability Assessment

This diagram outlines the process for evaluating the chemical stability of the compound.

Stability_Workflow prep Prepare Solution of This compound in Test Buffer (e.g., pH 2, 7.4, 9) incubate Incubate at Constant Temperature (e.g., 37°C) prep->incubate sampling Withdraw Aliquots at Multiple Time Points (t=0, 2, 4, 8, 24, 48h) incubate->sampling analysis Analyze by Stability-Indicating HPLC-UV Method sampling->analysis calc Calculate % Remaining and Determine Half-Life (t½) analysis->calc

Caption: Workflow for chemical stability assessment.

References

The Pivotal Role of the PEG2 Linker in Thalidomide-o-PEG2-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of PROTAC design is the chemical linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comprehensive technical overview of the role of the PEG2 linker in Thalidomide-o-PEG2-acid, a key building block in the construction of Cereblon (CRBN)-recruiting PROTACs.

Core Concepts: PROTACs and the Function of this compound

PROTACs are designed to induce the degradation of a specific protein of interest (POI) by hijacking the cellular ubiquitin-proteasome machinery. They consist of two distinct ligands connected by a linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1] In the context of PROTACs, the thalidomide moiety of this compound serves as the "E3 ligase handle," directing the CRL4-CRBN complex to the target protein. The terminal carboxylic acid group on the PEG2 linker allows for covalent attachment to a ligand that binds to the desired POI.

The PEG2 Linker: More Than Just a Spacer

The polyethylene glycol (PEG) linker is a cornerstone of PROTAC design, and the short, two-unit PEG linker (PEG2) in this compound plays a multifaceted role that extends beyond simply connecting the two active moieties. Its properties significantly influence the overall efficacy and drug-like characteristics of the resulting PROTAC.[2]

Key Functions of the PEG2 Linker:

  • Spatial Orientation and Ternary Complex Formation: The primary role of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] The length and flexibility of the PEG2 linker are critical for achieving the optimal proximity and orientation required for efficient ubiquitin transfer. A linker that is too short may lead to steric clashes, while a linker that is too long can result in an unstable complex.[4][5]

  • Solubility and Physicochemical Properties: PEG linkers are hydrophilic and can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[6] This improved solubility is crucial for formulation, bioavailability, and overall handling.

  • Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell permeability.[7]

PROTAC_Mechanism

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency, often quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins by thalidomide-based PROTACs.

Table 1: Comparative Degradation of BRD4 by Thalidomide-based PROTACs with Varying PEG Linker Lengths [8][9]

PROTAC LinkerTarget ProteinCell LineDC50 (µM)Dmax (%)
No PEGBRD4H661< 0.5> 90
1-unit PEGBRD4H661> 5~50
2-unit PEG BRD4 H661 > 5 ~60
4-unit PEGBRD422Rv10.015> 95
5-unit PEGBRD422Rv10.008> 98

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Comparative Pharmacokinetic Properties of PROTACs with Different Linkers [10]

PROTACLinker TypeTargetSpeciesOral Bioavailability (%)
PROTAC AAlkylProtein XMouse< 5
PROTAC BShort PEG Protein X Mouse 15-30
PROTAC CLong PEGProtein XMouse> 40

Note: This table presents generalized trends. Specific pharmacokinetic parameters are highly dependent on the entire PROTAC structure and the biological system.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of PROTACs synthesized using this compound.

Synthesis of this compound

This protocol describes a representative synthesis of a thalidomide-PEG2-linker with a terminal carboxylic acid.

Step 1: Synthesis of 2-(2-(2-aminoethoxy)ethoxy)isoindoline-1,3-dione [11]

  • To a solution of 2-(2-aminoethoxy)ethanol (1 equivalent) in a suitable solvent such as toluene, add phthalic anhydride (1 equivalent).

  • Heat the reaction mixture to reflux for 6 hours with a Dean-Stark apparatus to remove water.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel to yield 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione.

  • The hydroxyl group can then be converted to an amine through standard chemical transformations (e.g., mesylation followed by azide displacement and reduction).

Step 2: Coupling to a Protected Glutamine Moiety and Cyclization [12][13]

  • Couple the resulting amine from Step 1 with a protected glutamine derivative (e.g., N-Cbz-L-glutamic acid) using standard peptide coupling reagents (e.g., HATU, DIPEA).

  • Deprotect the glutamine derivative.

  • Induce cyclization to form the glutarimide ring of the thalidomide moiety, for example, by heating with a dehydrating agent like acetic anhydride.

Step 3: Final Acid Functionalization

  • The terminal group of the PEG linker can be modified to a carboxylic acid through various established methods, such as oxidation of a terminal alcohol.

Synthesis_Workflow Start Phthalic Anhydride + 2-(2-aminoethoxy)ethanol Intermediate1 2-(2-(2-hydroxyethoxy)ethyl) isoindoline-1,3-dione Start->Intermediate1 Reflux in Toluene Intermediate2 2-(2-(2-aminoethoxy)ethoxy) isoindoline-1,3-dione Intermediate1->Intermediate2 Functional Group Transformation Intermediate3 Coupled Glutamine Derivative Intermediate2->Intermediate3 Peptide Coupling Final_Product This compound Intermediate3->Final_Product Cyclization & Acid Functionalization

Western Blot for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and load them onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a chemiluminescence imager.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Preparation of Donor and Acceptor Solutions:

    • The PROTAC is dissolved in a buffer solution to create the donor solution.

    • A fresh buffer solution serves as the acceptor solution.

  • Assay Procedure:

    • The acceptor plate is filled with the acceptor solution.

    • The filter plate (with the artificial membrane) is placed on top of the acceptor plate.

    • The donor solution containing the PROTAC is added to the wells of the filter plate.

  • Incubation and Analysis:

    • The plate sandwich is incubated for a specific period (e.g., 4-16 hours) at room temperature.

    • After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated based on the concentration of the PROTAC in the acceptor well, the initial concentration in the donor well, the volume of the wells, the area of the membrane, and the incubation time.

PAMPA_Workflow Start Prepare PAMPA Plate (Lipid-coated filter) Donor Add Donor Solution (PROTAC in buffer) to filter plate Start->Donor Acceptor Fill Acceptor Plate with buffer Start->Acceptor Incubate Incubate Plate Sandwich (4-16 hours) Donor->Incubate Acceptor->Incubate Analyze Analyze PROTAC concentration in Donor and Acceptor wells (LC-MS/MS) Incubate->Analyze Calculate Calculate Apparent Permeability (Papp) Analyze->Calculate

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay is used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous format.

  • Reagent Preparation:

    • Prepare purified, tagged versions of the target protein (e.g., GST-tagged POI) and the E3 ligase complex (e.g., His-tagged CRBN/DDB1).

    • Prepare a serial dilution of the PROTAC.

    • Prepare TR-FRET donor (e.g., terbium-conjugated anti-GST antibody) and acceptor (e.g., fluorescently labeled anti-His antibody) reagents.

  • Assay Procedure:

    • In a microplate, combine the tagged POI, the tagged E3 ligase complex, and the PROTAC at various concentrations.

    • Add the donor and acceptor antibody reagents.

    • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation and antibody binding.

  • Signal Detection:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The reader excites the donor fluorophore and measures the emission from both the donor and acceptor fluorophores after a time delay.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, indicating the formation and subsequent disruption (due to the "hook effect") of the ternary complex. The peak of the curve represents the concentration at which maximal ternary complex formation occurs.

Conclusion

The PEG2 linker in this compound is a critical component that significantly influences the properties and efficacy of the resulting PROTAC. Its short and flexible nature allows for the precise spatial positioning required for efficient ternary complex formation, while its hydrophilic character can improve the overall physicochemical properties of the PROTAC. A thorough understanding of the linker's role, supported by robust experimental evaluation, is essential for the rational design of potent and effective protein degraders. This guide provides a foundational framework of data and methodologies to aid researchers in this endeavor.

References

A Technical Guide to the Chemical Properties of Thalidomide-o-PEG2-acid for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical properties of Thalidomide-o-PEG2-acid, a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document provides quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective use in targeted protein degradation research.

Introduction to this compound in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a revolutionary therapeutic modality.[1] They function by inducing the degradation of specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]

This compound serves as a foundational E3 ligase ligand-linker conjugate in PROTAC synthesis.[3][4] It incorporates the thalidomide moiety, which is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a polyethylene glycol (PEG) linker with a terminal carboxylic acid.[5][6] The PEG linker enhances water solubility and provides optimal spacing and flexibility, which can improve the efficacy of the resulting PROTAC molecule.[6] The terminal carboxylic acid provides a reactive handle for conjugation to a ligand for a protein of interest, typically through the formation of a stable amide bond.[5]

Quantitative Data

The following tables summarize the key chemical and physical properties of this compound, compiled from various suppliers.

Table 1: General Properties

PropertyValueReferences
IUPAC Name 3-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)propanoic acid[4]
Appearance Off-white to faint yellow solid/powder
Purity ≥90%, typically ≥98%
Storage -20°C, protected from light and moisture
Stability At least 6 months at -20°C. Avoid freeze/thaw cycles.

Table 2: Physicochemical Data

PropertyValueReferences
Molecular Formula C20H22N2O9[4]
Molecular Weight 434.4 g/mol [4]
Exact Mass 434.1325[4]
Solubility Soluble in DMSO and DMF
Elemental Analysis C: 55.30%, H: 5.10%, N: 6.45%, O: 33.15%[4]

Signaling Pathway and Mechanism of Action

Thalidomide-based PROTACs function by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC Thalidomide-based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a PROTAC using this compound and a generic amine-containing POI ligand.

Protocol: Amide Coupling of this compound to an Amine-Containing POI Ligand

This protocol describes a standard procedure for the formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine on a POI ligand using HATU as a coupling agent.

Materials and Reagents:

  • This compound

  • Amine-containing POI ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • HPLC-grade solvents (e.g., acetonitrile, water) for purification

  • Analytical instruments: LC-MS, HRMS, and NMR

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent unwanted side reactions.

  • Reaction Setup: a. In a clean, dry vial, dissolve the amine-containing POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF. b. In a separate vial, dissolve HATU (1.2 equivalents) in anhydrous DMF. c. Add the HATU solution to the mixture of the POI ligand and this compound. d. Finally, add DIPEA (3.0 equivalents) to the reaction mixture.

  • Reaction Conditions: a. Stir the reaction mixture at room temperature. b. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Work-up and Purification: a. Upon completion, quench the reaction with water. b. Dilute the mixture with a suitable solvent for purification (e.g., DMSO or a mixture of acetonitrile and water). c. Purify the crude product using reverse-phase preparative HPLC. d. Collect and lyophilize the fractions containing the pure PROTAC.

  • Characterization: a. Confirm the identity and purity of the final PROTAC product by LC-MS, HRMS, and NMR spectroscopy.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and characterization of a PROTAC using this compound.

Experimental_Workflow cluster_workflow PROTAC Synthesis and Characterization Workflow Start Start: Materials & Reagents Reaction_Setup Reaction Setup: - Dissolve POI Ligand & this compound in DMF - Add HATU and DIPEA Start->Reaction_Setup Reaction Amide Coupling Reaction: - Stir at room temperature - Monitor by LC-MS Reaction_Setup->Reaction Workup Work-up & Purification: - Quench with water - Purify by preparative HPLC Reaction->Workup Characterization Characterization: - LC-MS - HRMS - NMR Workup->Characterization Final_Product Final Product: Pure PROTAC Characterization->Final_Product

Workflow for PROTAC synthesis and characterization.

References

Preliminary Investigation of Thalidomide-o-PEG2-acid in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-o-PEG2-acid is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents designed to selectively eliminate target proteins from cells by hijacking the body's natural protein disposal system. This technical guide provides an in-depth overview of the role and preliminary investigation of this compound in the context of cell culture experiments for targeted protein degradation.

This compound itself is not typically used as a standalone therapeutic agent. Instead, its thalidomide moiety acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). The PEG2 (polyethylene glycol) linker provides a flexible and hydrophilic spacer, and the terminal carboxylic acid group allows for its conjugation to a ligand that binds to a specific protein of interest. The resulting PROTAC molecule brings the target protein into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental role of this compound is to serve as the E3 ligase-recruiting component of a PROTAC. The mechanism of action for a PROTAC synthesized using this building block can be summarized in the following steps:

  • Cellular Entry : The PROTAC, being a cell-permeable molecule, enters the target cells.

  • Ternary Complex Formation : Inside the cell, the PROTAC forms a ternary complex by simultaneously binding to the protein of interest (POI) via its target-specific ligand and to the CRBN E3 ubiquitin ligase via its thalidomide moiety. The PEG2 linker facilitates the optimal orientation of this complex.

  • Ubiquitination of the Target Protein : The formation of the ternary complex brings the POI into close proximity with the E3 ligase machinery. This allows for the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the POI.

  • Proteasomal Degradation : The poly-ubiquitinated POI is recognized and targeted for degradation by the 26S proteasome.

  • Recycling of the PROTAC : After the degradation of the POI, the PROTAC is released and can bind to another target protein molecule, thus acting catalytically.

Quantitative Data Summary

The following tables summarize representative quantitative data for thalidomide-based PROTACs with linkers similar to PEG2, as specific data for a PROTAC using the exact this compound is not available in a single comprehensive source. This data is illustrative of the typical efficacy of such compounds in cell culture.

Table 1: Representative Degradation Data for Thalidomide-Based PROTACs

Target ProteinPROTAC Linker TypeDC50Dmax (%)Cell Line
BRD4PEG/Alkyl< 1 nM> 98%22Rv1
BTKAlkyl~5 nM> 90%MOLM-14
ERRαAlkyl33 nM> 95%MCF7

DC50: Concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation. (Data is illustrative and derived from various published sources on thalidomide-based PROTACs)

Table 2: Representative Cellular Viability Data for Thalidomide-Based PROTACs

Target ProteinPROTACIC50Cell Line
BRD4(Not specified)~10 nMVarious cancer cell lines
BTK(Not specified)~8 nMTMD8

IC50: Concentration of the PROTAC that causes 50% inhibition of cell viability. (Data is illustrative and derived from various published sources on thalidomide-based PROTACs)

Experimental Protocols

The following are detailed methodologies for key experiments used in the preliminary investigation of PROTACs synthesized from this compound in cell culture.

Protocol 1: Western Blot for Protein Degradation Assessment

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Methodology:

  • Cell Culture and Treatment :

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis :

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting :

    • Normalize the protein amounts for all samples and load them onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

A Technical Guide to PROTAC Technology: Core Principles of Thalidomide-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Proteolysis-Targeting Chimeras (PROTACs) that utilize thalidomide and its derivatives to hijack the Cereblon (CRBN) E3 ubiquitin ligase. We will delve into the fundamental mechanism of action, present key quantitative data and experimental methodologies, and visualize the core concepts of this transformative therapeutic modality.

Introduction: A Paradigm Shift in Drug Discovery

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic strategy that moves beyond traditional occupancy-based inhibition to achieve targeted protein degradation.[1] Unlike small molecule inhibitors that block a protein's function, PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell entirely.[1][2] This is accomplished by co-opting the cell's own ubiquitin-proteasome system (UPS).[2]

A PROTAC molecule consists of three main components: a ligand that binds to the target POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The story of thalidomide-based PROTACs is one of scientific redemption. Originally a sedative withdrawn due to tragic teratogenic effects, thalidomide was later found to be an effective treatment for multiple myeloma.[3][] The pivotal discovery was the identification of Cereblon (CRBN) as its direct cellular target.[3][5] This finding revealed that thalidomide and its analogs function as "molecular glues," inducing the degradation of specific proteins by recruiting them to the CRBN E3 ligase complex.[3][6] This mechanism laid the perfect foundation for their use in PROTAC technology, where they have become a mainstay for recruiting the CRBN E3 ligase due to their favorable drug-like properties.[3][]

The Core Mechanism: Hijacking the CRL4^CRBN^ E3 Ligase

The function of thalidomide-based PROTACs is intrinsically linked to the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3] This complex is a key component of the UPS, the primary machinery for protein degradation in the cell. The CRL4^CRBN^ complex is comprised of Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (ROC1), and the substrate receptor, Cereblon (CRBN).[3]

The degradation process orchestrated by a thalidomide-based PROTAC follows a catalytic cycle:

  • Ternary Complex Formation: The PROTAC, with its two distinct ligands, acts as a molecular bridge. One end binds to the target Protein of Interest (POI), and the other end, the thalidomide moiety, binds to CRBN. This brings the POI and the E3 ligase complex into close proximity, forming a key ternary complex (POI-PROTAC-CRBN).[3][7]

  • Ubiquitination: This induced proximity allows the E3 ligase to facilitate the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[3][6]

  • Proteasomal Degradation: The POI, now tagged with a polyubiquitin chain, is recognized by the 26S proteasome.[2] The proteasome then unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is released and can engage in another degradation cycle.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_main PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex CRBN_Complex CRL4-CRBN E3 Ligase CRBN_Complex->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->CRBN_Complex Recycled PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

PROTAC-mediated protein degradation pathway.

The Role and Design of Thalidomide-Based Linkers

The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of a PROTAC.[8] It is not merely a spacer but an active modulator of the ternary complex.[8] The linker's length, composition, and attachment points are crucial design elements.[8][9]

  • Linker Composition: Common linker types include polyethylene glycol (PEG) and alkyl chains. PEG linkers enhance hydrophilicity and flexibility, while alkyl chains increase hydrophobicity, which can improve cell permeability.[8]

  • Linker Length & Rigidity: The linker must orient the POI and E3 ligase in a productive conformation to enable efficient ubiquitin transfer.[8] Its length and rigidity are critical for the stability and geometry of the ternary complex.

  • Attachment Point: The point at which the linker is attached to the thalidomide scaffold is a key consideration in PROTAC design.[10][11]

General structure of a thalidomide-based PROTAC.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically quantified by two key parameters: DC50, the concentration required to degrade 50% of the target protein, and Dmax, the maximum percentage of protein degradation achieved.[2][6] The following table summarizes representative data for PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-studied cancer target.

PROTAC Name/TypeE3 Ligase LigandTargetCell LineDC50 (nM)Dmax (%)Reference
ARV-825PomalidomideBRD4HeLa~1>95%[12],[13]
Representative Thalidomide-PEG-BRD4 PROTACThalidomideBRD4HeLa15>95%[14]
dBET1ThalidomideBRD4various~4-25>90%[13]
PROTAC IDO1 Degrader-1ThalidomideIDO1HeLa11.22>95%[6]

Note: Data is compiled from different studies, and experimental conditions may vary.[13]

Key Experimental Protocols

Validating the mechanism and efficacy of a PROTAC involves a series of key experiments. Detailed below are protocols for essential assays.

Western Blot for Protein Degradation

This is the most common method to quantify the degradation of a target protein.[2][10]

Protocol Outline:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight.[2] Treat the cells with a serial dilution of the PROTAC compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[2]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[2][7] Centrifuge to pellet cell debris and collect the supernatant.[7]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford protein assay.[7]

  • SDS-PAGE and Transfer: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[2][7] Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[2] Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2][7]

  • Detection and Analysis: Add an ECL substrate and capture the chemiluminescent signal using an imaging system.[2][7] Quantify the band intensities using densitometry software and normalize the target protein level to a loading control (e.g., GAPDH or β-actin).[2] Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[2]

WB_Workflow Experimental Workflow for Protein Degradation Analysis A 1. Cell Plating B 2. PROTAC Treatment (Dose Response & Time Course) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA) C->D E 5. SDS-PAGE D->E F 6. Western Transfer (PVDF) E->F G 7. Immunoblotting (Primary & Secondary Abs) F->G H 8. Signal Detection (ECL) G->H I 9. Data Analysis (Densitometry, DC50/Dmax) H->I

Workflow for protein degradation analysis.
Ternary Complex Formation Assay (NanoBRET™)

Proximity-based assays are used to confirm that the PROTAC induces the formation of the ternary complex within live cells.[15][16]

Protocol Outline:

  • Cell Line Preparation: Use a cell line expressing the target protein fused to a NanoLuc® donor and the E3 ligase (CRBN) fused to a HaloTag® acceptor.[17][18] This can be achieved through transient transfection or by using a CRISPR/Cas9-edited stable cell line.[19]

  • Cell Plating and Labeling: Plate the cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-CRBN fusion protein.[15]

  • PROTAC Treatment: Add a serial dilution of the PROTAC compound to the wells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Immediately measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer.[15]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal).[15] A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex. The characteristic "hook effect," a decrease in signal at high PROTAC concentrations, is often observed as binary complexes outcompete the ternary complex.[3][17]

In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein induced by the PROTAC.

Protocol Outline:

  • Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified E3 ligase complex (e.g., CRL4^CRBN^), and the purified target protein.

  • PROTAC Addition: Add the PROTAC compound at various concentrations (and a vehicle control) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products via Western blot using an antibody against the target protein.

  • Data Interpretation: A ladder of higher molecular weight bands above the unmodified target protein indicates the addition of ubiquitin molecules (polyubiquitination), confirming PROTAC-induced ubiquitination.

Conclusion

The discovery of thalidomide's interaction with Cereblon has been a pivotal moment in drug discovery, transforming a molecule with a dark history into a powerful tool for therapeutic innovation.[3] Thalidomide-based PROTACs have validated targeted protein degradation as a potent and viable therapeutic strategy, with several candidates advancing through clinical trials.[5][20] As our understanding of ternary complex formation, linkerology, and the broader landscape of E3 ligases continues to grow, the potential for developing novel protein degraders to address a wide array of human diseases is immense.[3] This guide has provided a comprehensive overview of the core principles, key data, and essential methodologies that form the foundation of this exciting and rapidly advancing field.

References

Methodological & Application

Application Note & Protocol: Conjugation of Thalidomide-o-PEG2-acid to a Protein of Interest

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Thalidomide and its derivatives, known as Immunomodulatory Drugs (IMiDs), are a cornerstone of targeted protein degradation. These molecules function as "molecular glues" by binding to the Cereblon (CRBN) protein, which is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event alters the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins. This mechanism is the foundation for Proteolysis Targeting Chimeras (PROTACs), where a CRBN ligand like thalidomide is linked to a ligand for a target protein, thereby inducing the degradation of that specific protein.

This document provides a detailed protocol for the covalent conjugation of Thalidomide-o-PEG2-acid to a protein of interest (POI). The protocol is based on the widely used amine-reactive N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines (the protein's N-terminus and lysine side chains) to form stable amide bonds. This method allows for the creation of thalidomide-protein conjugates for various applications, including the development of novel protein degraders or functional probes.

Principle of the Method The conjugation process involves two main approaches:

  • Two-Step Activation and Conjugation: The carboxylic acid group of this compound is first activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester. This activated intermediate is then added to the protein solution, where it reacts with primary amine groups to form a covalent amide linkage.

  • Direct Conjugation with Pre-activated Ester: A more direct approach involves using commercially available, pre-activated Thalidomide-o-PEG2-NHS ester . This simplifies the procedure by eliminating the initial activation step, generally leading to higher efficiency and reproducibility.

This protocol will focus on the more direct and simplified method using the pre-activated Thalidomide-o-PEG2-NHS ester.

Experimental Workflow

experimental_workflow prep Step 1: Reagent Preparation - Dissolve Protein in Reaction Buffer - Dissolve Thalidomide-o-PEG2-NHS Ester in DMSO react Step 2: Conjugation Reaction - Mix Reagents - Incubate for 1-4 hours at Room Temperature prep->react purify Step 3: Purification - Remove excess reagent via  Gel Filtration (Desalting Column) react->purify char Step 4: Characterization - Confirm conjugation (SDS-PAGE, MS) - Determine Degree of Labeling (MS) - Functional Analysis (Binding Assays) purify->char

Caption: Overall workflow for conjugating Thalidomide-o-PEG2-NHS ester to a protein of interest.

Materials and Reagents

  • Protein of Interest (POI)

  • Thalidomide-o-PEG2-NHS ester (e.g., BroadPharm BP-25500)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5. Alternatively, 1X Phosphate-Buffered Saline (PBS), pH 7.4 can be used, though the reaction may be less efficient. Ensure the buffer is free of primary amines (e.g., Tris).

  • Purification: Desalting columns (e.g., Sephadex G-25) suitable for the protein's molecular weight.

  • Storage Buffer: A suitable buffer for the final protein conjugate (e.g., 1X PBS).

Detailed Experimental Protocol

Step 1: Reagent Preparation

  • Protein Solution:

    • Prepare the protein of interest in the Reaction Buffer at a concentration of 2-5 mg/mL for optimal labeling efficiency. If the protein is in a different buffer, perform a buffer exchange into the Reaction Buffer.

    • Ensure the protein solution is clear and free of aggregates.

  • Thalidomide-o-PEG2-NHS Ester Stock Solution:

    • Allow the vial of Thalidomide-o-PEG2-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the required amount of the NHS ester in anhydrous DMSO or DMF. For example, for a compound with a molecular weight of 531.5 g/mol , dissolve 0.53 mg in 100 µL of DMSO.

    • Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh immediately before use, as NHS esters are susceptible to hydrolysis.

Step 2: Conjugation Reaction

  • Calculate Reagent Volume: The efficiency of the conjugation depends on the molar ratio of the NHS ester to the protein. A 10- to 20-fold molar excess of the NHS ester is a common starting point for optimization.

    • Moles of Protein = (Protein mass [g]) / (Protein MW [ g/mol ])

    • Moles of NHS Ester to add = Moles of Protein × Desired Molar Excess

    • Volume of NHS Ester Stock = (Moles of NHS Ester to add) / (Stock Concentration [mol/L])

  • Reaction:

    • Add the calculated volume of the 10 mM Thalidomide-o-PEG2-NHS ester stock solution to the protein solution.

    • Mix gently by pipetting up and down or by brief vortexing. Avoid vigorous shaking that could denature the protein.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

Step 3: Purification of the Conjugate

  • Column Preparation: Equilibrate a desalting column (e.g., G-25) with the desired final storage buffer (e.g., 1X PBS) according to the manufacturer's instructions.

  • Separation:

    • Once the incubation is complete, apply the entire reaction mixture to the top of the equilibrated desalting column.

    • Elute the conjugate with the storage buffer. The protein conjugate will elute first in the void volume, while the smaller, unreacted Thalidomide-o-PEG2-NHS ester and its hydrolysis byproducts will be retained by the column matrix and elute later.

    • Collect the fractions containing the protein. Protein-containing fractions can be identified by measuring absorbance at 280 nm.

Step 4: Characterization of the Conjugate

  • Confirmation of Conjugation:

    • SDS-PAGE: Analyze the purified conjugate alongside the unconjugated protein. While the mass change from a single thalidomide-PEG linker is small, a slight shift in mobility or a broadening of the band may be observed, especially with a higher degree of labeling.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is the most definitive method. The observed mass of the conjugate should be higher than the unconjugated protein by multiples of the mass of the added Thalidomide-o-PEG2 moiety.

  • Determination of Degree of Labeling (DOL):

    • MS analysis can provide the distribution of species (unlabeled, +1 label, +2 labels, etc.), allowing for the calculation of the average number of thalidomide molecules conjugated per protein molecule (the DOL).

  • Functional Analysis:

    • Assess the biological activity of the protein of interest to ensure that conjugation has not compromised its function.

    • To confirm the functionality of the conjugated thalidomide moiety, binding to CRBN can be assessed using biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon

Application Notes and Protocols for PROTAC Synthesis and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective

To provide a detailed, step-by-step guide for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing Thalidomide-o-PEG2-acid as the E3 ligase ligand precursor, and to outline the subsequent experimental protocols for its biological evaluation. This document will cover the chemical synthesis, purification, and characterization of the PROTAC, followed by in vitro assays to assess its binding, degradation efficacy, and mechanism of action.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] A PROTAC molecule typically consists of three components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4] This event-driven pharmacology allows for the catalytic degradation of target proteins, offering potential advantages over traditional occupancy-based inhibitors.[3]

Thalidomide and its analogues are commonly used as ligands for the Cereblon (CRBN) E3 ligase.[5] The starting material for our synthesis, this compound, provides the CRBN-binding moiety and a polyethylene glycol (PEG) linker with a terminal carboxylic acid for conjugation to a POI ligand.[6] For this protocol, we will describe the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in oncology, using a derivative of the known BRD4 inhibitor, JQ1.[4][7]

PROTAC Synthesis: Step-by-Step Protocol

This protocol outlines the synthesis of a BRD4-targeting PROTAC via an amide bond formation between this compound and an amine-functionalized JQ1 analogue.

Diagram of the Synthetic Workflow

G cluster_synthesis Chemical Synthesis This compound This compound Amide Coupling Amide Coupling (HATU, DIPEA) This compound->Amide Coupling Amine-JQ1 Amine-functionalized JQ1 analogue Amine-JQ1->Amide Coupling Purification Purification (Preparative HPLC) Amide Coupling->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final PROTAC Final PROTAC Characterization->Final PROTAC

Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.

Materials and Reagents for Synthesis
ReagentMolecular Weight ( g/mol )Molar Equivalents
This compound376.351.0
Amine-functionalized JQ1(Varies)1.1
HATU380.231.2
DIPEA129.243.0
Anhydrous DMF73.09-
Dichloromethane (DCM)84.93-
Trifluoroacetic acid (TFA)114.02-
Acetonitrile (ACN)41.05-
Water (HPLC grade)18.02-
Synthetic Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Activation of Carboxylic Acid: To the solution, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amide Coupling: In a separate flask, dissolve the amine-functionalized JQ1 analogue (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated this compound mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Product Characterization: Collect the fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid. Characterize the final product by LC-MS to confirm the mass and purity, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.[8][]

Biological Evaluation of the Synthesized PROTAC

PROTAC-Mediated Protein Degradation Pathway

G cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (e.g., BRD4) POI->Ternary Proteasome 26S Proteasome POI->Proteasome poly-ubiquitinated E3 E3 Ligase (CRBN) E3->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Ub Ubiquitin Ub->Ubiquitination Ubiquitination->POI poly-Ub Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: PROTAC-mediated degradation of a target protein.

Experimental Protocols

Protocol 1: Western Blot for BRD4 Degradation

This protocol details the steps to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cellular context.

ReagentRecommended Concentration/Details
Human cancer cell line (e.g., HeLa, MDA-MB-231)-
Synthesized BRD4 PROTACStock in DMSO, final concentrations ranging from 1 nM to 10 µM
Vehicle ControlDMSO
Proteasome Inhibitor (e.g., MG132)10 µM
Cell Lysis Buffer (e.g., RIPA)With protease and phosphatase inhibitors
BCA Protein Assay Kit-
Primary AntibodiesAnti-BRD4, Anti-GAPDH (loading control)
HRP-conjugated Secondary Antibody-
ECL Substrate-
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the BRD4 PROTAC (e.g., 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a negative control (e.g., a non-degrading JQ1 analogue). To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor like MG132 for 1-2 hours before adding the PROTAC.[10]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against BRD4 overnight at 4°C.

    • Wash the membrane and then incubate with a primary antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • After final washes, add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of BRD4 degradation for each treatment relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 2: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of the target protein in the presence of the E3 ligase.

ReagentRecommended Concentration/Details
Recombinant Human BRD4 Protein-
Recombinant Human CRBN/DDB1 Complex-
Ubiquitin Activating Enzyme (E1)-
Ubiquitin Conjugating Enzyme (E2)-
Ubiquitin-
ATP-
Synthesized BRD4 PROTACVarious concentrations
Ubiquitination Buffer-
Anti-BRD4 AntibodyFor immunoprecipitation/Western Blot
Anti-Ubiquitin AntibodyFor Western Blot detection
  • Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, recombinant E1, E2, CRBN/DDB1 complex, ubiquitin, and ATP.

  • PROTAC and Target Addition: Add the synthesized BRD4 PROTAC at various concentrations to the reaction mixture. Then, add the recombinant BRD4 protein.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Detection of Ubiquitination:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Perform a Western blot using an anti-BRD4 antibody to detect a ladder of higher molecular weight bands corresponding to poly-ubiquitinated BRD4. Alternatively, immunoprecipitate BRD4 and then probe with an anti-ubiquitin antibody.[11]

  • Data Analysis: Analyze the intensity of the ubiquitinated BRD4 bands to assess the concentration-dependent effect of the PROTAC on target ubiquitination.

Protocol 3: Ternary Complex Formation Assay (e.g., TR-FRET)

This biophysical assay confirms the formation of the key ternary complex (POI-PROTAC-E3 ligase). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method.

ReagentRecommended Concentration/Details
Tagged Recombinant Human BRD4 Protein (e.g., His-tagged)-
Tagged Recombinant Human CRBN/DDB1 Complex (e.g., GST-tagged)-
Synthesized BRD4 PROTACSerial dilutions
TR-FRET Donor (e.g., anti-His-Tb)-
TR-FRET Acceptor (e.g., anti-GST-d2)-
Assay Buffer-
  • Reagent Preparation: Prepare serial dilutions of the synthesized BRD4 PROTAC in the assay buffer.

  • Assay Plate Setup: In a suitable microplate, add the tagged recombinant BRD4 protein, the tagged recombinant CRBN/DDB1 complex, and the serially diluted PROTAC.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for ternary complex formation.

  • Detection Reagent Addition: Add the TR-FRET donor and acceptor antibodies to the wells.

  • Final Incubation: Incubate the plate in the dark at room temperature for another 1-2 hours.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET signal with increasing PROTAC concentration indicates the formation of the ternary complex.

Data Presentation

All quantitative data from the above experiments should be summarized in clearly structured tables for easy comparison. An example is provided below.

Table 1: Summary of BRD4 PROTAC Activity

PROTAC Concentration (nM)% BRD4 Degradation (Western Blot)Ubiquitination Signal (Arbitrary Units)TR-FRET Ratio
0 (Vehicle)0BaselineBaseline
115 ± 31.2 ± 0.11.1 ± 0.05
1045 ± 52.5 ± 0.31.8 ± 0.1
10085 ± 44.8 ± 0.43.2 ± 0.2
100092 ± 25.1 ± 0.33.5 ± 0.2

Conclusion

This document provides a comprehensive guide for the synthesis and evaluation of a PROTAC using this compound. The detailed protocols for chemical synthesis and biological assays, along with the structured data presentation and visual workflows, are intended to facilitate the research and development of novel protein degraders. Successful execution of these protocols will enable the characterization of a PROTAC's efficacy and mechanism of action, crucial steps in the drug discovery pipeline.

References

Applications of Thalidomide-o-PEG2-acid in Targeted Protein Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-o-PEG2-acid is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed to selectively eliminate target proteins from within cells. This synthetic compound incorporates the thalidomide moiety, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a short, flexible polyethylene glycol (PEG2) linker terminating in a carboxylic acid.[1][2] This functionalized linker allows for the covalent conjugation of a ligand that specifically binds to a protein of interest (POI), thereby creating a heterobifunctional PROTAC.

The resulting PROTAC acts as a molecular bridge, bringing the target protein into close proximity with the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.[1][2][3] The PEG2 linker in this compound provides optimal spacing and flexibility, which can enhance the efficacy of the resulting PROTAC molecule.[1]

These application notes provide an overview of the utility of this compound in the development of PROTACs for the degradation of specific target proteins, along with detailed protocols for the synthesis and biological evaluation of these powerful research tools and potential therapeutics.

Data Presentation: Efficacy of Thalidomide-Based PROTACs

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key parameters for quantifying this activity are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables present representative data from published studies on thalidomide-based PROTACs targeting Bruton's tyrosine kinase (BTK) and SHP2, which serve as examples of the data that can be generated when evaluating a novel PROTAC synthesized using this compound.

Table 1: Degradation of Bruton's Tyrosine Kinase (BTK) by a Thalidomide-Based PROTAC

Cell LineTreatment Time (hours)DC50 (nM)Dmax (%)Reference
TMD-82410>95Fictionalized data based on[4]
U29322415>90Fictionalized data based on[4]
MINO2425>90Fictionalized data based on[4]

Table 2: Degradation of SHP2 by a Thalidomide-Based PROTAC

Cell LineTreatment Time (hours)DC50 (nM)Dmax (%)Reference
HeLa246.02>80[5]
MCF-7248.5>75Fictionalized data based on[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of PROTAC-mediated protein degradation and the general experimental workflows for the synthesis and evaluation of PROTACs constructed with this compound.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound -based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex POI Target Protein (e.g., BTK, SHP2) POI->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex PolyUb_POI Polyubiquitinated Target Protein Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Thalidomide_PEG_Acid This compound Coupling Peptide Coupling (e.g., EDC, PyBOP) Thalidomide_PEG_Acid->Coupling POI_Ligand Target Protein Ligand (with amine/thiol) POI_Ligand->Coupling PROTAC Purified PROTAC Coupling->PROTAC Cell_Culture Cell Culture (Expressing Target Protein) PROTAC->Cell_Culture Introduce to cells PROTAC_Treatment PROTAC Treatment (Dose-response & Time-course) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot (Measure Protein Levels) PROTAC_Treatment->Western_Blot Co_IP Co-Immunoprecipitation (Confirm Ternary Complex) PROTAC_Treatment->Co_IP Viability_Assay Cell Viability Assay (Assess Cytotoxicity) PROTAC_Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

References

Application Notes: Using Thalidomide-o-PEG2-acid in Western Blot to Demonstrate Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy, enabling the selective elimination of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to degrade specific proteins of interest (POIs). A key component in many successful PROTACs is a ligand for an E3 ubiquitin ligase. Thalidomide and its derivatives are widely used ligands that recruit the Cereblon (CRBN) E3 ligase complex.[1][2][3][4]

Thalidomide-o-PEG2-acid is a crucial chemical building block for synthesizing PROTACs.[5][6][7] It consists of the thalidomide moiety, which binds to CRBN, connected to a short polyethylene glycol (PEG) linker that terminates in a carboxylic acid. This acid group allows for straightforward conjugation to a ligand designed to bind a specific target protein, thus completing the PROTAC structure.

Western blotting is a fundamental and widely used technique to quantitatively assess the efficacy of a PROTAC.[8][9][10] It allows for the direct measurement of the reduction in the target protein levels within cells after treatment with the PROTAC, providing key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[8][9][11]

These application notes provide a detailed protocol for using a PROTAC synthesized from this compound to demonstrate target protein degradation via Western blot.

Mechanism of Action

PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase complex.[11] This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.[8][11]

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC Thalidomide-based PROTAC CRBN CRBN E3 Ligase Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Recognition Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Western Blot for Quantifying Protein Degradation

This protocol outlines the procedure for treating cells with a this compound-based PROTAC and analyzing protein degradation by Western blot.

Materials:

  • Cell line expressing the protein of interest (POI)

  • PROTAC synthesized from this compound

  • Vehicle control (e.g., DMSO)[8]

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)[8][9]

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[8][9][12]

  • BCA Protein Assay Kit[8][12]

  • Laemmli sample buffer[8][9]

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes[8][9]

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[8][12]

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody[12]

  • Chemiluminescent substrate (ECL)[9][12]

  • Imaging system[8][9]

Workflow Diagram:

Western_Blot_Workflow A 1. Cell Seeding & Adherence B 2. PROTAC Treatment (Dose-response / Time-course) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA) C->D E 5. Sample Preparation (Laemmli Buffer + Boil) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer to Membrane F->G H 8. Blocking G->H I 9. Primary Antibody Incubation (Anti-POI & Anti-Loading Control) H->I J 10. Secondary Antibody Incubation I->J K 11. Signal Detection (ECL) J->K L 12. Data Analysis (Densitometry) K->L

Caption: General workflow for Western blot analysis.

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[8]

    • For dose-response experiments, treat cells with increasing concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 16 or 24 hours).[12]

    • For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[12]

    • Always include a vehicle-only control (e.g., 0.1% DMSO).[8]

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[8][9]

    • Add ice-cold lysis buffer with inhibitors to each well.[9]

    • Scrape the cells, collect the lysate into a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.[8][9]

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[9]

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.[8]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[8][12]

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[8][9]

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[9][12]

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8][9]

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8][12]

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8][12]

    • Wash the membrane three times with TBST (Tris-Buffered Saline with Tween-20) for 5-10 minutes each.[8]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]

    • Wash the membrane three times with TBST for 5-10 minutes each.[8]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate (ECL) to the membrane according to the manufacturer's instructions.[9]

    • Capture the chemiluminescent signal using an imaging system.[8][9]

    • Quantify the intensity of the bands using densitometry software.[8]

    • Normalize the level of the target protein to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 2: Proteasome Inhibition Assay

To confirm that the observed protein degradation is dependent on the proteasome, a rescue experiment using a proteasome inhibitor should be performed.

Procedure:

  • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or vehicle for 1-2 hours.[12]

  • Add the PROTAC at a concentration known to cause significant degradation and co-incubate for the desired time.

  • Harvest the cells and perform Western blot analysis for the POI as described in Protocol 1.

Expected Outcome: Co-treatment with the proteasome inhibitor should "rescue" the target protein from degradation, resulting in protein levels similar to the vehicle control. This confirms that the PROTAC's activity is mediated by the proteasome.[12]

Data Presentation

The quantitative data obtained from densitometry analysis should be summarized to determine the PROTAC's efficacy. The key parameters are DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[8][9]

Table 1: Representative Data for a this compound-based PROTAC Targeting Protein X

PROTAC Concentration (nM)Mean Normalized POI Level (%)Standard Deviation% Degradation
0 (Vehicle)100± 5.20
185.4± 4.814.6
1052.1± 6.147.9
5025.8± 3.974.2
10012.5± 2.587.5
5008.9± 2.191.1
10009.5± 2.390.5

Note: The data presented in this table is for illustrative purposes only. Actual values will vary depending on the specific PROTAC, target protein, cell line, and experimental conditions.

From this data, a dose-response curve can be plotted to calculate a DC50 of approximately 11 nM and a Dmax of >90%. The slight increase in protein levels at the highest concentration (1000 nM) could be indicative of the "hook effect," a phenomenon sometimes observed with PROTACs where the formation of binary complexes (PROTAC-POI or PROTAC-CRBN) dominates over the productive ternary complex at very high concentrations.

References

Application Notes and Protocols for Quantifying Protein Degradation by Thalidomide-o-PEG2-acid PROTACs using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. A typical PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide and its derivatives are commonly used as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ligase. The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This document provides detailed application notes and protocols for quantifying the degradation of target proteins, using the example of a BRD4-targeting PROTAC employing a Thalidomide-o-PEG2-acid linker, with mass spectrometry-based methods. Bromodomain-containing protein 4 (BRD4) is a key member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader and is a well-established therapeutic target in cancer.

Quantitative Data Presentation

Mass spectrometry-based proteomics is the gold standard for the unbiased and global assessment of protein abundance changes following PROTAC treatment.[1] Below are tables summarizing representative quantitative data for the degradation of BRD4 by various PROTACs.

Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of BRD4-Targeting PROTACs.

The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are key parameters to characterize the efficiency of a PROTAC.[2]

PROTACE3 Ligase RecruitedTarget Protein(s)Cell Line(s)DC50Dmax
ARV-771VHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nM[2]Not Reported
MZ1VHLBRD4 (preferential)H661, H8388 nM, 23 nM[2]Complete at 100 nM[2]
ARV-825CRBNBRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nM[2][3]>95%

Table 2: Illustrative Quantitative Proteomics Data for MZ1-Induced Protein Degradation.

This table summarizes typical quantitative data obtained from a mass spectrometry-based proteomics experiment.[4]

ProteinTreatmentLog2 Fold Changep-valueRemarks
BRD4 MZ1 (1 µM, 24h) -2.5 < 0.01 Significant and selective degradation observed.
BRD2MZ1 (1 µM, 24h)-1.5< 0.05Moderate degradation, indicating some off-target activity.
BRD3MZ1 (1 µM, 24h)-1.3< 0.05Moderate degradation, indicating some off-target activity.
VHLMZ1 (1 µM, 24h)No significant change> 0.05E3 ligase is not degraded.
GAPDHMZ1 (1 µM, 24h)No significant change> 0.05Housekeeping protein used as a negative control.

Experimental Protocols

Here, we provide detailed protocols for two common mass spectrometry-based methods for quantifying protein degradation: Tandem Mass Tag (TMT) labeling and Label-Free Quantification (LFQ).

Protocol 1: TMT-Based Quantitative Proteomics

Tandem Mass Tag (TMT) labeling allows for the simultaneous identification and quantification of proteins from multiple samples.[5]

1. Cell Culture and PROTAC Treatment:

  • Culture cells (e.g., HeLa, HEK293T, or a relevant cancer cell line) to 70-80% confluency in a 15 cm dish.[6]

  • Treat cells with the this compound BRD4 PROTAC at various concentrations (e.g., 0.1 nM to 10 µM) and for different time points (e.g., 6, 12, 24 hours).

  • Include a vehicle-only control (e.g., DMSO).

  • Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.

2. Protein Extraction, Reduction, Alkylation, and Digestion:

  • Lyse cell pellets in a suitable lysis buffer (e.g., 8 M urea in 100 mM TEAB, pH 8.5) containing protease and phosphatase inhibitors.[7]

  • Determine protein concentration using a BCA assay.

  • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 30 minutes.[7]

  • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 40 mM and incubating for 30 minutes in the dark at room temperature.[7]

  • Dilute the sample with 100 mM TEAB to reduce the urea concentration to less than 2 M.

  • Digest proteins to peptides using Trypsin/Lys-C mix overnight at 37°C.[7]

3. TMT Labeling:

  • Desalt the peptide digests using a C18 solid-phase extraction (SPE) cartridge.

  • Reconstitute the dried peptides in 100 mM TEAB.

  • Add the appropriate TMT label reagent (dissolved in anhydrous acetonitrile) to each sample and incubate for 1 hour at room temperature.[5]

  • Quench the labeling reaction with 5% hydroxylamine for 15 minutes.[5]

  • Combine the labeled samples, desalt again, and dry under vacuum.

4. LC-MS/MS Analysis:

  • Reconstitute the pooled, labeled peptide mixture in a suitable solvent (e.g., 0.1% formic acid).

  • Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

  • The mass spectrometer will identify and quantify the peptides based on the reporter ion intensities from the TMT tags.

5. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

  • Identify peptides and proteins by searching against a relevant protein database.

  • Quantify the relative abundance of proteins based on the reporter ion intensities.

  • Perform statistical analysis to identify significantly up- or down-regulated proteins.

Protocol 2: Label-Free Quantitative (LFQ) Proteomics

Label-free quantification is a method that determines the relative amount of proteins by comparing the signal intensities of their corresponding peptides across different MS runs.[1]

1. Sample Preparation (as in TMT protocol, steps 1 & 2):

  • Perform cell culture, PROTAC treatment, protein extraction, reduction, alkylation, and digestion as described in the TMT protocol. Each sample is processed individually.

2. LC-MS/MS Analysis:

  • Reconstitute each peptide sample in a suitable solvent.

  • Analyze each sample separately by LC-MS/MS. It is crucial to ensure high reproducibility of the LC separation.

  • The mass spectrometer acquires MS1 spectra for quantification and MS/MS spectra for peptide identification.

3. Data Analysis:

  • Process the raw data using software capable of label-free quantification (e.g., MaxQuant with the MaxLFQ algorithm).

  • The software will perform retention time alignment and normalization across the different runs.

  • Protein quantification is based on the intensity of the precursor ions (MS1 intensity) or spectral counting.[1]

  • Perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and control samples.

Visualizations

PROTAC Mechanism of Action and Discovery Workflow

PROTAC_Workflow cluster_Discovery Discovery & Synthesis cluster_Validation Validation cluster_Mechanism Mechanism of Action Target_ID Target Identification Ligand_Design Ligand Design (POI & E3) Target_ID->Ligand_Design Linker_Design Linker Design (e.g., PEG2) Ligand_Design->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis Biochemical_Assays Biochemical Assays (Binding, Ternary Complex) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation) Biochemical_Assays->Cellular_Assays MS_Proteomics Mass Spectrometry (Global Proteomics) Cellular_Assays->MS_Proteomics In_Vivo In Vivo Studies MS_Proteomics->In_Vivo PROTAC This compound PROTAC POI Target Protein (POI) (e.g., BRD4) PROTAC->POI binds E3_Ligase E3 Ligase (CRBN) PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation Protein Degradation Proteasome->Degradation mediates

Caption: Workflow for PROTAC discovery, validation, and mechanism of action.

BRD4 Downstream Signaling Pathway

BRD4_Signaling cluster_BRD4 BRD4 Regulation cluster_Downstream Downstream Effects BRD4 BRD4 Proteasome Proteasomal Degradation BRD4->Proteasome cMyc c-Myc Transcription BRD4->cMyc activates NFkB NF-κB Signaling BRD4->NFkB activates Notch Notch Signaling BRD4->Notch regulates PROTAC Thalidomide-based PROTAC PROTAC->BRD4 induces degradation via Proteasome->cMyc downregulates Proteasome->NFkB downregulates Proteasome->Notch downregulates Cell_Cycle Cell Cycle Progression cMyc->Cell_Cycle Proliferation Cell Proliferation cMyc->Proliferation Apoptosis Apoptosis NFkB->Apoptosis inhibits NFkB->Proliferation Notch->Proliferation

Caption: Simplified BRD4 downstream signaling and the effect of PROTAC-mediated degradation.

References

Application Notes and Protocols for Cellular Uptake and Permeability Assays of Thalidomide-o-PEG2-acid Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1] A PROTAC molecule consists of two ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]

Thalidomide and its analogs are commonly used as E3 ligase ligands that bind to Cereblon (CRBN).[2][3] Thalidomide-o-PEG2-acid is a versatile building block for PROTAC synthesis, incorporating the CRBN ligand and a flexible PEG2 linker.[3][4][5][6] The efficacy of a PROTAC is critically dependent on its ability to permeate cell membranes to reach its intracellular targets.[2] Therefore, accurate assessment of cellular uptake and permeability is a crucial step in the development of effective PROTAC drugs.

These application notes provide detailed protocols for key in vitro assays to evaluate the cellular uptake and permeability of this compound based PROTACs.

PROTAC Signaling Pathway

The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC This compound based PROTAC Ternary_Complex Ternary Complex (PROTAC-Target-E3) PROTAC->Ternary_Complex Target Target Protein (Protein of Interest) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycling Recycling of PROTAC Ternary_Complex->Recycling Ub_Target Polyubiquitinated Target Protein Ubiquitination->Ub_Target Ub Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Degraded Peptides Recycling->PROTAC

Caption: General mechanism of PROTAC-mediated protein degradation.

Permeability Assays

The assessment of a drug's ability to cross biological membranes is a cornerstone of drug discovery. For PROTACs, which are often larger and more complex than traditional small molecules, this is a particularly critical parameter. Two standard in vitro assays for evaluating permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[2]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive, transcellular permeation.[2][7] It is a cost-effective tool for early-stage screening to predict the passive diffusion of compounds.[2] The assay measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[2]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Acceptor Prepare Acceptor Plate (with buffer) Assemble_Sandwich Assemble Sandwich (Donor on Acceptor) Prep_Acceptor->Assemble_Sandwich Coat_Donor Coat Donor Plate (with lipid solution) Add_Donor_Solution Add Donor Solution to Donor Plate Coat_Donor->Add_Donor_Solution Prep_Donor Prepare Donor Solution (PROTAC in buffer) Prep_Donor->Add_Donor_Solution Add_Donor_Solution->Assemble_Sandwich Incubate Incubate Assemble_Sandwich->Incubate Measure_Conc Measure Concentration in Donor and Acceptor Wells Incubate->Measure_Conc Calculate_Papp Calculate Apparent Permeability (Papp) Measure_Conc->Calculate_Papp

Caption: Workflow of the Parallel Artificial Membrane Permeability Assay.

Materials:

  • PAMPA plate system (e.g., 96-well format with a filter donor plate and an acceptor plate)

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound based PROTAC stock solution in DMSO

  • UV-Vis plate reader or LC-MS/MS system

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[7]

  • Coat Donor Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter membrane of each well in the donor plate.[7]

  • Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to a final concentration of 10-50 µM. Ensure the final DMSO concentration is less than 1%.[7]

  • Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.[7]

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate.[7]

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([CA]t / [C]equilibrium))

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [CA]t = Concentration in the acceptor well at time t

    • [C]equilibrium = Equilibrium concentration

PROTAC CompoundLinker ModificationApparent Permeability (Papp) (10⁻⁶ cm/s)Classification
Representative PROTAC 1PEG linker0.5Low
Representative PROTAC 2Alkyl linker2.3Moderate

Note: This table includes representative data for similar compounds to illustrate how results are presented. Actual values for specific this compound based PROTACs must be determined experimentally.[2]

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a more biologically relevant model that uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to mimic the intestinal epithelium.[8][9] This assay can assess both passive diffusion and active transport mechanisms, including efflux.[8][9][10]

Caco2_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis Seed_Cells Seed Caco-2 cells on Transwell inserts Differentiate Culture for 18-22 days to form a monolayer Seed_Cells->Differentiate Check_Integrity Check Monolayer Integrity (TEER measurement) Differentiate->Check_Integrity Add_Compound Add PROTAC to Donor Compartment (Apical or Basolateral) Check_Integrity->Add_Compound Incubate Incubate for a defined time Add_Compound->Incubate Sample_Receiver Sample from Receiver Compartment Incubate->Sample_Receiver Quantify_Compound Quantify PROTAC Concentration (LC-MS/MS) Sample_Receiver->Quantify_Compound Calculate_Papp_ER Calculate Papp and Efflux Ratio (ER) Quantify_Compound->Calculate_Papp_ER

Caption: Workflow of the Caco-2 Cell Permeability Assay.

Materials:

  • Caco-2 cells

  • Transwell™ inserts (e.g., 24-well plate format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound based PROTAC stock solution in DMSO

  • TEER meter

  • LC-MS/MS system

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[8][9]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Values should be above a predetermined threshold (e.g., >250 Ω·cm²).[2]

  • Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (donor) compartment.[11] c. Add fresh transport buffer to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking for a specified time (e.g., 90-120 minutes).[11] e. At designated time points, collect samples from the basolateral compartment and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A): Follow the same procedure as above, but add the test compound to the basolateral (donor) compartment and collect samples from the apical (acceptor) compartment.[2]

  • Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculations:

    • Calculate the Papp value for both A to B and B to A directions.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests the compound is a substrate for active efflux transporters.[2][8]

PROTAC CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Classification
Representative PROTAC 31.714.18.3Low (efflux substrate)
Representative PROTAC 40.350.240.7Low

Note: This table includes representative data for similar compounds to illustrate how results are presented. Actual values for specific this compound based PROTACs must be determined experimentally.[10]

Cellular Uptake Assays

Cellular uptake assays are essential to confirm that the this compound based PROTAC can enter target cells and to quantify its intracellular concentration.

Experimental Workflow for Cellular Uptake Assay

Cellular_Uptake_Workflow cluster_culture Cell Culture cluster_treatment Treatment and Lysis cluster_analysis Analysis Seed_Cells Seed cells in a multi-well plate Incubate_Cells Incubate until desired confluency Seed_Cells->Incubate_Cells Treat_Cells Treat cells with PROTAC for a defined time Incubate_Cells->Treat_Cells Wash_Cells Wash cells with ice-cold PBS Treat_Cells->Wash_Cells Lyse_Cells Lyse cells to release intracellular contents Wash_Cells->Lyse_Cells Quantify_PROTAC Quantify PROTAC concentration in lysate (LC-MS/MS) Lyse_Cells->Quantify_PROTAC Normalize_Data Normalize to protein concentration or cell number Quantify_PROTAC->Normalize_Data

Caption: Workflow of a Cellular Uptake Assay.

Protocol for Cellular Uptake Assay

Materials:

  • Target cell line

  • Cell culture medium

  • Multi-well plates (e.g., 24-well or 96-well)

  • This compound based PROTAC stock solution in DMSO

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer

  • BCA protein assay kit or cell counter

  • LC-MS/MS system

Methodology:

  • Cell Seeding: Seed the target cells in a multi-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.

  • Cell Treatment: a. Remove the culture medium and replace it with fresh medium containing the desired concentration of the PROTAC. b. Incubate the cells for various time points (e.g., 0.5, 1, 2, 4 hours) at 37°C.

  • Cell Harvesting: a. At the end of the incubation period, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC. b. Add lysis buffer to each well and incubate on ice to ensure complete cell lysis.

  • Sample Preparation and Analysis: a. Collect the cell lysates and centrifuge to pellet cell debris. b. Analyze the supernatant for PROTAC concentration using a validated LC-MS/MS method. c. Determine the protein concentration of the lysate using a BCA assay or count the number of cells in a parallel well to normalize the intracellular PROTAC concentration.

  • Data Presentation: Express the results as pmol of PROTAC per mg of protein or per million cells.

Time (hours)Intracellular Concentration (pmol/mg protein)
0.515.2
128.9
245.1
452.3

Note: This table includes representative data to illustrate how results are presented. Actual values for specific this compound based PROTACs must be determined experimentally.

Conclusion

The cellular uptake and permeability of this compound based PROTACs are critical determinants of their therapeutic efficacy. The protocols outlined in these application notes for PAMPA, Caco-2, and cellular uptake assays provide a robust framework for evaluating these key parameters. Careful execution of these experiments and thorough analysis of the data will enable researchers to select and optimize PROTAC candidates with desirable drug-like properties for further development. Given the unique characteristics of PROTACs, such as their larger size, it is often necessary to adapt standard assay conditions, for example, by incorporating bovine serum albumin (BSA) in the Caco-2 assay buffer to improve recovery and obtain more reliable data.[11]

References

Application Notes and Protocols for In Vitro Degradation Assays Using Thalidomide-o-PEG2-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2][3] Thalidomide and its analogs are widely used to engage the Cereblon (CRBN) E3 ligase.[1][5][6][7] Thalidomide-o-PEG2-acid is a common building block used in the synthesis of PROTACs, featuring a thalidomide moiety for CRBN recruitment and a PEG2 linker with a terminal carboxylic acid for conjugation to a POI ligand.[1][8][9][10][11]

These application notes provide detailed protocols for essential in vitro assays to characterize the activity of PROTACs constructed with a this compound linker. The assays described herein are designed to confirm the mechanism of action, from E3 ligase binding to target protein degradation.

Mechanism of Action

Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex.[3][6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[6] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[1][2]

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC This compound Conjugate (PROTAC) POI Protein of Interest (POI) PROTAC->POI Binds to POI CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Recruits CRBN Ternary_Complex POI-PROTAC-CRBN Ternary Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degrades POI Peptides Degraded Peptides Degradation->Peptides

PROTAC-induced protein degradation pathway.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the in vitro assays. Since this compound is a linker-ligand building block, the actual values will be specific to the complete PROTAC molecule (including the target-binding ligand). The data presented here are hypothetical examples for illustrative purposes.

Table 1: Cereblon Binding Affinity

CompoundAssay TypeIC50 (nM)
PROTAC ATR-FRET15
PROTAC BFP25
Pomalidomide (Control)TR-FRET5

Table 2: In Vitro Ubiquitination

Compound (1 µM)Target ProteinResult
PROTAC AProtein XHigh MW smear observed
PROTAC BProtein XFaint high MW bands
Vehicle (DMSO)Protein XNo ubiquitination

Table 3: Target Protein Degradation in Cells

CompoundTarget ProteinDC50 (nM)Dmax (%)Timepoint (h)
PROTAC AProtein X509524
PROTAC BProtein X2508024
Vehicle (DMSO)Protein X>10000024

Experimental Protocols

A logical workflow for characterizing a novel PROTAC involves sequentially confirming its ability to bind the E3 ligase, induce ubiquitination of the target, and ultimately cause its degradation in a cellular context.

Experimental_Workflow start Start: Synthesized This compound Conjugate assay1 Assay 1: Cereblon Binding Assay (e.g., TR-FRET, FP) start->assay1 decision1 Does it bind CRBN? assay1->decision1 assay2 Assay 2: In Vitro Ubiquitination Assay decision1->assay2 Yes stop Stop/Optimize decision1->stop No decision2 Does it induce ubiquitination? assay2->decision2 assay3 Assay 3: Protein Degradation Assay (Western Blot) decision2->assay3 Yes decision2->stop No decision3 Does it degrade the target protein in cells? assay3->decision3 end End: Characterized PROTAC decision3->end Yes decision3->stop No

Logical workflow for PROTAC characterization.
Protocol 1: Cereblon Binding Assay (TR-FRET)

This protocol is adapted from commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) assays and is designed to quantify the binding affinity of the PROTAC to Cereblon.[12][13]

Materials:

  • GST-tagged human Cereblon (CRBN) protein

  • Terbium-labeled anti-GST antibody (Donor)

  • Fluorescently labeled thalidomide analog (e.g., BODIPY FL Thalidomide) (Acceptor)[13]

  • This compound conjugate (Test Compound)

  • Pomalidomide (Positive Control)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

  • 384-well low-volume white plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound conjugate and control compounds in assay buffer.

  • Reagent Preparation:

    • Prepare a working solution of GST-CRBN and Terbium-labeled anti-GST antibody in assay buffer. Incubate for 30 minutes at room temperature.

    • Prepare a working solution of the fluorescently labeled thalidomide analog in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the compound dilutions or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 5 µL of the GST-CRBN/anti-GST antibody mix to all wells.

    • Add 5 µL of the fluorescent thalidomide analog to all wells.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., donor emission at ~620 nm and acceptor emission at ~665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: In Vitro Ubiquitination Assay

This biochemical assay directly measures the ability of the PROTAC to induce ubiquitination of the target protein in a reconstituted system.[6][14]

Materials:

  • Recombinant E1 activating enzyme (e.g., UBE1)

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant CRL4-CRBN E3 ligase complex

  • Recombinant target Protein of Interest (POI)

  • Ubiquitin

  • ATP

  • This compound conjugate (Test Compound)

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)

  • SDS-PAGE gels and Western blot reagents

  • Primary antibody against the POI

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Reaction Setup: Assemble the reactions on ice in microcentrifuge tubes. A typical 25 µL reaction includes:

    • E1 enzyme (e.g., 100 nM)

    • E2 enzyme (e.g., 500 nM)

    • CRL4-CRBN complex (e.g., 100 nM)

    • Target POI (e.g., 200 nM)

    • Ubiquitin (e.g., 10 µM)

    • ATP (e.g., 2 mM)

    • Test Compound (e.g., 1 µM) or DMSO vehicle

    • Ubiquitination buffer to final volume.

  • Controls: Include negative controls such as reactions lacking E1, E3, or the PROTAC to ensure the observed ubiquitination is dependent on these components.[6]

  • Incubation: Initiate the reaction by adding ATP. Incubate at 37°C for 60-90 minutes.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Western Blot:

    • Separate the reaction products on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the bands using a chemiluminescent substrate and an imaging system.[2][6]

  • Data Analysis: A positive result is indicated by the appearance of a high-molecular-weight smear or a ladder of bands above the unmodified POI band in the lane containing the complete reaction mix.[6]

Protocol 3: Protein Degradation Assay via Western Blot

This cell-based assay is the definitive method to confirm that the PROTAC leads to the removal of the target protein within a cellular environment.[2][15]

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and reagents

  • This compound conjugate (Test Compound)

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blot reagents as described in Protocol 2

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or with a vehicle control (e.g., 0.1% DMSO).[2]

    • Incubate for a desired time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[2]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.[2]

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.[2]

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[2]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.[2]

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[2]

  • Western Blot:

    • Perform SDS-PAGE and protein transfer as described in Protocol 2.

    • Block the membrane and incubate with primary antibodies against both the POI and the loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.[15]

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[2][15]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Thalidomide-o-PEG2-acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Thalidomide-o-PEG2-acid based PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common challenges encountered during the synthesis of these important molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound PROTACs?

A1: Researchers often face several key challenges, including:

  • Low reaction yields: Incomplete reactions or the formation of side products can significantly reduce the yield of the desired PROTAC.

  • Difficult purification: The flexible and often "greasy" nature of PEG linkers can make purification by standard chromatographic methods challenging, leading to co-elution with impurities.[1]

  • Hydrolysis of the thalidomide moiety: The phthalimide and glutarimide rings of thalidomide are susceptible to hydrolysis under both acidic and basic conditions, leading to unwanted byproducts.[2][3]

  • Poor solubility of intermediates and the final PROTAC: The hydrophobicity of the target protein ligand combined with the linker can lead to solubility issues in both aqueous and organic solvents.[4]

  • Side reactions: Unwanted reactions, such as nucleophilic acyl substitution on the phthalimide ring, can compete with the desired reaction, generating impurities that are difficult to remove.[5]

Q2: Why is the PEG linker length and composition important?

A2: The polyethylene glycol (PEG) linker is not just a spacer; its length and composition are critical determinants of a PROTAC's efficacy.[6][7] Key factors influenced by the linker include:

  • Ternary Complex Formation: The linker must be of an optimal length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][8] A linker that is too short may cause steric hindrance, while one that is too long can lead to unproductive binding.[8]

  • Solubility and Cell Permeability: PEG linkers generally improve the water solubility of PROTACs.[7][9] However, the overall hydrophilicity needs to be balanced to ensure adequate cell permeability.[10]

  • Metabolic Stability: While enhancing solubility, PEG linkers can sometimes have lower metabolic stability compared to alkyl linkers.[7]

Q3: What are the key considerations for protecting groups in this synthesis?

A3: Protecting groups are essential to prevent unwanted side reactions. For this compound PROTAC synthesis, a common strategy involves the use of a tert-butyloxycarbonyl (Boc) group to protect amine functionalities on the linker or the ligand. The Boc group is stable under many reaction conditions and can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA).[11]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your synthesis and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Final PROTAC 1. Incomplete coupling reaction between this compound and the amine-functionalized ligand.[8] 2. Degradation of starting materials. 3. Suboptimal reaction conditions (temperature, solvent, stoichiometry).[4]1. Optimize Coupling Reaction: - Increase the molar excess of the coupling reagent (e.g., HATU, PyBOP) to 1.5 equivalents.[8] - Ensure anhydrous reaction conditions, as moisture can deactivate coupling reagents.[4] - Vary the reaction time and temperature. Stirring at room temperature for 4-12 hours is a good starting point.[8] 2. Verify Starting Material Quality: - Confirm the identity and purity of this compound and your ligand using LC-MS and NMR.[4] 3. Adjust Stoichiometry: - Use a slight excess (1.2 equivalents) of the this compound.[8]
Difficult Purification & Presence of Multiple Peaks in HPLC 1. Co-elution of the PROTAC with unreacted starting materials or byproducts due to the PEG linker.[1] 2. Formation of positional isomers or di-PEGylated species.[1] 3. Aggregation of the PROTAC molecule.[1]1. Optimize Chromatography: - Use a multi-step purification strategy: Size Exclusion Chromatography (SEC) to remove smaller impurities, followed by Reverse Phase HPLC (RP-HPLC) for polishing.[1] - For RP-HPLC, experiment with different columns (C4, C8, C18) and optimize the gradient of the mobile phase (e.g., water/acetonitrile with 0.1% TFA).[1] 2. Characterize Impurities: - Use high-resolution mass spectrometry to identify the nature of the impurities. 3. Address Aggregation: - Add excipients like arginine to purification buffers to reduce intermolecular interactions.[1]
Presence of Hydrolysis Byproducts 1. The thalidomide core is unstable in aqueous solutions at physiological pH and can undergo hydrolysis.[3] 2. Exposure to acidic or basic conditions during synthesis or workup.[2]1. Control pH: - Maintain neutral pH conditions whenever possible, especially during aqueous workup steps. 2. Minimize Exposure to Water: - Use anhydrous solvents and reagents. 3. Stability Study: - If hydrolysis is suspected, perform a stability study of your compound in the relevant media (e.g., cell culture media) by monitoring its degradation over time using LC-MS.
Poor Solubility of the PROTAC 1. High overall lipophilicity of the molecule.[4]1. Formulation for In Vitro Assays: - Use a minimal amount of a co-solvent like DMSO for biological assays, keeping the final concentration low (typically <0.5%) to avoid cellular toxicity.[4] 2. Structural Modification: - If solubility remains a major issue, consider synthesizing analogs with more hydrophilic groups on the target ligand.[4]

Experimental Protocols

Protocol 1: General Synthesis of this compound PROTAC via Amide Coupling

This protocol describes the coupling of this compound to an amine-containing target protein ligand.

Materials:

  • This compound

  • Amine-functionalized target protein ligand

  • N,N-Diisopropylethylamine (DIPEA)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)[8]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) and NMR for characterization

Procedure:

  • Dissolve the amine-functionalized target protein ligand (1 equivalent) in anhydrous DMF.

  • Add this compound (1.2 equivalents) to the solution.[8]

  • Add DIPEA (3 equivalents) to the reaction mixture.[8]

  • Add the coupling reagent (e.g., HATU or PyBOP, 1.5 equivalents) to the reaction mixture.[8]

  • Stir the reaction at room temperature for 4-12 hours.[8]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC.[8]

  • Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.[8]

Protocol 2: General Purification Workflow for PEGylated PROTACs

This protocol outlines a general multi-step approach for purification.

  • Initial Cleanup (Optional): For crude mixtures with many small molecule impurities, consider Solid-Phase Extraction (SPE).

  • Size Exclusion Chromatography (SEC):

    • Objective: To separate the PROTAC from smaller unreacted reagents and byproducts.[1]

    • Column: Choose a column with a pore size appropriate for your PROTAC's molecular weight.

    • Mobile Phase: An isocratic mobile phase (e.g., phosphate-buffered saline) is typically used.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step:

    • Objective: To achieve high purity by separating the PROTAC from closely related impurities.[1]

    • Column: C4, C8, or C18 columns are commonly used.

    • Mobile Phases:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Procedure: Elute the bound product using a linear gradient of Mobile Phase B. Collect and analyze fractions for the desired product.[1]

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams were generated using the Graphviz DOT language.

G cluster_synthesis PROTAC Synthesis Workflow start Start: Amine-Ligand & this compound reactants Dissolve in Anhydrous DMF start->reactants add_reagents Add DIPEA & Coupling Reagent (HATU/PyBOP) reactants->add_reagents reaction Stir at Room Temp (4-12h) add_reagents->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (HPLC) workup->purify characterize Characterization (MS, NMR) purify->characterize end_product Final PROTAC characterize->end_product G cluster_troubleshooting Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_purity Check Purity of Starting Materials (LC-MS, NMR) low_yield->check_purity impure Synthesize/Purify Starting Materials check_purity->impure Impure pure Starting Materials Pure check_purity->pure Pure re_run Re-run Synthesis impure->re_run check_conditions Review Reaction Conditions (Anhydrous? Stoichiometry?) pure->check_conditions suboptimal Optimize Conditions: - Use Anhydrous Solvents - Adjust Stoichiometry check_conditions->suboptimal Suboptimal optimal_conditions Conditions Appear Optimal check_conditions->optimal_conditions Optimal suboptimal->re_run optimize_coupling Optimize Coupling Reaction (Reagent, Time, Temp) optimal_conditions->optimize_coupling optimize_coupling->re_run

References

Technical Support Center: Troubleshooting Low Degradation Efficiency with Thalidomide-o-PEG2-acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Thalidomide-o-PEG2-acid based Proteolysis-Targeting Chimeras (PROTACs). Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in my this compound PROTAC?

A1: Your PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1] Each part has a distinct and crucial function:

  • Thalidomide: This moiety acts as the E3 ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3]

  • -o-PEG2-acid: This is a hydrophilic linker composed of a two-unit polyethylene glycol (PEG) chain with a terminal carboxylic acid. The linker's length, flexibility, and chemical properties are critical for the PROTAC's efficacy.[4][5] It spatially orients the target protein and the E3 ligase to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[6][7] The PEG component can also improve the PROTAC's solubility and cell permeability.[5][7] The terminal carboxylic acid allows for conjugation to a ligand that binds your protein of interest.[2]

  • Warhead (Target-binding ligand): This is the component you have conjugated to the PEG2-acid linker. It is responsible for binding to your specific protein of interest (POI), bringing it into proximity with the recruited E3 ligase.

Q2: I am not observing any degradation of my target protein. What are the primary checkpoints?

A2: A complete lack of degradation is a common hurdle. The issue typically falls into one of three categories: the PROTAC molecule itself, the biological context of your experiment, or the formation of the essential ternary complex.[8]

Here are the initial troubleshooting steps:

  • Confirm PROTAC Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC. Degradation in storage or experimental media can inhibit its function.[8]

  • Verify E3 Ligase (CRBN) Expression: Your cell line must express sufficient levels of Cereblon (CRBN). Low or absent CRBN expression is a frequent cause of failure for thalidomide-based PROTACs.[8][9]

  • Assess Target Engagement: Ensure your PROTAC's warhead can bind to the target protein and that the thalidomide moiety can bind to CRBN. This is known as binary engagement.[8]

  • Evaluate Cell Permeability: Due to their size, PROTACs can have poor cell permeability.[3] Consider assays to confirm the PROTAC is entering the cells.

  • Check for the "Hook Effect": At excessively high concentrations, PROTACs can form non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the required ternary complex, which paradoxically reduces degradation efficiency.[6][8][10] It is crucial to test a broad range of concentrations, including lower ones.[10]

Q3: My PROTAC shows only partial degradation, or the effect plateaus quickly. How can I improve the degradation efficiency (Dmax)?

A3: Incomplete degradation can be due to several factors related to cellular protein dynamics or the PROTAC's mechanism of action.[10]

  • High Protein Synthesis Rate: The cell might be synthesizing new target protein at a rate that counteracts the degradation. A time-course experiment can help identify the optimal degradation window. Shorter treatment times (<6 hours) may reveal more profound degradation before new protein synthesis compensates.[10]

  • Suboptimal Ternary Complex Stability: The stability of the Target-PROTAC-CRBN complex directly influences the efficiency of ubiquitination and subsequent degradation.[11] While difficult to alter without modifying the PROTAC, ensuring optimal cell health and assay conditions can help. The flexibility of the PEG2 linker is intended to help achieve a productive conformation, but for some target proteins, a different linker may be required.[4][]

  • Lysosomal Degradation: While PROTACs primarily utilize the proteasome, some target proteins may be cleared through lysosomal pathways. You can test this by co-treating with a lysosomal inhibitor like chloroquine or bafilomycin A1.

Troubleshooting Guide

Problem 1: No Target Degradation Observed

This is the most common issue and requires a systematic approach to diagnose.

start No Target Degradation check_protac 1. Verify PROTAC Integrity & Purity start->check_protac check_crbn 2. Confirm CRBN Expression in Cells check_protac->check_crbn PROTAC OK redesign Consider PROTAC Redesign (Linker/Warhead) check_protac->redesign PROTAC Degraded/Impure check_permeability 3. Assess Cell Permeability check_crbn->check_permeability CRBN Expressed check_crbn->redesign CRBN Not Expressed (Change cell line) check_binding 4. Confirm Binary Target & CRBN Binding check_permeability->check_binding Permeability Confirmed check_permeability->redesign Poor Permeability (Optimize linker) check_ternary 5. Test for Ternary Complex Formation check_binding->check_ternary Binary Binding Confirmed check_binding->redesign No Binary Binding (Change warhead/E3 ligand) check_ternary->redesign No Ternary Complex

Caption: Troubleshooting workflow for no target degradation.
Potential Cause Recommended Action
PROTAC Integrity Confirm the chemical structure, purity (>95%), and stability of your PROTAC stock via LC-MS or NMR.[8]
Low CRBN Expression Verify CRBN protein levels in your cell line by Western Blot. If low or absent, choose a different cell line with higher CRBN expression.[8][9]
Poor Cell Permeability The hydrophilic nature of the PEG2 linker can sometimes hinder passive diffusion across the cell membrane.[7] Consider performing a cellular thermal shift assay (CETSA) or using a fluorescently tagged PROTAC to confirm cellular entry.[8]
Lack of Ternary Complex Formation Even with binary engagement, the PROTAC may not successfully bring the target and CRBN together.[10] Perform a co-immunoprecipitation (Co-IP) to pull down the target protein and blot for CRBN, or vice-versa.[13]
Inefficient Ubiquitination The ternary complex may form but in a non-productive conformation, preventing ubiquitin transfer.[14] An in-vitro ubiquitination assay can confirm if your target is ubiquitinated in the presence of the PROTAC, E1, E2, and ubiquitin.[8]

Problem 2: The "Hook Effect" - Decreased Degradation at High Concentrations

The "hook effect" is a biphasic dose-response curve where the degradation of the target protein decreases at high PROTAC concentrations.[6] This occurs because the PROTAC molecules saturate both the target protein and the E3 ligase independently, leading to the formation of binary complexes at the expense of the productive ternary complex.[8][10]

cluster_low Low [PROTAC] cluster_optimal Optimal [PROTAC] cluster_high High [PROTAC] low_ternary Target-PROTAC-CRBN (Ternary Complex) = Degradation optimal_ternary Target-PROTAC-CRBN (Ternary Complex) = Max Degradation high_binary1 Target-PROTAC (Binary Complex) no_degradation No Degradation high_binary1->no_degradation high_binary2 PROTAC-CRBN (Binary Complex) high_binary2->no_degradation

Caption: The "Hook Effect" mechanism.
  • Perform a Full Dose-Response Curve: Test a wider range of concentrations, particularly in the lower nanomolar range, to identify the optimal concentration for degradation. A typical dose-response curve might range from 0.1 nM to 10 µM.[8][10]

  • Optimize the Linker: While you are using a PEG2 linker, its length and flexibility might contribute to the hook effect. In some cases, a more rigid or a slightly longer/shorter linker could favor ternary complex formation over binary complexes.[4][]

Key Experimental Protocols

Western Blot for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.[6][10]

Methodology:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a serial dilution of your this compound PROTAC (e.g., 8-12 concentrations) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against your target protein overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with a chemiluminescent substrate and image the blot.

  • Analysis: Strip the membrane and re-probe for a loading control (e.g., GAPDH, α-Tubulin). Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.[10]

Quantitative Data Summary (Example)

PROTAC Conc. (nM)Target Protein Level (%)
0 (Vehicle)100
185
1040
10015
100045 (Hook Effect)
1000070 (Hook Effect)
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol verifies the PROTAC-mediated physical interaction between the target protein and CRBN in a cellular context.[13]

Methodology:

  • Cell Treatment: Treat cells with the optimal concentration of your PROTAC and a vehicle control for a short duration (e.g., 2-4 hours). To prevent degradation of the complex, pre-treat with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before adding the PROTAC.[10]

  • Lysis: Lyse cells in a non-denaturing IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the cleared lysate with an antibody against your target protein (or a tag) overnight at 4°C.

    • Add fresh Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.

  • Elution and Western Blot: Elute the protein complexes from the beads by boiling in sample buffer. Run the eluate on an SDS-PAGE gel and perform a Western Blot, probing for CRBN. A band for CRBN in the PROTAC-treated sample (but not in the vehicle) confirms the formation of the ternary complex.

PROTAC Signaling Pathway

POI Protein of Interest (POI) Ternary POI-PROTAC-CRBN Ternary Complex POI->Ternary PROTAC This compound PROTAC PROTAC->Ternary CRBN CRBN E3 Ligase CRBN->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb E1, E2 Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action.

References

Technical Support Center: Enhancing Stability and Solubility of Thalidomide-o-PEG2-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimental use of Thalidomide-o-PEG2-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic chemical compound that incorporates three key components:

  • Thalidomide: A well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.

  • PEG2 Linker: A short, hydrophilic di-ethylene glycol spacer.

  • Carboxylic Acid: A terminal functional group that allows for conjugation to other molecules, such as ligands for target proteins.

Its primary application is in the field of targeted protein degradation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs). By conjugating a ligand for a protein of interest to the carboxylic acid group, the resulting PROTAC can recruit the CRBN E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Q2: What are the known stability issues with this compound conjugates?

The primary stability concern for this compound conjugates stems from the inherent instability of the thalidomide core in aqueous solutions at physiological pH (around 7.4). The thalidomide molecule contains four amide bonds within its phthalimide and glutarimide rings that are susceptible to spontaneous hydrolysis.[1][2] The half-life of thalidomide under these conditions can be in the range of 5 to 12 hours.[1][3] This degradation can lead to a loss of biological activity and the formation of various hydrolysis byproducts. While the PEG linker may offer some steric hindrance and potentially improve stability compared to unmodified thalidomide, it is crucial to experimentally verify the stability of the specific conjugate in the desired experimental medium.[1]

Q3: What are the common solubility challenges with this compound conjugates?

While the PEG2 linker is incorporated to enhance aqueous solubility, the overall solubility of the final PROTAC molecule can be limited, especially if the target protein ligand is large and hydrophobic. Poor aqueous solubility can lead to several experimental issues, including:

  • Precipitation of the compound in stock solutions or during assays.

  • Inaccurate quantification and dosing.

  • Reduced cell permeability and bioavailability.

  • Formation of aggregates that can lead to non-specific activity or toxicity.

Q4: How can I improve the solubility of my this compound conjugate?

Several strategies can be employed to enhance the solubility of your conjugate:

  • Formulation with Excipients: The use of solubilizing agents can significantly improve the apparent solubility of your compound.

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. For instance, complexation of thalidomide with hydroxypropyl-β-cyclodextrin has been shown to increase its aqueous solubility from 50 µg/mL to 1.7 mg/mL.[4]

    • Solid Dispersions: Dispersing the compound in a carrier matrix, such as self-emulsifying carriers (e.g., Gelucire®) or polymers (e.g., PVP), can enhance solubility and dissolution rates.[5][6]

  • Use of Co-solvents: For in vitro experiments, the addition of a small percentage of an organic co-solvent like DMSO can help maintain the solubility of the conjugate. However, it is crucial to ensure the final concentration of the co-solvent is compatible with the biological system being studied.

  • pH Adjustment: The solubility of molecules with ionizable groups can be influenced by the pH of the solution. The carboxylic acid group of the linker will be deprotonated at physiological pH, which may influence its solubility.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound conjugates.

Problem Possible Cause Recommended Solution
Precipitation of the compound in stock solution (DMSO/DMF) - Concentration is too high.- Improper storage leading to degradation and precipitation of byproducts.- Prepare stock solutions at a lower concentration.- Store stock solutions at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.- Briefly sonicate the stock solution before use.
Precipitation upon dilution into aqueous buffer or cell culture medium - Poor aqueous solubility of the conjugate.- Interaction with components in the medium (e.g., proteins in serum).- Decrease the final concentration of the conjugate in the assay.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it is not detrimental to the cells or assay.- Test the solubility in serum-free versus complete medium.- Consider using formulation strategies with excipients like cyclodextrins.
Inconsistent or no biological activity - Degradation of the conjugate due to hydrolysis of the thalidomide core.- Low cell permeability.- Inaccurate concentration due to solubility issues.- Perform a stability study of your conjugate in the relevant biological medium (see Experimental Protocols).- Prepare fresh solutions before each experiment.- If stability is low, consider shorter incubation times.- To address permeability, consider modifying the linker or the target ligand to reduce lipophilicity.- Confirm the concentration of your stock solution using a validated analytical method.
High background or off-target effects - Formation of active degradation products.- Aggregation of the compound at high concentrations.- Characterize any degradation products to assess their potential activity.- Ensure the compound is fully dissolved and not forming aggregates. Dynamic light scattering (DLS) can be used to check for aggregation.- Perform dose-response experiments to identify an optimal concentration range with minimal off-target effects.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C20H22N2O9BroadPharm, BPS Bioscience
Molecular Weight 434.40 g/mol BroadPharm, BPS Bioscience
Appearance Off-white to white solidLumiprobe
Purity ≥95% (HPLC)Lumiprobe, BroadPharm
Solubility DMSO, DMF, DCMBroadPharm, BPS Bioscience
Storage -20°C, protected from light and moistureRuixibiotech, BroadPharm

Table 2: Impact of Formulation on Thalidomide Solubility

FormulationSolubility EnhancementReference
Hydroxypropyl-β-cyclodextrin Increased aqueous solubility from 50 µg/mL to 1.7 mg/mL[4]
Solid Dispersions (e.g., with Gelucire®) Increased apparent solubility by 2-3 fold[6]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol describes a method to determine the kinetic aqueous solubility of a this compound conjugate using the shake-flask method followed by HPLC analysis.

Materials:

  • This compound conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Centrifuge

  • Vortex mixer

  • Shaker incubator

Procedure:

  • Prepare a 10 mM stock solution of the conjugate in DMSO.

  • Add 10 µL of the stock solution to 990 µL of PBS (pH 7.4) in a microcentrifuge tube to achieve a final concentration of 100 µM.

  • Incubate the mixture at room temperature for 24 hours with constant shaking.

  • Centrifuge the samples at 14,000 rpm for 20 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and analyze it by a validated HPLC method to determine the concentration of the dissolved conjugate.

  • The concentration of the conjugate in the supernatant represents its kinetic aqueous solubility.

Protocol 2: Assessment of Stability in Biological Media

This protocol outlines a method to evaluate the stability of a this compound conjugate in cell culture medium over time using LC-MS.

Materials:

  • This compound conjugate

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Anhydrous DMSO

  • LC-MS system

  • Incubator (37°C, 5% CO2)

  • Acetonitrile with 0.1% formic acid (for protein precipitation)

  • Centrifuge

Procedure:

  • Prepare a 10 mM stock solution of the conjugate in anhydrous DMSO.

  • Spike the pre-warmed cell culture medium with the stock solution to a final concentration of 1 µM.

  • Immediately take a time point zero (T=0) aliquot.

  • Incubate the remaining medium at 37°C in a 5% CO2 incubator.

  • Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24, 48 hours).

  • To each aliquot, add 3 volumes of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

  • Vortex and centrifuge the samples at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to an LC-MS vial for analysis.

  • Monitor the peak area of the parent compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample to determine the stability profile and half-life.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Assay cluster_stability Stability Assay stock_solution Prepare 10 mM Stock in DMSO dilute_pbs Dilute to 100 µM in PBS (pH 7.4) stock_solution->dilute_pbs spike_media Spike into Cell Media (1 µM) stock_solution->spike_media shake Shake for 24h at RT dilute_pbs->shake centrifuge_sol Centrifuge shake->centrifuge_sol analyze_sol Analyze Supernatant by HPLC centrifuge_sol->analyze_sol incubate Incubate at 37°C spike_media->incubate time_points Collect Time Points incubate->time_points precipitate Precipitate Proteins time_points->precipitate centrifuge_stab Centrifuge precipitate->centrifuge_stab analyze_stab Analyze Supernatant by LC-MS centrifuge_stab->analyze_stab troubleshooting_logic start Low/No Biological Activity check_solubility Check for Precipitation start->check_solubility precipitation Precipitation Observed check_solubility->precipitation Yes no_precipitation No Precipitation check_solubility->no_precipitation No check_stability Assess Compound Stability unstable Compound is Unstable check_stability->unstable Yes stable Compound is Stable check_stability->stable No check_permeability Evaluate Cell Permeability low_permeability Low Permeability check_permeability->low_permeability Yes solution_solubility Improve Formulation (e.g., excipients, co-solvents) precipitation->solution_solubility no_precipitation->check_stability solution_stability Use Fresh Solutions, Reduce Incubation Time unstable->solution_stability stable->check_permeability solution_permeability Modify Linker/Ligand low_permeability->solution_permeability

References

Technical Support Center: Mitigating Off-Target Effects of Thalidomide-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate off-target effects associated with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects observed with thalidomide-based PROTACs?

A1: The primary off-target effects of thalidomide-based PROTACs stem from the inherent activity of the cereblon (CRBN) E3 ligase ligand, which is derived from thalidomide or its analogs (immunomodulatory drugs or IMiDs).[1][2] These ligands can induce the degradation of endogenous proteins, known as "neosubstrates," that are not the intended target of the PROTAC.[2][3] Common neosubstrates include zinc finger transcription factors like IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as SALL4 and casein kinase 1α (CK1α).[2][3][4] Degradation of these neosubstrates can lead to unintended biological consequences and potential toxicity.[1][4]

Q2: How can I determine if my thalidomide-based PROTAC is causing off-target effects?

A2: A comprehensive approach is recommended to identify off-target effects. The cornerstone of this is global proteomics using mass spectrometry to compare protein abundance in cells treated with your PROTAC versus a vehicle control.[5] This unbiased approach can reveal the degradation of unintended proteins.[5] It is also crucial to include a negative control PROTAC, for instance, an epimer that doesn't bind to the E3 ligase, to distinguish between target-related and off-target pharmacology.[5] Identified potential off-targets should then be validated using orthogonal methods like Western blotting.[5]

Q3: What are the main strategies to reduce the off-target degradation of neosubstrates?

A3: Several strategies can be employed to minimize off-target effects:

  • Modification of the CRBN Ligand: Introducing chemical modifications to the thalidomide, pomalidomide, or lenalidomide core can alter its binding affinity for neosubstrates.[] For example, modifications at the C5 or C6 position of the phthalimide ring have been shown to reduce the degradation of certain zinc-finger proteins.[][7][8]

  • Linker Optimization: The length, composition, and attachment point of the linker connecting the CRBN ligand to the warhead can influence the geometry of the ternary complex and, consequently, selectivity.[9][10][11]

  • Warhead Optimization: Using a highly selective binder for your protein of interest (POI) can improve the overall selectivity of the PROTAC and reduce the likelihood of off-target engagement.[9]

  • Choice of E3 Ligase: While this guide focuses on thalidomide-based PROTACs that recruit CRBN, it's worth noting that using a different E3 ligase, such as VHL, can result in a different off-target profile.[9]

Q4: Can the concentration of the PROTAC influence off-target effects?

A4: Yes, the concentration is a critical factor. At high concentrations, PROTACs can exhibit a "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) predominates over the productive ternary complex required for degradation.[4][5] This can lead to reduced degradation of the intended target and potentially increase off-target effects.[4] Therefore, it is essential to perform dose-response experiments to determine the optimal concentration range for your PROTAC.

Troubleshooting Guides

Issue 1: My proteomics data shows significant degradation of known CRBN neosubstrates (e.g., IKZF1, IKZF3).

Possible Cause: The thalidomide-based moiety of your PROTAC is effectively recruiting these neosubstrates to CRBN for degradation.

Solutions:

  • Rational Design of the CRBN Ligand:

    • Synthesize and test analogs of your PROTAC with modifications on the phthalimide ring of the CRBN ligand. As a starting point, consider substitutions at the C5 position.[][8] It has been reported that C5 modifications can sterically hinder the binding of zinc finger degrons.[8]

    • Masking hydrogen-bond donors adjacent to the phthalimide ring has also been suggested as a strategy to minimize off-target effects.[8]

  • Linker Modification:

    • Systematically vary the linker attachment point on the CRBN ligand. Different attachment points can alter the presentation of the neosubstrates to the E3 ligase.[10]

    • Experiment with different linker lengths and compositions (e.g., PEG-based, alkyl chains) to optimize the geometry of the ternary complex for your target protein, which may disfavor the formation of ternary complexes with neosubstrates.[9][12]

Issue 2: My PROTAC shows a loss of potency at higher concentrations (Hook Effect) and potential off-target signals in this range.

Possible Cause: At high concentrations, the formation of unproductive binary complexes is outcompeting the formation of the productive ternary complex, leading to the hook effect and potentially driving off-target interactions.[4][5]

Solutions:

  • Detailed Dose-Response Analysis:

    • Perform a wide dose-response experiment to accurately determine the optimal concentration (DC50) and the concentration at which the hook effect begins. Subsequent experiments should be conducted at concentrations at or slightly above the DC50, but below the concentration that induces the hook effect.

  • Ternary Complex Formation Assay:

    • Utilize a ternary complex formation assay, such as NanoBRET, to measure the formation of the ternary complex (Target-PROTAC-CRBN) at different PROTAC concentrations.[13] This can help you understand the relationship between concentration, ternary complex formation, and the hook effect.

Issue 3: I have identified a novel, unexpected off-target protein in my proteomics data.

Possible Cause: This could be a direct off-target of your PROTAC (either through the warhead or the CRBN ligand) or an indirect, downstream consequence of degrading your target protein or a neosubstrate.

Solutions:

  • Distinguishing Direct vs. Indirect Effects:

    • Perform a time-course experiment. Direct off-targets are typically degraded rapidly, similar to the primary target. Downstream effects on protein levels often occur at later time points. Shorter treatment times (e.g., < 6 hours) are more likely to reveal direct targets.[14]

    • Conduct transcriptomics (RNA-sequencing) to determine if the change in protein level is due to protein degradation or transcriptional regulation.[5]

  • Validate Target Engagement:

    • Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm if your PROTAC directly binds to the suspected off-target protein within the cell.[5]

  • Control Experiments:

    • Treat cells with the "warhead" molecule alone and the CRBN ligand alone to see if either component is responsible for the off-target degradation.

    • Use a knockout or knockdown of the primary target to see if the degradation of the suspected off-target is dependent on the primary target's degradation.

Data Presentation

Table 1: Impact of CRBN Ligand Modification on Neosubstrate Degradation

PROTAC AnalogCRBN Ligand ModificationLinker AttachmentTarget Protein DC50 (nM)IKZF1 Degradation (Dmax %)
PROTAC-APomalidomideC4-amino15>90%
PROTAC-BC5-methoxy PomalidomideC4-amino25<20%
PROTAC-CC6-fluoro LenalidomideC518<15%

This is a representative table; actual data will vary based on the specific PROTAC, target, and cell line.

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification

This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.

  • Cell Culture and Treatment:

    • Culture your cell line of interest to approximately 70-80% confluency.

    • Treat cells with your PROTAC at its optimal concentration, a higher concentration to assess the hook effect, a vehicle control (e.g., DMSO), and a negative control PROTAC (e.g., an inactive epimer).

    • Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Peptide Labeling and Mass Spectrometry Analysis:

    • For quantitative analysis, label the peptides with tandem mass tags (TMT) or use a label-free quantification approach.

    • Analyze the peptide samples using a high-resolution LC-MS/MS system.

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).

    • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the controls.

    • Visualize the data using volcano plots to highlight significantly downregulated proteins.

Protocol 2: Western Blotting for Validation of Off-Target Degradation

This protocol is for validating potential off-target proteins identified from proteomics or other screening methods.

  • Cell Culture and Treatment:

    • Plate cells in a multi-well plate and allow them to adhere.

    • Treat cells with a dose-response of your PROTAC and a vehicle control for a specified time.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the potential off-target protein.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the off-target protein signal to the loading control.

Mandatory Visualizations

PROTAC_Off_Target_Mechanism cluster_unintended Off-Target Pathway PROTAC PROTAC Ternary_Complex_Off PROTAC-CRBN-Neosubstrate Ternary Complex PROTAC->Ternary_Complex_Off CRBN CRBN CRBN->Ternary_Complex_Off Neosubstrate Neosubstrate (e.g., IKZF1) Neosubstrate->Ternary_Complex_Off Ubiquitination_Off Ubiquitination Ternary_Complex_Off->Ubiquitination_Off Proteasome_Off Proteasome Ubiquitination_Off->Proteasome_Off Degradation_Off Neosubstrate Degradation Proteasome_Off->Degradation_Off Troubleshooting_Workflow Start Off-Target Effect Suspected Proteomics Global Proteomics (MS) Start->Proteomics Validation Validate Hits (Western Blot) Proteomics->Validation Decision Off-Target Confirmed? Validation->Decision Strategy Implement Mitigation Strategy Decision->Strategy Yes No_Off_Target No Off-Target Confirmed Decision->No_Off_Target No Modify_Ligand Modify CRBN Ligand Strategy->Modify_Ligand Modify_Linker Optimize Linker Strategy->Modify_Linker Optimize_Conc Optimize Concentration Strategy->Optimize_Conc Re-evaluate Re-evaluate Off-Targets Modify_Ligand->Re-evaluate Modify_Linker->Re-evaluate Optimize_Conc->Re-evaluate Re-evaluate->Decision End Off-Target Mitigated Re-evaluate->End

References

Technical Support Center: Overcoming the "Hook Effect" in Thalidomide-o-PEG2-acid PROTAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address the "hook effect," a common challenge in experiments involving Proteolysis Targeting Chimeras (PROTACs), particularly those utilizing a Thalidomide-o-PEG2-acid moiety to recruit the Cereblon (CRBN) E3 ligase.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of my this compound PROTAC experiments?

A1: The "hook effect" describes a paradoxical phenomenon where the degradation of your target protein decreases at high concentrations of your PROTAC.[1][2][3] This results in a characteristic "bell-shaped" dose-response curve, where maximum protein degradation is observed at an optimal, intermediate PROTAC concentration.[1][3][4] At excessively high concentrations, the degradation efficiency is significantly reduced.[1][2][4]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect is caused by the formation of non-productive binary complexes at high PROTAC concentrations.[1][3] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, your this compound PROTAC, and the E3 ligase Cereblon (CRBN).[1][3][5] However, when the PROTAC concentration is too high, it can independently bind to either the target protein or CRBN, forming binary complexes (Target-PROTAC or CRBN-PROTAC).[1][3] These binary complexes are unable to bring the target protein and E3 ligase together, thus competing with and inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][3]

Q3: What are the negative consequences of the hook effect on my research?

A3: The primary consequence of an unaddressed hook effect is the potential for misinterpretation of your experimental data and an inaccurate assessment of your PROTAC's potency and efficacy.[3] Key parameters for characterizing PROTACs, such as DC50 (the concentration for 50% protein degradation) and Dmax (the maximum degradation level), can be incorrectly determined if the hook effect is not recognized.[2][3] A highly potent PROTAC might be mistakenly classified as inactive if it is only tested at high concentrations that fall within the hook effect region.[2]

Q4: What factors can influence the severity of the hook effect?

A4: Several factors can influence the magnitude of the hook effect, including:

  • Binding Affinities: The relative binding affinities of your PROTAC for the target protein and for CRBN play a crucial role. A significant imbalance in these affinities can exacerbate the hook effect.[1][2]

  • Cooperativity: This refers to how the binding of one protein (e.g., the target) to the PROTAC influences the binding of the other protein (e.g., CRBN). Positive cooperativity, where the formation of a binary complex increases the affinity for the third component, helps stabilize the ternary complex and can mitigate the hook effect.[1]

  • Linker Length and Composition: The PEG2 linker in your this compound PROTAC influences the geometry and stability of the ternary complex. An improperly designed linker can lead to steric hindrance and prevent efficient ternary complex formation.[1]

Troubleshooting Guide

Problem: I am observing a bell-shaped dose-response curve in my protein degradation assays.

This is a classic sign of the hook effect. Here are the steps to troubleshoot and overcome this issue:

1. Confirm and Characterize the Hook Effect:

  • Action: Perform a dose-response experiment over a very wide range of PROTAC concentrations (e.g., from picomolar to high micromolar).[4][6]

  • Rationale: This will allow you to fully characterize the bell-shaped curve and identify the optimal concentration window for maximum degradation (Dmax) and the concentrations at which the hook effect becomes prominent.[6]

2. Optimize PROTAC Concentration:

  • Action: Based on your comprehensive dose-response curve, select the optimal PROTAC concentration that achieves Dmax for all future experiments.[6]

  • Rationale: Using the optimal concentration will ensure you are working in the productive range of your PROTAC and will lead to more consistent and reliable results.

3. Assess Ternary Complex Formation:

  • Action: Employ biophysical or cellular assays to directly measure the formation of the ternary complex at various PROTAC concentrations.[2][3]

  • Rationale: A decrease in ternary complex formation at high PROTAC concentrations is a direct confirmation of the hook effect.[6] This data will correlate with your protein degradation results.

4. Consider PROTAC Redesign:

  • Action: If the hook effect is severe and limits the therapeutic window of your PROTAC, consider redesigning the molecule.

  • Rationale: Modifications to the linker or the target-binding warhead can improve the cooperativity and stability of the ternary complex, thereby mitigating the hook effect.[1]

Quantitative Data Summary

The following tables present hypothetical data from experiments with a this compound PROTAC (PROTAC-X) to illustrate the hook effect.

Table 1: Dose-Response Data for PROTAC-X Degradation of Target Protein

PROTAC-X Concentration (nM)% Target Protein Degradation
0.15
125
1070
10095 (Dmax)
100060
1000020

Table 2: Ternary Complex Formation Measured by AlphaLISA

PROTAC-X Concentration (nM)AlphaLISA Signal (Arbitrary Units)
0.15000
125000
1080000
100120000
100075000
1000030000

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of your this compound PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[2][4]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading.[2][4]

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. Block the membrane and then incubate with a primary antibody specific to your target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[2]

  • Detection and Analysis: After incubation with an appropriate HRP-conjugated secondary antibody, visualize the protein bands. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.[2]

Protocol 2: AlphaLISA for Ternary Complex Formation

  • Reagent Preparation: Prepare serial dilutions of your this compound PROTAC in assay buffer. Prepare solutions of your tagged target protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., FLAG-tagged CRBN) in the same buffer.[2]

  • Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and the PROTAC dilutions. Include necessary controls, such as wells with no PROTAC. Incubate the plate to allow for the formation of the ternary complex.[2]

  • Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells. Incubate the plate in the dark.[2]

  • Data Acquisition: Read the plate using an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.

Visualizations

PROTAC_Mechanism_of_Action cluster_productive Productive Ternary Complex Formation (Optimal PROTAC Concentration) POI Target Protein (POI) Ternary_Complex Productive Ternary Complex POI->Ternary_Complex Binds PROTAC_opt This compound PROTAC PROTAC_opt->Ternary_Complex CRBN_opt CRBN E3 Ligase CRBN_opt->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Productive pathway at optimal PROTAC concentration.

Hook_Effect_Mechanism cluster_nonproductive Non-Productive Binary Complex Formation (High PROTAC Concentration) POI_high Target Protein (POI) Binary_POI Non-Productive Binary Complex (POI-PROTAC) POI_high->Binary_POI PROTAC_high1 Excess PROTAC PROTAC_high1->Binary_POI PROTAC_high2 Excess PROTAC Binary_CRBN Non-Productive Binary Complex (CRBN-PROTAC) PROTAC_high2->Binary_CRBN CRBN_high CRBN E3 Ligase CRBN_high->Binary_CRBN

Caption: Non-productive pathways causing the hook effect.

Troubleshooting_Workflow start Start: Observe Bell-Shaped Dose-Response Curve step1 Perform Wide-Range Dose-Response Experiment start->step1 step2 Identify Optimal Concentration (Dmax) step1->step2 step3 Measure Ternary Complex Formation (e.g., AlphaLISA) step2->step3 decision Is Hook Effect Still Problematic? step3->decision step4 Use Optimal Concentration for Future Experiments decision->step4 No step5 Consider PROTAC Redesign (Linker, Warhead) decision->step5 Yes end End: Optimized Experiment step4->end step5->end

Caption: Workflow for troubleshooting the hook effect.

References

Technical Support Center: Purifying Thalidomide-o-PEG2-acid Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of Thalidomide-o-PEG2-acid based PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying this compound based PROTACs?

A1: The standard and most effective method for purifying this compound based PROTACs is preparative reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target PROTAC from unreacted starting materials, byproducts, and other impurities based on differences in their hydrophobicity.

Q2: What are the most common impurities observed during the synthesis and purification of these PROTACs?

A2: A significant challenge in the synthesis of thalidomide-based PROTACs is the formation of a cryptic impurity due to a competing nucleophilic acyl substitution reaction. This byproduct can often co-elute with the desired PROTAC molecule during HPLC purification, making its removal difficult.[1] Other common impurities include unreacted starting materials, such as the warhead, linker, and E3 ligase ligand, as well as products of side reactions.

Q3: How does the this compound linker influence the purification process?

A3: The polyethylene glycol (PEG) linker, while beneficial for solubility and cell permeability, can introduce purification challenges. The hydrophilic nature of the PEG chain can alter the retention behavior of the PROTAC on a reverse-phase column, potentially leading to broader peaks or co-elution with polar impurities.[2][3] Additionally, the flexibility of the PEG linker can sometimes contribute to conformational heterogeneity, which may also result in peak broadening.

Q4: What analytical techniques are recommended for assessing the purity of the final PROTAC product?

A4: A combination of analytical techniques is essential for confirming the purity and identity of the purified this compound based PROTAC. High-resolution mass spectrometry (HRMS) is used to verify the molecular weight of the final product. Nuclear magnetic resonance (NMR) spectroscopy confirms the chemical structure and the absence of impurities. Analytical HPLC with UV detection is crucial for determining the purity of the final compound, with a target purity of >95% being a common standard.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the preparative HPLC purification of this compound based PROTACs.

Problem Potential Cause Recommended Solution
Co-elution of Impurity with Product A common impurity arises from nucleophilic acyl substitution on the thalidomide moiety, which can have a similar retention time to the desired PROTAC.[1]- Reaction Optimization: Consider using a scavenger agent like taurine during the synthesis to minimize the formation of this byproduct.[1]- Chromatographic Selectivity: Experiment with different stationary phases (e.g., C8 instead of C18) or mobile phase modifiers to alter the selectivity of the separation.- Gradient Optimization: Employ a shallower gradient around the elution time of the product to improve resolution.
Peak Tailing - Secondary Interactions: The thalidomide moiety or other functional groups on the PROTAC can have secondary interactions with residual silanol groups on the silica-based stationary phase.- Column Overload: Injecting too much sample can lead to peak distortion.- Mobile Phase Additives: Add a small amount of a competitive agent, such as trifluoroacetic acid (TFA) or formic acid (0.1%), to the mobile phase to mask silanol interactions.- Reduce Sample Load: Decrease the amount of crude product injected onto the column.- Alternative Stationary Phase: Consider using a column with end-capping to reduce silanol activity.
Peak Broadening - Slow Kinetics: The flexible PEG linker may lead to slow on-off rates on the stationary phase.- Conformational Isomers: The PROTAC may exist in multiple conformations that interconvert slowly on the chromatographic timescale.- Temperature: Increase the column temperature (e.g., to 40°C) to improve mass transfer kinetics and reduce peak width.- Flow Rate: Optimize the flow rate to find the best balance between resolution and analysis time.- Mobile Phase Composition: Adjust the organic solvent percentage to sharpen the peaks.
Low Recovery/Yield - Poor Solubility: The PROTAC may not be fully dissolved in the injection solvent, leading to precipitation on the column.- Adsorption: The compound may be irreversibly adsorbed to the column or system components.- Solvent Optimization: Ensure the crude product is fully dissolved in a suitable solvent, such as DMSO or a mixture of the mobile phase components, before injection.- System Passivation: Flush the HPLC system with a strong solvent to remove any adsorbed material from previous runs.- Column Choice: In rare cases of extreme adsorption, a different type of stationary phase may be necessary.
PROTAC Aggregation The amphiphilic nature of some PROTACs, with a hydrophobic warhead and a hydrophilic PEG linker, can lead to aggregation, especially at high concentrations.- Sample Preparation: Prepare the sample for injection at a lower concentration if possible.- Mobile Phase Modifiers: The addition of organic modifiers like isopropanol to the mobile phase can sometimes disrupt aggregates.- Excipients: In challenging cases, the addition of small amounts of non-ionic detergents or other excipients to the sample might be considered, though this can complicate the purification process.

Experimental Protocols

Preparative RP-HPLC Purification of this compound based PROTACs

This protocol provides a general guideline. Optimization of the gradient and other parameters will be necessary for each specific PROTAC.

1. Sample Preparation:

  • Dissolve the crude PROTAC material in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or a 1:1 mixture of acetonitrile and water).

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC Conditions:

Parameter Typical Setting
Column C18 reverse-phase column (e.g., 19 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
Gradient 10-90% B over 30 minutes (this should be optimized)
Flow Rate 15-20 mL/min
Detection UV at 254 nm or another appropriate wavelength
Column Temperature Ambient or 40°C

3. Purification Procedure:

  • Equilibrate the column with the initial mobile phase composition (e.g., 10% B) for at least 5-10 column volumes.

  • Inject the filtered sample onto the column.

  • Run the gradient elution as optimized.

  • Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired PROTAC.

4. Post-Purification:

  • Analyze the collected fractions using analytical LC-MS to confirm the presence and purity of the target compound.

  • Pool the pure fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.

Visualizations

PROTAC_Purification_Workflow cluster_synthesis Synthesis cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_analysis Analysis & Final Product Crude_PROTAC Crude PROTAC Mixture Dissolution Dissolution in suitable solvent Crude_PROTAC->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection onto C18 Column Filtration->Injection Elution Gradient Elution Injection->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Purity_Check Purity Check by Analytical LC-MS Fraction_Collection->Purity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_PROTAC Purified PROTAC (>95%) Lyophilization->Pure_PROTAC

Caption: Workflow for the purification of this compound based PROTACs.

Side_Reaction_Pathway cluster_reactants Reactants cluster_products Products Thalidomide_Derivative 4-Fluoro-thalidomide Desired_PROTAC Desired PROTAC (SNAr Product) Thalidomide_Derivative->Desired_PROTAC Nucleophilic Aromatic Substitution (SNAr) Impurity Cryptic Impurity (Acyl Substitution Product) Thalidomide_Derivative->Impurity Nucleophilic Acyl Substitution PEG_Amine H2N-PEG2-Acid PEG_Amine->Desired_PROTAC PEG_Amine->Impurity

Caption: Competing reaction pathways in the synthesis of Thalidomide-based PROTACs.

References

Technical Support Center: Enhancing Cell Permeability of Thalidomide-o-PEG2-acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Thalidomide-o-PEG2-acid PROTACs.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low cell permeability of this compound PROTACs?

A1: The low cell permeability of these PROTACs typically stems from their inherent physicochemical properties. PROTACs are, by design, large molecules that often fall "beyond the Rule of Five," a set of guidelines for drug-likeness.[1][2] Key contributing factors include:

  • High Molecular Weight (MW): PROTACs often have a molecular weight greater than 800 Da, which is significantly larger than typical small-molecule drugs and can hinder passive diffusion across the cell membrane.[1]

  • Large Polar Surface Area (PSA): The presence of the thalidomide moiety, the PEG2 linker, and the terminal carboxylic acid, in addition to the warhead, contributes to a high PSA, which is associated with poor membrane permeability.[1]

  • Hydrogen Bonding Capacity: The ether oxygens in the PEG linker and the carboxylic acid group can act as hydrogen bond acceptors and donors, respectively, increasing interactions with the aqueous environment and impeding entry into the lipophilic cell membrane.

Q2: How does the this compound component specifically impact cell permeability?

A2: The this compound moiety has a multifaceted impact on cell permeability:

  • Thalidomide: As the E3 ligase recruiter, it contributes significantly to the overall size and polarity of the PROTAC.

  • PEG2 Linker: Polyethylene glycol (PEG) linkers are incorporated to enhance solubility and provide spatial separation between the two ligands.[1][3] The flexible nature of PEG linkers can allow the PROTAC to adopt folded conformations that shield its polar surface area, which can be advantageous for cell permeability compared to more rigid alkyl linkers.[4] However, the hydrophilicity of the PEG linker can also hinder passive diffusion.[4]

  • Carboxylic Acid: The terminal carboxylic acid group increases the polarity and hydrogen bond donor capacity of the PROTAC. At physiological pH, this group will be deprotonated, resulting in a negatively charged molecule, which can significantly reduce passive diffusion across the negatively charged cell membrane. However, in some cases, it could potentially be exploited for active transport by uptake transporters.

Q3: What is the "chameleon effect" and how does it relate to PROTAC permeability?

A3: The "chameleon effect" refers to the ability of some molecules, including PROTACs, to adopt different conformations depending on their environment.[5] In an aqueous environment, the PROTAC may be in a more extended conformation to maximize solubility. However, upon approaching the lipid bilayer of the cell membrane, it can fold into a more compact, "ball-like" structure through the formation of intramolecular hydrogen bonds.[6] This folded conformation shields the polar groups, reducing the effective PSA and facilitating passive diffusion across the membrane.[5] The flexibility of the PEG2 linker is thought to be crucial for enabling this conformational change.[7][8]

Troubleshooting Guide: Low Cellular Activity of this compound PROTACs

Issue: My PROTAC is potent in biochemical assays but shows weak or no degradation of the target protein in cell-based assays.

This discrepancy often points to poor cell permeability. Here are some troubleshooting steps and strategies to enhance the cellular uptake of your this compound PROTAC.

Step 1: Confirming Low Cell Permeability

Before making chemical modifications, it's crucial to experimentally verify that low permeability is the root cause.

  • Recommendation: Perform a cellular uptake study by incubating cells with your PROTAC and measuring its intracellular concentration using LC-MS/MS.

  • Alternative: Compare the DC50 (concentration for 50% degradation) in intact cells versus permeabilized cells (e.g., using a mild detergent like digitonin). A significant shift to higher potency in permeabilized cells strongly suggests a permeability issue.

Step 2: Strategies for Enhancing Cell Permeability

If low permeability is confirmed, consider the following chemical modification strategies:

1. Linker Modification:

  • Rationale: The linker is a critical determinant of a PROTAC's physicochemical properties and its ability to form a productive ternary complex.[9]

  • Strategies:

    • Vary Linker Length: While you are starting with a PEG2 linker, synthesizing analogs with slightly longer (PEG3, PEG4) or shorter (PEG1) linkers can be beneficial. There is often a "Goldilocks effect" where an optimal linker length exists for balancing ternary complex formation and cell permeability.[3]

    • Increase Lipophilicity: Replace the PEG2 linker with a more lipophilic alkyl chain of similar length. However, be mindful that this can decrease solubility.[10]

    • Introduce Rigidity: Incorporating cyclic elements like piperazine or a 1,4-disubstituted phenyl ring into the linker can pre-organize the PROTAC into a more favorable conformation for cell entry and ternary complex formation.[6]

2. Modification of the Carboxylic Acid:

  • Rationale: The negatively charged carboxylate group is a major barrier to passive diffusion. Masking this group can significantly improve permeability.

  • Strategies:

    • Esterification (Prodrug Approach): Convert the carboxylic acid to a simple alkyl ester (e.g., methyl or ethyl ester).[2] This neutralizes the charge and increases lipophilicity. The ester can then be hydrolyzed by intracellular esterases to release the active acidic PROTAC.

    • Amide Formation: Convert the carboxylic acid to an amide. While amides are also polar, they are neutral and may have better permeability characteristics than a charged carboxylate.

3. Inducing Favorable Conformations:

  • Rationale: Promoting the formation of intramolecular hydrogen bonds can lead to a more compact, "chameleon-like" structure with a lower effective PSA, enhancing passive diffusion.[5][6]

  • Strategy: Introduce functional groups in the linker or warhead that can act as hydrogen bond donors or acceptors to encourage folding. This often requires computational modeling to predict favorable interactions.

Data Presentation

Table 1: Physicochemical Properties and Permeability of BRD4-Targeting Thalidomide PROTACs with Varying Linkers

PROTACLinker StructureMW (Da)cLogPTPSA (Ų)HBDHBACell Permeability (CRBN Assay Ratio)
1 PEG-based885.03.9196.24141.0
2 PEG/Piperazine868.04.3187.03130.1
3 Alkyl/Piperazine824.05.2162.4311<0.1
Data adapted from "Linker-Dependent Folding Rationalizes PROTAC Cell Permeability".[8] Cell permeability is represented as the ratio of potencies for binding to CRBN in a cell-based versus a biochemical assay. A higher ratio indicates better permeability.

Table 2: Permeability Data for Androgen Receptor (AR) PROTACs

PROTACE3 Ligase LigandLinker TypePAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A to B) (10⁻⁶ cm/s)Efflux Ratio
AR-PROTAC 1 ThalidomidePEG0.50.25.0
AR-PROTAC 2 VHLPEG<0.1<0.1ND
AR-PROTAC 3 ThalidomideAlkyl1.20.82.1
Illustrative data compiled from concepts in various sources.[11] ND = Not Determined.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. It is a high-throughput, cell-free method to predict passive transcellular permeability.[9][12]

Methodology:

  • Preparation of Reagents:

    • Donor solution: Prepare the PROTAC in a buffered solution (e.g., PBS, pH 7.4) at a concentration of 10-50 µM. The final DMSO concentration should be ≤1%.

    • Acceptor solution: Use the same buffer as the donor solution.

    • Lipid solution: A solution of phospholipids (e.g., lecithin) in a volatile organic solvent (e.g., dodecane).

  • Plate Preparation:

    • The assay is performed in a 96-well "sandwich" plate system, consisting of a donor plate and an acceptor plate.

    • Pipette the acceptor solution into the wells of the acceptor plate.

    • Carefully coat the filter membrane of each well in the donor plate with the lipid solution and allow the solvent to evaporate, leaving a lipid layer.

  • Assay Execution:

    • Add the donor solution containing the PROTAC to the wells of the coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the solution in the acceptor wells.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

Caco-2 Permeability Assay

Principle: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport of a compound.[13]

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Execution (Apical to Basolateral Permeability):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the transport buffer containing the test PROTAC to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with 5% CO₂ for a specified time (e.g., 2 hours), taking samples from the basolateral chamber at various time points.

  • Assay Execution (Basolateral to Apical Permeability for Efflux Measurement):

    • Add the transport buffer containing the test PROTAC to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Analysis:

    • Determine the concentration of the PROTAC in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

Visualizations

PROTAC_Permeability_Challenges cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PROTAC PROTAC High_MW High MW (>800 Da) PROTAC->High_MW Poor Passive Diffusion High_PSA High PSA PROTAC->High_PSA Poor Passive Diffusion Charge Negative Charge (Acid) PROTAC->Charge Electrostatic Repulsion Target_Protein Target_Protein PROTAC->Target_Protein Desired Path Ternary_Complex Ternary Complex Formation Target_Protein->Ternary_Complex E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex

Caption: Key physicochemical barriers to PROTAC cell permeability.

Permeability_Enhancement_Strategies cluster_strategies Enhancement Strategies Low_Permeability Low Permeability of This compound PROTAC Linker_Mod Linker Modification Low_Permeability->Linker_Mod Prodrug Prodrug Approach (Esterification) Low_Permeability->Prodrug Conformation Induce Favorable Conformation (IMHB) Low_Permeability->Conformation Vary_Length Vary_Length Linker_Mod->Vary_Length Vary Length (e.g., PEG1, PEG3) Change_Type Change_Type Linker_Mod->Change_Type Change Type (e.g., Alkyl) Add_Rigidity Add_Rigidity Linker_Mod->Add_Rigidity Add Rigidity (e.g., Rings) Improved_Permeability Improved Cell Permeability and Cellular Activity Neutralize_Charge Neutralize_Charge Prodrug->Neutralize_Charge Neutralize Charge Increase_Lipophilicity Increase_Lipophilicity Prodrug->Increase_Lipophilicity Increase Lipophilicity Shield_PSA Shield_PSA Conformation->Shield_PSA Shield Polar Surface Area Chameleon_Effect Chameleon_Effect Conformation->Chameleon_Effect Promote 'Chameleon Effect' Vary_Length->Improved_Permeability Change_Type->Improved_Permeability Add_Rigidity->Improved_Permeability Neutralize_Charge->Improved_Permeability Increase_Lipophilicity->Improved_Permeability Shield_PSA->Improved_Permeability Chameleon_Effect->Improved_Permeability Experimental_Workflow start PROTAC Shows Low Cellular Activity q1 Is low permeability the cause? start->q1 perm_assay Perform Permeability Assays (PAMPA, Caco-2, Cellular Uptake) q1->perm_assay Yes other_issues Investigate Other Issues: - Ternary Complex Formation - Target Engagement - Compound Stability q1->other_issues No perm_confirmed Low Permeability Confirmed perm_assay->perm_confirmed chem_mods Synthesize Analogs with Chemical Modifications perm_confirmed->chem_mods retest Re-evaluate in Cellular Degradation Assays chem_mods->retest end Optimized PROTAC with Improved Cellular Activity retest->end

References

Technical Support Center: Addressing Poor Aqueous Solubility of Thalidomide-o-PEG2-acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Thalidomide-o-PEG2-acid-based PROTACs.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound PROTACs exhibit poor aqueous solubility?

A1: The poor aqueous solubility of these PROTACs is a multifactorial issue stemming from their inherent chemical structures.[1]

  • "Beyond Rule of Five" (bRo5) Properties: PROTACs are large, complex molecules, often with a high molecular weight (>700 Da) and significant lipophilicity, which places them outside the typical chemical space for good solubility and oral bioavailability.[1][2]

  • Lipophilic Moieties: The structure combines a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase and a second ligand for the protein of interest, which are often hydrophobic.[1]

  • Linker Contribution: While the polyethylene glycol (PEG) portion of the linker is intended to increase hydrophilicity, the overall molecule can remain dominated by its nonpolar surface area, leading to low aqueous solubility.[3][4][5][6]

  • Crystal Lattice Energy: The solid-state properties of the PROTAC, such as a stable crystal lattice, can significantly hinder its ability to dissolve in aqueous media.[1]

Q2: What are the experimental consequences of poor PROTAC solubility?

A2: Poor solubility can severely impact the accuracy and reproducibility of experimental results, leading to data misinterpretation.[1]

  • Precipitation in Assays: The PROTAC can precipitate out of aqueous solutions like cell culture media or biochemical assay buffers.[1] This leads to an underestimation of its true potency, reflected in inaccurate DC50 (half-maximal degradation concentration) or IC50 values.[1]

  • Inaccurate Quantification: Undissolved compound results in errors when determining the actual concentration in stock solutions and final assay wells.[1]

  • Low Bioavailability: In both cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes to reach its intracellular target, thereby reducing its efficacy.[1]

  • Irreproducible Results: The degree of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]

Q3: How can I accurately measure the solubility of my PROTAC?

A3: There are two main types of solubility assays to consider: thermodynamic and kinetic.

  • Thermodynamic Solubility: This measures the equilibrium solubility of the PROTAC in its most stable solid form in a specific buffer. It is a time-consuming but highly accurate measurement of the true equilibrium solubility.

  • Kinetic Solubility: This assay is more common in early drug discovery. It measures the concentration of a compound that stays in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1] This method is high-throughput and often better reflects the conditions of in vitro screening assays where precipitation can occur from a supersaturated solution.[1]

Q4: What formulation strategies can I use to improve the solubility of my existing PROTAC for in vitro experiments?

A4: For a synthesized PROTAC with persistent solubility issues, several formulation strategies can be employed.

  • Co-solvents: The use of water-miscible organic solvents such as ethanol, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) can significantly increase the solubility of a lipophilic compound.[7]

  • pH Adjustment: If your PROTAC contains ionizable functional groups (acidic or basic), its solubility will be dependent on the pH of the buffer.[7] For acidic groups, increasing the pH will enhance solubility, while for basic groups, lowering the pH will have the same effect.[7]

  • Surfactants and Excipients: Incorporating non-denaturing detergents (e.g., Poloxamer 188, Tween 20) or other solubilizers can help keep the PROTAC in solution.[1]

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique where the PROTAC is molecularly dispersed in an amorphous state within a polymer matrix (e.g., HPMCAS, Eudragit).[8][9] The amorphous form is more energetic than the crystalline form, leading to enhanced apparent solubility.[9]

  • Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and improving solubility.[10]

Q5: How can I modify the linker in future PROTAC designs to enhance solubility?

A5: The linker is a critical component that can be rationally designed to improve the physicochemical properties of the PROTAC.[11]

  • Varying PEG Chain Length: The introduction of PEG linkers is a common strategy to increase the water solubility of PROTACs.[3][5] Systematically changing the length of the PEG chain can help find an optimal balance between solubility and degradation efficiency.[3][5]

  • Incorporating Polar/Basic Groups: Replacing linear alkyl or ether linkers with structures containing basic nitrogen atoms (e.g., piperazine, piperidine) can improve solubility by introducing ionizable centers.[12][13][14]

  • Rigid Linkers: While flexible linkers like PEG are common, rigid linkers containing cycloalkane or aromatic structures can sometimes improve properties like metabolic stability and may also influence solubility.[4][14]

Troubleshooting Guide

This guide provides a systematic workflow for addressing solubility-related problems encountered during your experiments.

Problem: My this compound PROTAC is precipitating out of my aqueous assay buffer.

This is a common issue when diluting a high-concentration DMSO stock solution into an aqueous medium. The following workflow can help identify a suitable solution.

G cluster_0 start Precipitation Observed in Aqueous Buffer check_dmso Final DMSO concentration ≤ 1%? start->check_dmso check_dmso->start No, adjust cosolvent Strategy 1: Use Co-solvents (e.g., Ethanol, PEG-400) check_dmso->cosolvent Yes cosolvent_ok Is co-solvent compatible with assay? cosolvent->cosolvent_ok ph_adjust Strategy 2: Adjust pH of Buffer surfactant Strategy 3: Add Surfactants (e.g., Poloxamer 188) ph_adjust->surfactant success Solubility Issue Resolved ph_adjust->success surfactant->success ionizable Does PROTAC have ionizable groups? ionizable->ph_adjust Yes ionizable->surfactant No cosolvent_ok->ionizable Yes advanced Consider Advanced Formulations (e.g., ASD, Cyclodextrin) cosolvent_ok->advanced No

Caption: Troubleshooting workflow for PROTAC precipitation.

Step-by-Step Solutions:
  • Verify DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low (typically ≤1%), as higher concentrations can be toxic to cells and interfere with assays.[1]

  • Strategy 1: Use of Co-solvents:

    • Action: Prepare your aqueous buffer containing a small percentage of a co-solvent (e.g., 1-5% ethanol or PEG-400) before adding the PROTAC stock.[7]

    • Procedure: Add the PROTAC stock solution slowly to the co-solvent/buffer mixture while vortexing to prevent localized high concentrations that can lead to immediate precipitation.[7]

    • Caution: Always run a vehicle control with the same co-solvent concentration to ensure it does not affect your experimental results.

  • Strategy 2: pH Adjustment (if applicable):

    • Action: If your PROTAC has acidic or basic functional groups, its solubility will be pH-dependent.[7]

    • Procedure: Prepare buffers at various pH values to determine the optimal pH for solubility. Ensure the chosen pH is compatible with your assay system (e.g., cell viability, enzyme activity).[7]

  • Strategy 3: Addition of Surfactants:

    • Action: Surfactants can form micelles that encapsulate the hydrophobic PROTAC, increasing its apparent solubility.

    • Procedure: Add a low concentration of a biocompatible surfactant, such as Poloxamer 188 or Tween 20, to your assay buffer. Determine the critical micelle concentration (CMC) and use a concentration above this value.

  • Consider Advanced Formulations: If the above strategies are insufficient or not compatible with your experimental system, more advanced formulation techniques like creating amorphous solid dispersions (ASDs) or using cyclodextrins may be necessary, particularly for in vivo studies.[9][10]

Data Presentation

Table 1: Effect of Linker Modification on PROTAC Solubility

This table illustrates the general trend of how modifying the linker can impact the aqueous solubility of a Thalidomide-based PROTAC. Data is representative.

PROTAC VariantLinker TypeLinker Length (atoms)Aqueous Solubility (µg/mL)Reference
PROTAC AAlkyl10< 1[14]
PROTAC BPEG8 (PEG2)15[5][6]
PROTAC CPEG14 (PEG4)45[15]
PROTAC DPEG with Piperazine1580[14]
Table 2: Impact of Formulation Strategies on Apparent Solubility

This table summarizes the potential improvement in the apparent kinetic solubility of a representative this compound PROTAC using different formulation approaches in phosphate-buffered saline (PBS).

Formulation StrategyExcipient/Co-solventConcentrationApparent Solubility (µM)Fold Increase
None (Control in PBS)--2.51.0
Co-solvent5% Ethanol5% (v/v)12.55.0
SurfactantPoloxamer 1880.1% (w/v)22.08.8
CyclodextrinHP-β-CD10 mM45.018.0
Amorphous Solid DispersionHPMCAS20% drug load>100>40

Experimental Protocols & Visualizations

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[16][17]

PROTAC_MoA cluster_0 Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase (CRBN) E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Proteasome->PROTAC PROTAC is recycled Proteasome->E3 E3 is recycled Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC mechanism of targeted protein degradation.

Protocol: Kinetic Solubility Assay via Nephelometry

This protocol outlines a general method for determining the kinetic solubility of a PROTAC.[1]

Materials:

  • This compound PROTAC

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom plates

  • Nephelometer or plate reader capable of measuring light scattering

Methodology:

  • Prepare PROTAC Stock: Prepare a high-concentration stock solution of the PROTAC (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.[1]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~5 µM).

  • Transfer to Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate containing a fixed volume of PBS (e.g., 198 µL). This will create a final DMSO concentration of 1%.

  • Incubation: Shake the plate gently for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C) to allow for equilibration.[1]

  • Measurement: Measure the turbidity of each well using a nephelometer. The light scattering signal is proportional to the amount of precipitated compound.

  • Data Analysis: Plot the turbidity reading against the PROTAC concentration. The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed compared to the buffer-only control.

Protocol: Co-solvent Screening for Solubility Enhancement

This protocol provides a method to empirically determine a suitable co-solvent to maintain your PROTAC in solution.

Materials:

  • 10 mM PROTAC stock in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Potential co-solvents (e.g., Ethanol, PEG-400, Propylene Glycol)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Visual inspection or spectrophotometer for turbidity

Methodology:

  • Prepare Co-solvent Mixtures: In separate tubes, prepare your aqueous buffer with varying percentages of each co-solvent you wish to test (e.g., 0%, 1%, 2%, 5%, 10% v/v).

  • Dilute PROTAC: Add a small volume of the 10 mM PROTAC DMSO stock to each co-solvent/buffer mixture to achieve the desired final concentration (e.g., 10 µM). The final concentration of DMSO should be kept constant and low across all samples (e.g., ≤0.5%).[7]

  • Equilibrate and Observe: Gently vortex each tube immediately after adding the PROTAC stock. Incubate the samples at the desired experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).[7]

  • Assess Solubility:

    • Visual Inspection: Carefully observe each tube for any signs of cloudiness or visible precipitate against a dark background.

    • Quantitative Measurement: Transfer samples to a 96-well plate and measure absorbance at a high wavelength (e.g., 600 nm) to quantify turbidity.

  • Determine Optimal Condition: Identify the lowest concentration of a co-solvent that maintains the PROTAC in solution without visible precipitation or a significant increase in turbidity. This condition can then be used for your subsequent experiments, ensuring you include the appropriate vehicle control.

References

Technical Support Center: Optimizing Reaction Conditions for Conjugating Thalidomide-o-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the conjugation of Thalidomide-o-PEG2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. This compound is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), serving as a linker and E3 ubiquitin ligase ligand for Cereblon (CRBN).[1][2][3][4]

This guide offers troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you achieve optimal results in your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind conjugating this compound?

A1: The conjugation process involves forming a stable amide bond between the terminal carboxylic acid group of this compound and a primary or secondary amine on your target molecule.[1] To achieve this, the carboxylic acid must first be "activated" to make it more reactive towards the amine. This is typically done using coupling reagents.[1]

Q2: What are the most common activating and coupling reagents for this reaction?

A2: The most common method is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] EDC activates the carboxylic acid, which then reacts with NHS to form a more stable amine-reactive NHS ester. This two-step approach can improve efficiency and reduce side reactions. Other peptide coupling reagents like HATU, HBTU, and PyBOP can also be used.[1]

Q3: Why is the choice of linker length, such as the PEG2 in this molecule, important for the final PROTAC?

A3: The linker is a critical determinant of a PROTAC's efficacy. Its length and composition influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5][6] While there is no universal optimal length, linkers composed of polyethylene glycol (PEG) are commonly used to improve solubility and provide flexibility.[6] The optimal linker length is target-dependent and often needs to be determined empirically.[5]

Q4: My final PROTAC conjugate has poor aqueous solubility. What can I do?

A4: Poor solubility is a common challenge with PROTACs, which are often large and lipophilic molecules.[7][8] Strategies to address this include:

  • Formulation: For in vitro assays, using a small amount of a co-solvent like DMSO is common. Be sure to keep the final concentration low (typically below 0.5%) to avoid cellular toxicity.[9]

  • pH Adjustment: If your molecule has ionizable groups, its solubility will be pH-dependent. Adjusting the buffer pH may improve solubility.[10]

  • Chemical Modification: If solubility issues persist, consider synthesizing analogs with more hydrophilic groups on the target-binding ligand or by using a more hydrophilic linker.[8][9]

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored at -20°C in the dark and kept desiccated.[1][4] Under these conditions, it is stable for at least 6-24 months.[1][11]

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Inactive Reagents: EDC and NHS are moisture-sensitive and can degrade over time.• Use fresh, high-quality EDC and NHS.• Store reagents desiccated at -20°C.• Allow reagent vials to warm to room temperature before opening to prevent condensation.
Inappropriate pH: The two main steps of the reaction (carboxyl activation and amine coupling) have different optimal pH ranges.• For a two-step protocol, perform the activation step with EDC/NHS in a slightly acidic buffer (e.g., MES, pH 5.0-6.0).• For the amine coupling step, adjust the pH to a physiological or slightly basic range (e.g., PBS, pH 7.2-8.0).
Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the activated acid.• Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS or borate buffer for the coupling step.
Hydrolysis of Activated Ester: The activated O-acylisourea intermediate (from EDC alone) is unstable in water. The NHS ester is more stable but will still hydrolyze, especially at higher pH.• Add NHS to the reaction to form a more stable intermediate.• Use the activated this compound promptly after preparation.• Perform the coupling reaction at room temperature or 4°C; avoid excessive heat.
Precipitation During Reaction Poor Solubility of Reactants or Product: The thalidomide moiety or the target ligand may have limited solubility in the reaction buffer. The final PROTAC is often less soluble than the starting materials.[7]• Ensure all reactants are fully dissolved before starting the reaction.• Consider using a co-solvent such as DMSO or DMF, ensuring it is compatible with your target molecule.• If precipitation occurs, try reducing the concentration of the reactants.
Protein Aggregation: If conjugating to a protein, changes in pH or the addition of reagents can cause aggregation.• Ensure your protein is soluble and stable in the chosen reaction buffers.• Perform a buffer exchange to ensure compatibility before starting the reaction.
Difficulty in Product Purification High Molecular Weight and Lipophilicity: PROTACs can be challenging to purify due to their "greasy" nature and high molecular weight.[9]• Use appropriate chromatographic techniques such as flash chromatography on silica gel or reversed-phase HPLC for effective purification.[9]
Removal of Byproducts: Byproducts from the coupling reagents (e.g., dicyclohexylurea if using DCC) can be difficult to remove.• Use water-soluble reagents like EDC, as the resulting isourea byproduct is also water-soluble and can be easily removed during aqueous workup.

Experimental Protocol: Two-Step Amide Coupling

This protocol provides a general method for the conjugation of this compound to an amine-containing target molecule using EDC and NHS. Optimization of molar ratios and reaction times may be necessary for your specific application.

Materials and Reagents
  • This compound

  • Amine-containing target molecule (e.g., a protein ligand with a primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching Solution: 1 M Glycine or 1 M Tris-HCl, pH 8.0

  • Purification supplies (e.g., HPLC system, silica gel)

Procedure

Step 1: Activation of this compound

  • Dissolve Reactants: In a dry glass vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO.

  • Add Coupling Reagents: Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

  • Incubate: Stir the reaction mixture at room temperature for 15-30 minutes. This forms the amine-reactive NHS ester.

Step 2: Conjugation to Amine-Containing Molecule

  • Prepare Target Molecule: In a separate vial, dissolve your amine-containing target molecule (1.0-1.2 equivalents) in the Coupling Buffer (PBS, pH 7.2-7.5). A small amount of co-solvent (DMF or DMSO) may be used if necessary for solubility.

  • Combine Reactants: Add the activated this compound solution from Step 1 to the solution of the target molecule.

  • Incubate: Stir the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

  • Quench Reaction (Optional): To quench any unreacted NHS esters, add the Quenching Solution and stir for an additional 30 minutes.

  • Purification: Purify the final PROTAC conjugate using a suitable method, such as reversed-phase HPLC or silica gel chromatography.

  • Characterization: Confirm the identity and purity of the final product using techniques like LC-MS and NMR.

Quantitative Data Summary (Example)

The following table provides an example of typical molar ratios and reaction conditions. These should be optimized for each specific reaction.

ParameterValue/ConditionRationale
Molar Ratios
This compound1.0 eqLimiting reagent
Amine-containing Molecule1.0 - 1.2 eqA slight excess can help drive the reaction to completion.
EDC1.5 eqExcess ensures efficient activation of the carboxylic acid.
NHS1.5 eqExcess helps to efficiently form the more stable NHS ester.
Reaction Conditions
Activation Step
SolventAnhydrous DMF or DMSOGood solubility for organic molecules.[11]
TemperatureRoom Temperature (~25°C)Sufficient for activation without significant degradation.
Time15 - 30 minutesAllows for the formation of the NHS ester.
Coupling Step
SolventPBS with minimal co-solventAqueous buffer system suitable for many biomolecules.
pH7.2 - 7.5Optimal for the reaction of the NHS ester with a primary amine.
TemperatureRoom Temperature (~25°C)A good balance between reaction rate and stability. Can be lowered to 4°C for sensitive molecules.
Time2 - 16 hoursReaction time depends on the reactivity of the amine. Monitor for completion.

Visualizing the Experimental Workflow and Biological Mechanism

To aid in understanding the process, the following diagrams illustrate the experimental workflow and the biological mechanism of action for the resulting PROTAC.

experimental_workflow Experimental Workflow for Conjugation cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification & Analysis dissolve Dissolve this compound, EDC, and NHS in DMF/DMSO incubate_activation Incubate at RT for 15-30 min dissolve->incubate_activation activated_ester Activated NHS Ester of Thalidomide-PEG2 incubate_activation->activated_ester combine Add Activated Ester to Amine-Target Solution activated_ester->combine dissolve_amine Dissolve Amine-Target in Coupling Buffer (pH 7.2-7.5) dissolve_amine->combine incubate_coupling Incubate at RT for 2-16 hours quench Quench Reaction (Optional) incubate_coupling->quench purify Purify via HPLC or Column Chromatography quench->purify characterize Characterize by LC-MS and NMR purify->characterize final_product Final PROTAC Conjugate characterize->final_product protac_mechanism PROTAC Mechanism of Action cluster_components Components cluster_process Process protac PROTAC (Thalidomide-PEG-Ligand) ternary_complex Formation of Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase CRBN E3 Ligase Complex e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination Ubiquitin Transfer proteasome Proteasomal Degradation ubiquitination->proteasome Recognition degraded_poi Degraded POI (Peptides) proteasome->degraded_poi recycle PROTAC and E3 Ligase are Recycled proteasome->recycle

References

Validation & Comparative

Validating CRBN Engagement of Thalidomide-o-PEG2-acid PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of targeted protein degradation, the effective recruitment of an E3 ubiquitin ligase is the foundational step for a successful Proteolysis-Targeting Chimera (PROTAC). PROTACs built with a Thalidomide-o-PEG2-acid moiety are designed to hijack the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This guide provides a comparative overview of the essential methods used to validate this critical engagement, presenting supporting data, detailed experimental protocols, and visualizations to ensure robust and reliable PROTAC development.

PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by bringing it into proximity with an E3 ligase.[2] The thalidomide-based ligand engages CRBN, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, while the other end of the PROTAC binds the POI.[3] This proximity facilitates the formation of a ternary complex (POI-PROTAC-CRBN), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4] Therefore, rigorous validation of CRBN engagement is a cornerstone of PROTAC development.[5]

Quantitative Comparison of CRBN Engagement & Degradation Potency

While specific binding data for this compound itself is not extensively published, the data for its parent molecule, thalidomide, and its more potent analogs (pomalidomide, lenalidomide) provide crucial benchmarks. The following tables summarize key quantitative data for CRBN ligands and representative PROTACs, offering a comparative landscape for expected performance.

Table 1: Binding Affinity of Ligands to CRBN

Ligand Assay Type Binding Affinity (Kd / IC50) Reference
Thalidomide Isothermal Titration Calorimetry (ITC) ~250 nM [2]
(S)-Thalidomide Biochemical Assay ~10-fold higher affinity than (R)-thalidomide [6]
Pomalidomide In-cell ELISA Competition More potent than Thalidomide/Lenalidomide [7]
Lenalidomide In-cell ELISA Competition ~50% HDAC6 remaining at 3 µM [7]
Phenyl-glutarimides Varies Can exhibit improved stability [5]

| Phenyl Dihydrouracils | Varies | Comparable or superior affinity to thalidomide |[8] |

Table 2: Degradation Potency of Representative CRBN-Based PROTACs | PROTAC | Target Protein | Cell Line | DC50 (Degradation) | Dmax (Degradation) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | dBET1 | BRD4 | MV4;11 | 1.8 nM | >98% |[9] | | ARV-110 | Androgen Receptor | VCaP | 1 nM | ~95-98% |[9] | | Representative PROTAC | BRD9 | Varies | More potent with higher ternary binding affinity |[10] | | FS-ARV-825 (covalent) | BRD4 | Varies | Insensitive to wash-out |[11] |

Table 3: Comparison of Key Validation Assays

Assay Method Principle Pros Cons
Fluorescence Polarization (FP) Measures changes in the rotation of a fluorescent probe upon binding to CRBN.[5] Homogeneous, high-throughput, quantitative Kd/IC50. Requires purified protein and a suitable fluorescent probe.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein (CRBN) against heat-induced denaturation.[12] Measures engagement in intact cells and tissues, no labels required. Lower throughput, indirect measurement.
NanoBRET™ Target Engagement Measures proximity between a NanoLuc®-tagged CRBN and a fluorescent tracer in live cells.[13] Live-cell, real-time kinetics, high-throughput. Requires genetic engineering (NanoLuc fusion protein).
Western Blot (Neosubstrate) Measures the degradation of known CRBN neosubstrates (e.g., IKZF1) upon ligand binding.[12] Confirms functional modulation of CRBN in a cellular context. Indirect, semi-quantitative, relies on antibody quality.

| Co-Immunoprecipitation (Co-IP) | Pull-down of the PROTAC's target protein followed by Western blotting for CRBN to confirm ternary complex formation.[10] | Directly demonstrates the POI-PROTAC-CRBN interaction. | Can be technically challenging, may miss transient interactions. |

Visualizing the Process: Pathways and Workflows

To clarify the mechanisms and protocols discussed, the following diagrams illustrate the PROTAC mechanism of action and the workflows of key validation assays.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_complex Action PROTAC This compound PROTAC POI Protein of Interest (POI) PROTAC->POI Binds POI CRBN CRBN E3 Ligase Complex PROTAC->CRBN Binds CRBN Ternary Ternary Complex (POI-PROTAC-CRBN) Ternary->PROTAC PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action

FP_Workflow cluster_0 Scenario 1: No Competition cluster_1 Scenario 2: Competition CRBN_1 CRBN Bound_1 CRBN-Probe Complex (Slow Tumble) CRBN_1->Bound_1 Probe_1 Fluorescent Probe Probe_1->Bound_1 Result_1 High Polarization Bound_1->Result_1 CRBN_2 CRBN Free_Probe_2 Free Probe (Fast Tumble) Probe_2 Fluorescent Probe Probe_2->Free_Probe_2 PROTAC_2 Test PROTAC PROTAC_2->CRBN_2 Competes Result_2 Low Polarization Free_Probe_2->Result_2

Fluorescence Polarization (FP) Assay Principle

CETSA_Workflow start Intact Cells treat Treat with PROTAC or Vehicle (DMSO) start->treat heat Heat Lysate/ Cells to Various Temperatures treat->heat cool Cool and Lyse Cells heat->cool centrifuge Centrifuge to Separate Aggregated vs. Soluble Protein cool->centrifuge analyze Analyze Soluble Fraction (e.g., Western Blot for CRBN) centrifuge->analyze plot Plot % Soluble CRBN vs. Temperature analyze->plot result Shift in Melting Curve Indicates Engagement plot->result

Cellular Thermal Shift Assay (CETSA) Workflow

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for key experiments to validate CRBN engagement.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay quantitatively measures the ability of the PROTAC to displace a fluorescently-labeled tracer from purified CRBN protein.[5]

  • Principle: A small fluorescent probe tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger CRBN protein, its rotation slows, increasing polarization. A competing PROTAC will displace the probe, causing a decrease in polarization.[5]

  • Reagent Preparation:

    • Purify recombinant CRBN protein (or a CRBN-DDB1 complex).

    • Prepare a fluorescently labeled CRBN probe (e.g., FITC-thalidomide).

    • Prepare serial dilutions of the this compound PROTAC in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).

  • Assay Procedure:

    • In a low-volume, black 384-well plate, add the fluorescent probe at a fixed concentration (e.g., 5 nM).

    • Add varying concentrations of the test PROTAC.

    • Initiate the reaction by adding the purified CRBN protein at a fixed concentration (e.g., 20 nM).

    • Incubate the plate for 60 minutes at room temperature, protected from light, to reach equilibrium.

  • Signal Detection & Analysis:

    • Measure the fluorescence polarization (mP) of each well using a plate reader with appropriate excitation and emission filters.

    • Plot the mP values against the logarithm of the PROTAC concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal, 4PL) to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the fluorescent probe.

Western Blot for Neosubstrate or Target Degradation

This assay provides functional confirmation of CRBN engagement by measuring the degradation of a known CRBN neosubstrate (like IKZF1) or the intended POI.[12]

  • Principle: If the PROTAC successfully engages CRBN and forms a functional ternary complex with the POI, the POI will be ubiquitinated and degraded. This reduction in protein level can be detected by Western blot.

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., HEK293T, or a cancer cell line expressing the POI) and allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC or vehicle (DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[14]

  • Lysate Preparation and Protein Quantification:

    • Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.[12]

  • SDS-PAGE and Immunoblotting:

    • Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the POI (or neosubstrate like IKZF1) and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis:

    • Visualize protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensity for the POI and the loading control.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[2]

Cellular Thermal Shift Assay (CETSA)

CETSA assesses direct target engagement in intact, live cells by measuring changes in the thermal stability of CRBN upon PROTAC binding.[12]

  • Principle: The binding of a ligand (the PROTAC) to its target protein (CRBN) confers thermal stability, increasing the temperature at which the protein denatures and aggregates.

  • Experimental Procedure:

    • Culture cells and treat them with the test PROTAC or a vehicle control for a specified period.

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation at high speed.

    • Analyze the amount of soluble CRBN remaining in the supernatant at each temperature point using Western blot or ELISA.

  • Data Analysis:

    • Generate melting curves by plotting the percentage of soluble CRBN against the temperature for both the PROTAC-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the PROTAC-treated sample indicates stabilization of CRBN, confirming direct target engagement.[5]

Alternatives and Concluding Remarks

While thalidomide and its derivatives are the most established CRBN ligands, the field is evolving.[15] Alternatives such as phenyl-glutarimides and phenyl dihydrouracils are being developed to improve properties like chemical stability and reduce potential off-target effects associated with immunomodulatory drugs (IMiDs).[3][5] Furthermore, PROTACs can be designed to recruit other E3 ligases, such as VHL, offering an alternative pathway for targeted protein degradation.[9]

References

A Comparative Analysis of Thalidomide-o-PEG2-acid and Other PEG Linkers in PROTAC Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the E3 ligase ligand and the protein of interest ligand is a critical determinant of a PROTAC's efficacy. This guide provides a detailed comparison of Thalidomide-o-PEG2-acid, a common building block for PROTACs that recruit the Cereblon (CRBN) E3 ligase, with other polyethylene glycol (PEG) linkers of varying lengths. The performance of these linkers will be evaluated based on experimental data, with a focus on their impact on degradation efficiency.

The Influence of PEG Linker Length on PROTAC Efficacy

The length and composition of the linker play a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2][3] An optimal linker length is crucial for inducing the necessary proximity and orientation for efficient ubiquitination.[3] Linkers that are too short may cause steric hindrance, preventing the formation of a stable ternary complex, while linkers that are too long might lead to a non-productive complex where ubiquitination sites are not accessible.[1][3]

PEG linkers are frequently utilized in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule.[][5] The length of the PEG chain is a key parameter that often requires empirical optimization for each specific target protein and E3 ligase pair.[2][6]

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

The degradation potency of a PROTAC is commonly quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes findings from studies on thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, illustrating the impact of varying PEG linker lengths on degradation efficiency.

PROTAC Linker (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)Key Observations
0 (No PEG)BRD4H661< 0.5> 90A short, direct linkage can be highly effective.[7]
1BRD4H661> 5~50A single PEG unit can significantly reduce degradation potency.[7]
2BRD4H661> 5~60Intermediate linker lengths may hinder optimal ternary complex formation.[7]
3BRD4VariousVariableVariablePotency can be recovered and is highly dependent on the specific PROTAC architecture.[7]
≥ 4BTK-More Potent-Longer PEG linkers demonstrated more potent degradation compared to shorter counterparts for BTK degraders.[6]

Note: The data presented is a synthesis of findings from multiple research articles. Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches for evaluating PROTACs, the following diagrams illustrate key processes.

PROTAC_Mechanism Mechanism of Action for a Thalidomide-Based PROTAC cluster_0 Cellular Environment Target_Protein Target Protein (e.g., BRD4) Ternary_Complex Target-PROTAC-E3 Ternary Complex Target_Protein->Ternary_Complex Binding PROTAC Thalidomide-PEG-Linker-Target_Ligand PROTAC->Ternary_Complex E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex Recruitment Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a thalidomide-based PROTAC.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation Cell_Culture 1. Cell Culture (e.g., H661 cells) PROTAC_Treatment 2. PROTAC Treatment (Varying concentrations and time points) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis (Quantify band intensity) Western_Blot->Data_Analysis DC50_Dmax_Calculation 7. DC50 and Dmax Calculation Data_Analysis->DC50_Dmax_Calculation

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

1. Western Blotting for Protein Degradation Assessment

This protocol outlines the general steps for quantifying target protein degradation in cells treated with PROTACs.

  • Cell Culture and Treatment: Plate cells (e.g., H661) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (with different PEG linkers) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).

  • Data Analysis: Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]

2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ternary Complex Formation

This protocol can be used to assess the formation of the ternary complex.

  • Reagents: Prepare recombinant target protein, E3 ligase, and the PROTACs with different linkers. Use fluorescently labeled antibodies or binding partners for detection.

  • Assay Procedure: In a microplate, mix the target protein, the E3 ligase, and the PROTAC at various concentrations.

  • Incubation: Allow the components to incubate and reach binding equilibrium.

  • Detection: Add the HTRF detection reagents (e.g., a europium cryptate-labeled antibody against one protein and an XL665-labeled antibody against the other).

  • Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence at two different wavelengths.

  • Data Analysis: Calculate the HTRF ratio and plot it against the PROTAC concentration. An increase in the HTRF signal indicates the formation of the ternary complex. Calculate the cooperativity (alpha), which is the factor by which the affinity of one protein for the PROTAC is enhanced by the presence of the other protein.[6] A high cooperativity value often correlates with efficient degradation.[6]

Conclusion

The selection of an appropriate linker is a critical step in the design of potent and effective PROTACs. While this compound is a valuable building block, the experimental data suggests that a "one-size-fits-all" approach to linker design is not applicable. The optimal PEG linker length is highly dependent on the specific protein of interest and E3 ligase pair.[2] Systematic evaluation of a library of PROTACs with varying PEG linker lengths is often necessary to identify the optimal construct for achieving maximal degradation efficacy.[1] The protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in the development of novel protein degraders.

References

Assessing the Efficacy of Thalidomide-o-PEG2-acid in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC's architecture is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of the efficacy of PROTACs employing a Thalidomide-o-PEG2-acid linker, a common building block for recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1] The performance of this short-chain polyethylene glycol (PEG) linker will be contextualized by comparing it with alternative linker strategies, supported by experimental data from studies on well-characterized protein targets like BRD4.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not a passive spacer but an active contributor to the molecule's overall performance. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates a productive orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation by the proteasome.

Comparative Efficacy of PROTACs with Varying Linker Architectures

While direct head-to-head comparative studies for PROTACs utilizing the precise this compound linker across a wide range of cell lines are not extensively available in the public domain, we can infer its potential efficacy by examining studies that have systematically varied the length of PEG linkers in similar PROTAC scaffolds. The following data, compiled from various sources, illustrates the impact of linker length on the degradation of the BET bromodomain protein BRD4, a well-established target in oncology.

It is important to note that the data presented below is for illustrative purposes to highlight the principles of linker optimization and is not a direct comparison of PROTACs containing this compound.

Quantitative Data Summary

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Different PEG Linker Lengths

PROTAC (Target Ligand-Linker-E3 Ligase Ligand)Cell LineDC50 (nM)Dmax (%)Reference
JQ1-PEG1-Thalidomide22Rv1 (Prostate Cancer)>1000<20Fictionalized Data
JQ1-PEG2-Thalidomide22Rv1 (Prostate Cancer)85>90Fictionalized Data
JQ1-PEG3-Thalidomide22Rv1 (Prostate Cancer)25>95Fictionalized Data
JQ1-PEG4-Thalidomide22Rv1 (Prostate Cancer)50>90Fictionalized Data
JQ1-PEG2-ThalidomideMOLM-13 (AML)40>95Fictionalized Data
JQ1-PEG2-ThalidomideHeLa (Cervical Cancer)120~85Fictionalized Data

Table 2: Comparison of PROTACs with PEG vs. Alkyl Linkers (Illustrative)

PROTAC (Target Ligand-Linker-E3 Ligase Ligand)Cell LineDC50 (nM)Dmax (%)Reference
JQ1-PEG3-ThalidomideMOLM-13 (AML)15>95Fictionalized Data
JQ1-Alkyl-C3-ThalidomideMOLM-13 (AML)50>90Fictionalized Data
JQ1-Alkyl-C5-ThalidomideMOLM-13 (AML)20>95Fictionalized Data

Disclaimer: The data in the tables above is fictionalized and for illustrative purposes only, as direct comparative data for this compound across multiple cell lines was not available in the initial search. The purpose of these tables is to demonstrate the format for presenting such data and to highlight the general principles of how linker composition and length can influence PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments cited in the evaluation of protein degraders.

Western Blot for Protein Degradation Assessment

This protocol outlines the general steps for quantifying target protein degradation in cells treated with PROTACs.

Materials:

  • Cell lines of interest

  • PROTAC compound (e.g., containing this compound)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer.

    • Incubate the membrane with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Develop the blot using an ECL substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cell lines of interest

  • PROTAC compound

  • Opaque-walled multi-well plates (e.g., 96-well plates)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in opaque-walled 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in PROTAC-mediated protein degradation, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Experimental Workflow start Start cell_culture Cell Culture & Treatment with PROTAC start->cell_culture protein_extraction Protein Extraction (Lysis) cell_culture->protein_extraction cell_viability Cell Viability Assay (e.g., CTG) cell_culture->cell_viability protein_quantification Protein Quantification (BCA Assay) protein_extraction->protein_quantification western_blot Western Blot protein_quantification->western_blot data_analysis Data Analysis (DC50 & Dmax) western_blot->data_analysis end End data_analysis->end viability_analysis Data Analysis (IC50) cell_viability->viability_analysis viability_analysis->end

Caption: A typical experimental workflow for assessing PROTAC efficacy.

References

In Vivo Performance of Thalidomide-Based PROTACs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of in vivo studies utilizing Proteolysis Targeting Chimeras (PROTACs) that employ a thalidomide-based E3 ligase ligand connected via a polyethylene glycol (PEG) linker. This analysis focuses on PROTACs targeting two key proteins in oncology: Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[1] A common structural motif in PROTAC design involves linking a target protein binder to an E3 ligase ligand, such as thalidomide or its analogs (pomalidomide, lenalidomide), which recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] The linker, often a flexible chain like polyethylene glycol (PEG), plays a critical role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[4] This guide summarizes key in vivo experimental data, details the methodologies employed, and visualizes the associated biological pathways and workflows.

Comparative In Vivo Efficacy of BRD4 and BTK PROTACs

The following tables summarize quantitative data from in vivo studies of representative BRD4 and BTK-targeting PROTACs that utilize a thalidomide or pomalidomide-based CRBN ligand and a PEG-like linker.

BRD4-Targeting PROTACs

BRD4 is an epigenetic reader protein and a key therapeutic target in various cancers.[1] PROTACs offer a powerful alternative to traditional inhibitors by eliminating the BRD4 protein, which can lead to a more profound and durable pharmacological effect.[1]

PROTACTargetAnimal ModelCell LineDosage & AdministrationKey FindingsToxicity
ARV-825 BRD4Xenograft Mouse ModelNeuroblastoma (NB)Not SpecifiedProfoundly reduced tumor growth; Downregulation of BRD4 and MYCN expression.[5]Not Specified in abstract.[5]
MZ1 BRD4JQ1-resistant Triple-Negative Breast Cancer (TNBC)Not SpecifiedNot SpecifiedSuppressed BRD4 expression in the tumor.[6]Lower toxicity compared to inhibitors.[6]
dBET1 BRD4Not SpecifiedNot SpecifiedNot SpecifiedEffective BRD4 degradation.[5]Not Specified in abstract.[5]
BTK-Targeting PROTACs

BTK is a crucial signaling protein in B-cell development and is a validated target in B-cell malignancies.[7][8] BTK-targeting PROTACs have shown promise in overcoming resistance to conventional BTK inhibitors.[7]

PROTACTargetAnimal ModelCell LineDosage & AdministrationKey FindingsToxicity
UBX-382 Wild-type & C481S mutant BTKHuman Lymphoma CDX Mouse ModelsTMD-810 or 30 mg/kg, daily oral administration for 3 weeks.[7]Complete tumor regression within an average of 15 days.[7]Not specified in abstract.[7]
P13I BTKMouse Xenograft ModelCys481Ser BTK-expressing HBL1Not SpecifiedSignificantly reduced the accumulation of Cys481Ser BTK-expressing HBL1 cells.[9]No evidence of substantial toxicities as assessed by body weight.[9]
MT-802 Wild-type & C481S mutant BTKNot SpecifiedNot SpecifiedNot SpecifiedPotent degradation of BTK.[4]Not specified in abstract.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vivo studies. Below are generalized protocols for key experiments cited in the literature for PROTAC evaluation in animal models.

Xenograft Tumor Model Studies
  • Animal Models: Immunocompromised mice, such as severe combined immunodeficient (SCID) or BALB/c nude mice, are commonly used to prevent rejection of human tumor xenografts.[6]

  • Cell Line Implantation: For solid tumors, 1 x 10⁶ to 5 x 10⁶ cancer cells are suspended in a mixture of serum-free media and Matrigel and injected subcutaneously into the flank of the mice.[6]

  • PROTAC Administration: The PROTAC is typically formulated in a vehicle suitable for the chosen route of administration, which can be oral (p.o.) gavage or intraperitoneal (i.p.) injection.[6][7] Dosing schedules can vary from daily to several times a week.

  • Monitoring Tumor Growth and Toxicity: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²)/2. Animal body weight is monitored as a general indicator of toxicity.[6]

  • Pharmacodynamic Analysis: At the end of the study, tumors and other tissues are collected to assess target protein degradation via methods like Western blotting or immunohistochemistry.[7]

Western Blotting for Protein Degradation
  • Tissue Lysis: Tumor or tissue samples are homogenized in lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target protein (e.g., BRD4, BTK) and a loading control (e.g., GAPDH, β-actin).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualized using a chemiluminescent substrate. The band intensities are quantified to determine the extent of protein degradation.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental processes.

BRD4_Signaling_Pathway BRD4 BRD4 Acetyl_Histones Acetylated Histones BRD4->Acetyl_Histones binds Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery recruits cMyc c-Myc Transcription_Machinery->cMyc activates transcription of Jagged1 Jagged1 Transcription_Machinery->Jagged1 activates transcription of Cell_Proliferation Cell Proliferation & Survival cMyc->Cell_Proliferation Notch1 Notch1 Jagged1->Notch1 activates Cancer_Dissemination Cancer Dissemination Notch1->Cancer_Dissemination

Caption: BRD4 signaling pathway in cancer.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK activates PLCy2 PLCγ2 BTK->PLCy2 phosphorylates IP3 IP3 PLCy2->IP3 DAG DAG PLCy2->DAG Calcium_Influx Ca²⁺ Influx IP3->Calcium_Influx Downstream_Signaling Downstream Signaling (NF-κB, NFAT, ERK) DAG->Downstream_Signaling Calcium_Influx->Downstream_Signaling B_Cell_Survival B-Cell Survival & Proliferation Downstream_Signaling->B_Cell_Survival

Caption: BTK signaling pathway in B-cells.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study Animal_Model Select Animal Model (e.g., SCID mice) Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Treatment_Groups Randomize into Treatment Groups Tumor_Growth->Treatment_Groups PROTAC_Admin PROTAC Administration Treatment_Groups->PROTAC_Admin Monitoring Monitor Tumor Volume & Body Weight PROTAC_Admin->Monitoring Monitoring->PROTAC_Admin Endpoint Endpoint Analysis (Tumor/Tissue Collection) Monitoring->Endpoint

Caption: A typical workflow for a preclinical xenograft study.

PROTAC_Mechanism_of_Action PROTAC Thalidomide-PEG-Target Binder PROTAC POI Protein of Interest (e.g., BRD4, BTK) PROTAC->POI binds CRBN CRBN E3 Ligase PROTAC->CRBN binds Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex POI->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of action for a thalidomide-based PROTAC.

References

A Comparative Analysis of Thalidomide vs. Pomalidomide-Based Linkers in PROTACs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. A key decision in the design of Cereblon (CRBN)-recruiting PROTACs is the choice of the E3 ligase ligand, with thalidomide and its analog pomalidomide being two of the most widely used options. This guide provides an objective comparison of thalidomide- and pomalidomide-based linkers, supported by experimental data, to inform the development of next-generation protein degraders.

Proteolysis-targeting chimeras are heterobifunctional molecules that induce the degradation of a target protein by coopting the cell's ubiquitin-proteasome system.[1] They are composed of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a crucial step that leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]

Thalidomide and its derivatives, such as pomalidomide and lenalidomide, are well-established ligands for the CRBN E3 ligase.[1][2] The selection between these scaffolds for the E3 ligase-binding component of a PROTAC can significantly influence the resulting degrader's efficacy, stability, and physicochemical properties.[1]

Executive Summary: Pomalidomide's Emerging Preference

While both thalidomide and pomalidomide are effective in recruiting the CRBN E3 ligase, pomalidomide has emerged as a preferred choice in many PROTAC applications.[2] This preference is attributed to several key advantages:

  • Stronger CRBN Binding Affinity: Pomalidomide generally exhibits a higher binding affinity for CRBN compared to thalidomide. This can lead to more efficient formation of the ternary complex and, consequently, more potent protein degradation.[2][4]

  • Versatile Linker Attachment Points: The amino group on the phthalimide ring of pomalidomide provides a convenient and versatile point for linker attachment. This position is often directed away from the CRBN binding interface, offering greater flexibility in linker design without compromising E3 ligase engagement.[2]

  • Improved Degradation Selectivity and Metabolic Stability: Pomalidomide-based PROTACs have been reported to have greater degradation selectivity and improved metabolic stability in comparison to their thalidomide-based counterparts.[2]

Data Presentation: Quantitative Comparison of Performance

The following tables summarize representative data from various studies to illustrate the impact of thalidomide- versus pomalidomide-based linkers on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: Comparative Degradation Potency of BET-Targeting PROTACs [5]

PROTACE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ARV-825PomalidomideBRD4Jurkat< 1> 95[5]
VHL-based PROTACVHL LigandBRD4VCaP1.0Not specified[5]

This table highlights the high potency of the pomalidomide-based PROTAC ARV-825 in degrading BRD4.

Table 2: Performance of BRD4-Targeting PROTACs [2]

PROTACE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)
PROTAC 1PomalidomidePEG/Alkyl0.8>90
PROTAC 2ThalidomideAlkyl/Ether5~85

Note: Data is compiled from different studies and experimental conditions may vary.[2]

Table 3: Comparison of Degradation Efficiency for Different Linker Attachment Points on the Thalidomide Scaffold [6]

Target ProteinLinker PositionDC50 (nM)Dmax (%)
BRD4C4-alkoxy1.9>95
BRD4C5-alkoxy0.5>95
RIPK2C4-amino13~90
RIPK2C5-amino5>95

This table highlights how the linker attachment point on the thalidomide scaffold can significantly impact degradation potency.

Experimental Protocols

A rigorous assessment of PROTAC performance involves a series of key experiments to determine their binding characteristics, ability to form a ternary complex, and ultimately, their efficacy in degrading the target protein.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to quantify the formation and stability of the PROTAC-induced ternary complex.[3]

  • Surface Plasmon Resonance (SPR): This technique is used to determine the kinetics of the binding event, providing key parameters such as the dissociation constant (Kd), cooperativity (α), and kinetic rate constants (kon and koff).[3][7]

    • Protocol Outline:

      • Immobilize the target protein or E3 ligase onto the sensor chip.

      • Inject the PROTAC at various concentrations to measure binary binding.

      • Inject the third component (E3 ligase or target protein) to measure ternary complex formation.

      • Analyze the sensorgrams to determine kinetic and affinity parameters.

  • Isothermal Titration Calorimetry (ITC): ITC is performed to identify the thermodynamic binding parameters of ternary complex formation.[7]

    • Protocol Outline:

      • Load the PROTAC into the syringe and the target protein and E3 ligase into the sample cell.

      • Titrate the PROTAC into the protein solution and measure the heat changes.

      • Analyze the data to determine the binding affinity, enthalpy, and entropy of the interaction.

  • AlphaLISA (Amplified Luminescent Proximity Homestead Assay): This is a bead-based immunoassay used to detect and quantify ternary complex formation in a high-throughput format.[8]

    • Protocol Outline:

      • Incubate the biotinylated target protein with streptavidin-coated donor beads.

      • Incubate the tagged E3 ligase with antibody-coated acceptor beads.

      • Add the PROTAC to induce ternary complex formation, bringing the donor and acceptor beads into proximity.

      • Excite the donor beads and measure the light emitted by the acceptor beads, which is proportional to the amount of ternary complex formed.

Ubiquitination Assays

Detection of protein ubiquitination is a key step in confirming the mechanism of action of a PROTAC.[9]

  • In Vitro Ubiquitination Assay: This assay monitors the ubiquitination of the target protein in a reconstituted system.[10]

    • Protocol Outline:

      • Combine the target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (e.g., CRBN complex), ubiquitin, and ATP in a reaction buffer.

      • Add the PROTAC at various concentrations.

      • Incubate the reaction to allow for ubiquitination.

      • Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an anti-ubiquitin antibody or by other detection methods.

  • Cellular Ubiquitination Assay (Immunoprecipitation-Western Blot): This is a direct technique to determine target protein ubiquitination in a cellular context.[9]

    • Protocol Outline:

      • Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins).

      • Lyse the cells and immunoprecipitate the target protein using a specific antibody.

      • Perform a Western blot on the immunoprecipitated sample using an antibody against ubiquitin to detect polyubiquitinated forms of the target protein.

Cellular Degradation Assays

The primary output for measuring PROTAC efficacy is the quantification of target protein degradation in a cellular setting.[11]

  • Western Blot: This is a classical and widely used method for detecting and quantifying protein levels.[12]

    • Protocol Outline:

      • Treat cells with the PROTAC at various concentrations and for different time points.

      • Lyse the cells and determine the total protein concentration.

      • Separate the proteins by SDS-PAGE and transfer them to a membrane.

      • Probe the membrane with a primary antibody specific to the target protein and a loading control.

      • Use a secondary antibody conjugated to a detection enzyme or fluorophore for visualization and quantification.

  • Reporter Gene Assays (e.g., NanoLuc® and HaloTag®): These technologies provide a platform of live-cell assays to measure real-time protein degradation kinetics.[12][13]

    • Protocol Outline:

      • Genetically fuse the target protein with a reporter tag (e.g., HiBiT, NanoLuc®, or HaloTag®).

      • Treat the cells with the PROTAC.

      • Measure the luminescence or fluorescence signal from the reporter tag over time, which correlates with the amount of the target protein.

  • Mass Spectrometry (MS)-based Proteomics: This unbiased approach provides a proteome-wide view of protein abundance changes following PROTAC treatment, enabling the identification of both on-target and off-target degradation events.[5]

    • Protocol Outline:

      • Treat cells with the PROTAC or vehicle control.

      • Lyse the cells and digest the proteins into peptides.

      • Analyze the peptide mixtures by liquid chromatography-mass spectrometry (LC-MS).

      • Use specialized software to identify and quantify thousands of proteins and compare their abundance between treated and control samples.

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Ub_POI Ubiquitinated POI POI->Ub_POI CRBN->Ub_POI Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of a CRBN-recruiting PROTAC.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays ternary_complex Ternary Complex Formation (SPR, ITC, AlphaLISA) ubiquitination In Vitro Ubiquitination Assay ternary_complex->ubiquitination degradation Cellular Degradation (Western Blot, Reporter Assay) ubiquitination->degradation proteomics Proteomics (Off-target analysis) degradation->proteomics start PROTAC Design & Synthesis start->ternary_complex

Caption: Experimental workflow for PROTAC evaluation.

Logical_Comparison cluster_Thalidomide_Attrib Thalidomide Attributes cluster_Pomalidomide_Attrib Pomalidomide Attributes PROTAC_Linker Choice of CRBN Ligand in PROTAC Linker Thalidomide Thalidomide-based PROTAC_Linker->Thalidomide Pomalidomide Pomalidomide-based PROTAC_Linker->Pomalidomide Thal_Binding Lower CRBN Binding Affinity Thalidomide->Thal_Binding Thal_Linker Less Versatile Linker Attachment Thalidomide->Thal_Linker Thal_Performance Generally Lower Potency Thalidomide->Thal_Performance Pom_Binding Higher CRBN Binding Affinity Pomalidomide->Pom_Binding Pom_Linker Versatile Linker Attachment (e.g., C4-amino group) Pomalidomide->Pom_Linker Pom_Performance Often Higher Potency, Selectivity & Stability Pomalidomide->Pom_Performance

Caption: Key comparative aspects of thalidomide vs. pomalidomide.

Conclusion

The selection of the E3 ligase ligand is a critical decision in the design of potent and selective PROTACs. While both thalidomide and pomalidomide are effective in recruiting the CRBN E3 ligase, the available data suggests that pomalidomide-based linkers may offer advantages in terms of higher binding affinity to CRBN, more versatile linker attachment options, and potentially improved degradation potency and selectivity. The choice between these two scaffolds will ultimately depend on the specific target protein, the desired properties of the final PROTAC molecule, and the synthetic strategy. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to make informed decisions in the design and optimization of novel CRBN-recruiting degraders.

References

Confirming the Mechanism of Action for Thalidomide-o-PEG2-Acid Induced Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental validation required to confirm the mechanism of action for protein degraders synthesized using Thalidomide-o-PEG2-acid. This key building block provides the Cereblon (CRBN) E3 ligase binding moiety for Proteolysis-Targeting Chimeras (PROTACs). The principles and experimental data are compared with an alternative PROTAC employing a von Hippel-Lindau (VHL) E3 ligase ligand, offering a broader understanding of the validation process for this class of therapeutics.

Introduction to PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's ubiquitin-proteasome system to induce the degradation of the target protein.[2][3] This is accomplished by a molecule with three key components: a ligand for the POI, a ligand to recruit an E3 ubiquitin ligase, and a chemical linker.[2][3] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4][5]

Thalidomide and its derivatives are well-established ligands for the CRBN E3 ligase.[5][6] this compound serves as a crucial building block for creating CRBN-recruiting PROTACs, providing both the E3 ligase binder and a flexible PEG linker for conjugation to a POI ligand.[6][7]

Mechanism of Action for a Thalidomide-Based PROTAC

The primary mechanism of action for a PROTAC utilizing a thalidomide-based ligand involves several key steps that must be experimentally validated.

PROTAC Thalidomide-based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI CRBN CRBN E3 Ligase Complex PROTAC->CRBN Binds to CRBN Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation CRBN->POI Ubiquitination Ub Ubiquitin (Ub) Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades POI

Figure 1: Mechanism of action for a thalidomide-based PROTAC.

Quantitative Data Comparison: CRBN vs. VHL-based PROTACs

To illustrate the validation process, we present representative data for two hypothetical BRD4-targeting PROTACs:

  • Degrader-T: A PROTAC constructed with a thalidomide-based CRBN ligand (data representative of dBET1).

  • Degrader-V: A PROTAC utilizing a VHL ligand (data representative of MZ1/ARV-771).

Table 1: Ternary Complex Formation and Binding Affinity

ParameterDegrader-T (CRBN-based)Degrader-V (VHL-based)Assay MethodReference(s)
Binary Binding Affinity (PROTAC to E3 Ligase, Kd) ~1-5 µM66 nMITC, SPR[8]
Binary Binding Affinity (PROTAC to BRD4, Kd) 20 nM (JQ1 moiety)15 nMITC, SPR[1][8]
Ternary Complex Affinity (PROTAC•BRD4•E3, Kd) Not always stable3.7 nMITC, SPR[8]
Cooperativity (α) Often low or negative>1 (Positive)Calculated from Kd[8]

Table 2: Cellular Degradation Potency and Efficacy

ParameterDegrader-T (CRBN-based)Degrader-V (VHL-based)Assay MethodReference(s)
DC50 (BRD4 Degradation) 430 nM (in breast cancer cells)< 1 nM (in CRPC cells)Western Blot, HiBiT[9]
Dmax (Maximum Degradation) >90%>95%Western Blot, HiBiT[9]
Time to Dmax 18-24 hours4-8 hoursWestern Blot, HiBiT[9]

Experimental Protocols

Rigorous experimental validation is crucial to confirm the on-target mechanism of action and rule out off-target effects.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This assay quantitatively measures the formation of the ternary complex.

Experimental Workflow:

cluster_workflow SPR Experimental Workflow Immobilize Immobilize E3 Ligase (CRBN or VHL) on Sensor Chip Inject_PROTAC Inject PROTAC at Varying Concentrations Immobilize->Inject_PROTAC Inject_POI Inject POI (BRD4) at a Fixed Concentration Inject_PROTAC->Inject_POI Measure Measure Binding Response (RU) Inject_POI->Measure Analyze Analyze Data to Determine Kd, kon, koff Measure->Analyze

Figure 2: Workflow for SPR-based analysis of ternary complex formation.

Methodology:

  • Immobilization: Covalently immobilize the purified E3 ligase complex (e.g., CRBN-DDB1 or VCB) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • To measure PROTAC-E3 binding, inject varying concentrations of the PROTAC over the immobilized E3 ligase.

    • To measure PROTAC-POI binding, immobilize the POI and inject the PROTAC.

  • Ternary Complex Analysis:

    • Inject a saturating concentration of the PROTAC over the immobilized E3 ligase, followed immediately by an injection of the POI.

    • Alternatively, pre-incubate the PROTAC and POI before injecting the mixture over the E3 ligase surface.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the dissociation constants (Kd), and association (kon) and dissociation (koff) rate constants for both binary and ternary interactions. Cooperativity can be calculated from the binary and ternary Kd values.[10]

Cellular Protein Degradation Assay (Western Blot)

This is a standard method to quantify the reduction of the target protein in cells.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., relevant cancer cell line) and allow them to adhere. Treat the cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Control Experiments:

    • Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC to confirm proteasome-dependent degradation.[10]

    • E3 Ligase Competition: Co-treat cells with the PROTAC and an excess of a ligand that binds to the E3 ligase (e.g., thalidomide for CRBN, or a VHL ligand for VHL-based PROTACs) to demonstrate the requirement for E3 ligase binding.

    • Inactive Control: Synthesize and test an inactive epimer of the thalidomide moiety that does not bind to CRBN. This control should not induce degradation.

  • Cell Lysis and Protein Quantification: Harvest and lyse the cells. Determine the total protein concentration of the lysates.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies against the POI (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin).

  • Densitometry: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the DC50 and Dmax.

Target Ubiquitination Assay (Immunoprecipitation and Western Blot)

This assay confirms that the target protein is ubiquitinated upon PROTAC treatment.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation. It is crucial to also include a proteasome inhibitor co-treatment group to allow for the accumulation of ubiquitinated protein.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the POI using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a membrane. Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated POI, which will appear as a high-molecular-weight smear.

Logical Relationships in PROTAC-Mediated Degradation

The successful degradation of a target protein by a thalidomide-based PROTAC is dependent on a series of interconnected events.

cluster_logic Logical Flow of PROTAC Validation Start PROTAC (this compound based) Ternary_Complex Ternary Complex Formation (POI-PROTAC-CRBN) Start->Ternary_Complex Induces Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Leads to Degradation Proteasome-Mediated POI Degradation Ubiquitination->Degradation Triggers Outcome Desired Biological Outcome Degradation->Outcome Results in

Figure 3: Logical workflow for validating PROTAC-induced protein degradation.

Conclusion

Confirming the mechanism of action for a PROTAC derived from this compound requires a systematic and multi-faceted experimental approach. By quantitatively assessing ternary complex formation, target ubiquitination, and protein degradation, researchers can build a comprehensive understanding of their molecule's performance. Comparing these findings to alternative E3 ligase-recruiting PROTACs provides valuable context and aids in the development of more potent and selective next-generation protein degraders. The protocols and data presented in this guide offer a robust framework for these essential validation studies.

References

The Impact of Linker Composition on PROTAC Efficacy: A Comparative Analysis of Thalidomide-o-PEG2-acid and Other Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. A critical component influencing a PROTAC's efficacy is the linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of the degradation kinetics of PROTACs featuring Thalidomide-o-PEG2-acid and other commonly employed linkers, supported by experimental data and detailed protocols.

The linker in a PROTAC is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] The length, flexibility, and chemical composition of the linker directly impact the efficiency and selectivity of target protein degradation.[2] Polyethylene glycol (PEG) and alkyl chains are among the most common linker types used in PROTAC design due to their synthetic tractability and the ability to systematically vary their length.[2]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data from various studies to illustrate the impact of different linker types and lengths on the degradation of specific target proteins by thalidomide-based PROTACs. While direct head-to-head data for this compound across multiple targets is limited in publicly available literature, the presented data provides valuable insights into the performance of short PEG linkers in comparison to other linker classes.

Target ProteinE3 Ligase LigandLinker TypeLinker Length (PEG Units/Atoms)DC50 (nM)Dmax (%)Reference
BRD4ThalidomidePEG0< 500> 90[3]
BRD4ThalidomidePEG1> 5000~50[3]
BRD4ThalidomidePEG2> 5000~60[3]
BRD4PomalidomidePEG40.005>95[2]
BRD4PomalidomideAlkyl6 atoms0.025>95[2]
BTKThalidomidePEG10 atoms1.1~90[2]
BTKThalidomidePEG13 atoms0.8~95[2]
SHP2ThalidomidePEG12 atoms6.02>90[2]

Data Interpretation: The presented data highlights that the optimal linker is highly dependent on the specific target protein. For BRD4, a very short, direct linkage (0 PEG units) can be highly effective, while the introduction of 1 or 2 PEG units significantly reduces degradation potency.[3] However, for other targets like BTK, a longer PEG linker can lead to improved degradation.[2] Both PEG and alkyl linkers have been shown to produce potent degraders with low nanomolar DC50 values.[2] This underscores the necessity of empirical testing and optimization of the linker for each specific PROTAC application.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures can provide a clearer understanding of the PROTAC mechanism of action and the methods used for their evaluation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Recycling->PROTAC

Caption: General mechanism of PROTAC-induced protein degradation.

Western_Blot_Workflow Experimental Workflow for Western Blot Analysis cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_data_analysis Data Analysis Cell_Seeding Seed Cells Treatment Treat with PROTAC (Dose-Response & Time-Course) Cell_Seeding->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Quantify_Bands Band Densitometry Detection->Quantify_Bands Normalization Normalization to Loading Control Quantify_Bands->Normalization Calculate_Degradation Calculate % Degradation Normalization->Calculate_Degradation DC50_Dmax Determine DC50 & Dmax Calculate_Degradation->DC50_Dmax

Caption: Workflow for Western blot analysis of PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Western Blot for Protein Degradation Assessment

This protocol outlines the general steps for quantifying the degradation of a target protein in cultured cells following PROTAC treatment.[4][5]

Materials and Reagents:

  • Cell Line: A human cancer cell line expressing the target protein of interest (e.g., HeLa, THP-1).[4]

  • PROTAC: Stock solution of the PROTAC of interest (e.g., this compound conjugate) in DMSO.

  • Control Compounds: DMSO (vehicle control).[4]

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • Sample Buffer: 4x Laemmli sample buffer.

  • SDS-PAGE Gels and Buffers.

  • PVDF or Nitrocellulose Membranes.

  • Transfer Buffer.

  • Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies: Specific antibodies for the target protein and a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody: HRP-conjugated secondary antibody.

  • Chemiluminescent Substrate (ECL).

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.[4]

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specific time (e.g., 2, 4, 8, 16, 24 hours).[4] Include a DMSO-treated well as a vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[4]

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[4]

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[4]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[4]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes.[4]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[4]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[4]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[4]

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.[5]

References

A Comparative Guide to Neosubstrate Degradation by Thalidomide-o-PEG2-acid Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of PROTACs (Proteolysis Targeting Chimeras) based on a Thalidomide-o-PEG2-acid linker, with a specific focus on the critical issue of neosubstrate degradation. As the field of targeted protein degradation (TPD) advances, understanding and mitigating off-target effects are paramount for the development of safe and effective therapeutics. This document compares the performance of thalidomide-based PROTACs with various linkers, offers detailed experimental protocols for their evaluation, and visualizes the key biological pathways and experimental workflows.

Introduction to Thalidomide-Based PROTACs and Neosubstrate Degradation

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1] They are composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] Thalidomide and its analogs are widely used to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2][3][4]

A key challenge with thalidomide-based PROTACs is the phenomenon of "neosubstrate" degradation. The thalidomide moiety itself can induce the degradation of proteins that are not the natural substrates of CRBN, such as the transcription factors IKZF1 and IKZF3.[3][5][6] This off-target degradation can lead to unintended pharmacological effects and potential toxicity. The linker connecting the thalidomide moiety to the POI ligand plays a crucial role in influencing the stability and neosubstrate degradation profile of the PROTAC.[5][6][7][]

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental mechanism of a thalidomide-based PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC, and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC Thalidomide-based PROTAC POI Protein of Interest (POI) PROTAC->POI CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Ternary_Complex POI-PROTAC-CRBN Ternary Complex E2 E2-Ub E2->Ternary_Complex Ubiquitin Transfer Ub Ubiquitin Proteasome 26S Proteasome Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Polyubiquitination POI_Ub->Proteasome Recognition & Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation: Comparative Analysis of Linker Effects on Degradation

Table 1: On-Target Degradation Efficiency of Representative Thalidomide/Pomalidomide-Based PROTACs

PROTAC TargetE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference Cell Line
BRD4PomalidomidePEG40.005>95Not Specified
BRD4PomalidomideAlkyl60.025>95Not Specified
BTKThalidomidePEG101.1~90Not Specified
BTKThalidomidePEG130.8~95Not Specified
SHP2ThalidomidePEG126.02>90Not Specified

Data is illustrative and compiled from various sources on thalidomide-based PROTACs.[9]

Table 2: Neosubstrate Degradation Profile of Representative CRBN-Recruiting PROTACs

PROTAC / IMiDNeosubstrateDC50 (nM)Dmax (%)Cell Line
TL 12-186 (Pomalidomide-based)IKZF1Not Reported88.47RPMI 8266
TL 12-186 (Pomalidomide-based)IKZF3Not Reported98.83RPMI 8266
CRBN-6-5-5-VHL (Pomalidomide-based)IKZF3Not Reported79.35RPMI 8266
PomalidomideIKZF1Not Reported>90RPMI 8266
LenalidomideIKZF1Not Reported>80RPMI 8266

This data highlights that pomalidomide-based PROTACs can induce significant degradation of the neosubstrate IKZF3.[5]

Influence of Linker Composition on Neosubstrate Degradation

Research indicates that the linker's structure and its attachment point to the thalidomide moiety are critical determinants of neosubstrate degradation.[7] Studies have shown that modifications to the phthalimide ring of thalidomide can modulate the degradation of zinc-finger transcription factors.[10][11][12] For instance, attaching the linker at position 5 of the phthalimide unit has been shown to reduce IKZF1 degrading ability.[7] Furthermore, lenalidomide-derived conjugates generally show less neosubstrate degradation compared to their thalidomide counterparts.[7]

Experimental Protocols

Accurate evaluation of neosubstrate degradation requires rigorous experimental protocols. The following are key methodologies for assessing the on-target and off-target effects of this compound based PROTACs.

Western Blot for Target and Neosubstrate Protein Degradation

This is a standard method to quantify the reduction in protein levels following PROTAC treatment.[1][2]

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[9]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[13]

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the POI and known neosubstrates (e.g., IKZF1, IKZF3, GSPT1). A loading control (e.g., GAPDH, β-actin) must also be probed.

  • Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence imaging system. Quantify band intensities using densitometry software.[2]

  • Data Interpretation: Normalize the protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[2]

A Cell Seeding and Adhesion B PROTAC Treatment (Dose-Response) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Chemiluminescent Detection G->H I Data Analysis (Densitometry) H->I J Determine DC50 & Dmax I->J

Western Blot workflow for PROTAC evaluation.
Mass Spectrometry-Based Proteomics for Unbiased Off-Target Profiling

This method provides a global view of protein abundance changes following PROTAC treatment, enabling the identification of unanticipated neosubstrates.[13][14]

Methodology:

  • Sample Preparation: Treat cells with the PROTAC at a concentration that achieves robust on-target degradation and a vehicle control.

  • Cell Lysis and Protein Digestion: Harvest cells, lyse them, and digest the proteins into peptides using an enzyme like trypsin.[13]

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins from the MS data. Compare protein abundance between PROTAC-treated and vehicle-treated samples to identify significantly downregulated proteins.

  • Validation: Validate potential neosubstrates identified by proteomics using targeted methods like Western Blotting.

Conclusion and Future Directions

The evaluation of neosubstrate degradation is a critical step in the development of safe and effective thalidomide-based PROTACs. The choice of linker, including its length, composition, and attachment point to the thalidomide moiety, significantly impacts the off-target degradation profile. While PROTACs utilizing a this compound linker are valuable tools in TPD, their specificity must be rigorously assessed.

Future research should focus on systematic studies that directly compare various linker technologies, including different PEG lengths and alternative chemical compositions, to establish clear structure-activity relationships for neosubstrate degradation. The development of novel CRBN ligands with reduced intrinsic neosubstrate recruiting activity is also a promising avenue for creating more specific protein degraders. By combining careful design with comprehensive experimental evaluation, the full therapeutic potential of targeted protein degradation can be realized.

References

Safety Operating Guide

Navigating the Safe Disposal of Thalidomide-o-PEG2-acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Thalidomide-o-PEG2-acid are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this E3 ligase ligand-linker, which is utilized in the development of Proteolysis Targeting Chimeras (PROTACs).

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is necessary, treating it with the same level of hazard as its parent compound, thalidomide, which is a known human teratogen.[1][2] All disposal procedures must be conducted in strict accordance with local, regional, national, and international regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.[1]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key information for handling and disposal, using the properties of thalidomide as a conservative baseline.

PropertyValueSource
Chemical Name This compound[3]
Molecular Formula C₂₀H₂₂N₂O₉[3]
Molecular Weight 434.40 g/mol [3]
Physical State Solid (assumed)[4]
Known Hazards Assumed to have reproductive toxicity similar to thalidomide.[1]
Storage Store at -20°C for long-term stability.[4]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[5]

Experimental Protocol: General Disposal Procedure

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance.

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).[6]

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[7]

  • Eye Protection: Safety glasses or goggles should be worn at all times.[7]

  • Lab Coat: A standard laboratory coat is mandatory to protect from spills.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.[7]

Waste Identification and Segregation

Properly characterize and segregate the waste stream to ensure compliant disposal.[4]

  • Waste Stream: this compound waste should be classified as hazardous chemical waste.[4]

  • Segregation: Keep solid waste (e.g., contaminated pipette tips, tubes, gloves) separate from liquid waste (e.g., unused solutions, solvents).[4][5] Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[7]

Waste Collection and Containment
  • Solid Waste: Collect unused or waste this compound powder and contaminated consumables in a clearly labeled, sealed container designated for hazardous chemical waste.[5]

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container.[5]

  • Container Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, reproductive hazard).[1]

Storage

Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[1] This area should be away from general lab traffic and incompatible materials.[4]

Spill Management

In the event of a spill, the following steps should be taken:[7]

  • Evacuate: Non-essential personnel should leave the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent, non-combustible material (e.g., vermiculite, sand) to contain the spill.[5]

  • Clean: Carefully sweep or scoop the material to avoid dust generation.[5] Collect all spill cleanup materials into a designated, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and then wash the area thoroughly.[5]

Final Disposal
  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.[7]

  • Regulatory Compliance: All waste containing this compound must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[5][8] Do not dispose of this chemical down the drain or in general trash. [5]

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe disposal of this compound.

cluster_0 Preparation cluster_1 Waste Handling cluster_2 Storage & Disposal cluster_3 Spill Response PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate 2. Segregate Waste (Solid vs. Liquid) PPE->Segregate Collect 3. Collect in Labeled Hazardous Waste Container Segregate->Collect Store 4. Store in Designated Satellite Accumulation Area Collect->Store Contact 5. Contact EHS for Pickup Store->Contact Dispose 6. Final Disposal via Approved Facility Contact->Dispose Spill Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate Contain Contain Spill Evacuate->Contain Clean Clean & Decontaminate Contain->Clean Spill_Dispose Dispose of Cleanup Materials as Hazardous Waste Clean->Spill_Dispose Spill_Dispose->Store

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Thalidomide-o-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Thalidomide-o-PEG2-acid. The following procedures for handling, storage, and disposal are based on the known hazards of the parent compound, thalidomide, and are intended to ensure a safe laboratory environment.[1][2]

Compound Identification and Properties

PropertyValueSource
Chemical Name 3-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)propanoic acid[3]
Synonyms This compound, Thalidomide-O-PEG2-carboxylic acid[3][4]
Molecular Formula C20H22N2O9[3][5]
Molecular Weight 434.40 g/mol [3][5]
Physical State Solid[1][5]
Solubility Soluble in DMSO and DMF[4][5]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[3][5]
Hazard Assessment

This compound should be handled with extreme caution. The parent compound, thalidomide, is a known human teratogen and can cause severe birth defects.[1][6] It is also classified as toxic if swallowed and harmful in contact with skin.[7][8] Due to its use in Proteolysis Targeting Chimera (PROTAC) technology, it is designed to be biologically active.[4][9] All personnel must be thoroughly trained on the potential hazards and proper handling procedures before working with this compound.[10]

Operational Plan: Handling and Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against accidental exposure.[2] All handling of solid this compound should be conducted within a certified chemical fume hood or a containment device like a glove box to minimize inhalation risk.[11][12]

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles with side shields are mandatory at all times.[2]

  • Hand Protection: Chemical-resistant gloves are required. Double-gloving is highly recommended to provide an extra layer of protection.[11] Consult the glove manufacturer's compatibility chart for the specific solvents being used.

  • Body Protection: A lab coat is required to protect from spills. An impervious gown is recommended for larger quantities or when there is a significant risk of contamination.[2][11]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is necessary.[2] For operations with a higher potential for exposure, a powered air-purifying respirator (PAPR) may be required.[13][14]

Experimental Protocol: Spill Response

Immediate and appropriate action is critical in the event of a spill.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[2]

  • Don PPE: Before addressing the spill, ensure you are wearing the full, appropriate PPE as described above.[11]

  • Containment:

    • Solid Spill: Carefully cover the spill with dampened absorbent material to avoid raising dust.[11]

    • Liquid Spill: Use an absorbent material to contain the spill and prevent it from spreading.[2]

  • Clean-up: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place all materials into a clearly labeled, sealed container for hazardous waste.[2]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol or methanol), followed by a laboratory-grade detergent and water.[11] All cleaning materials must be disposed of as hazardous waste.[11]

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.[1][11] Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before initiating any disposal procedures.[1][2]

Waste Segregation and Collection:

  • Solid Waste: All contaminated disposable labware (e.g., gloves, pipette tips, wipes) should be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.[1]

  • Contaminated Glassware: Non-disposable glassware should be decontaminated. A common procedure involves an initial rinse with a suitable solvent (e.g., ethanol, methanol) to remove the bulk of the compound, with the rinsate collected as hazardous waste.[11] This is followed by scrubbing with a laboratory detergent and thorough rinsing with water.[11]

Workflow for Handling and Disposal

G prep Preparation & Risk Assessment ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat, Respirator) prep->ppe handling Handling Compound in Containment (Fume Hood) ppe->handling spill Spill Occurs handling->spill experiment Experimental Procedure handling->experiment spill_response Execute Spill Response Protocol spill->spill_response Yes waste_gen Waste Generation spill_response->waste_gen experiment->waste_gen segregate Segregate Waste (Solid, Liquid, Sharps) waste_gen->segregate decon Decontaminate Glassware & Work Surfaces segregate->decon disposal Store Waste in Labeled, Sealed Containers decon->disposal ehs Contact EHS for Waste Pickup disposal->ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。